molecular formula C43H53NO6 B1246615 Nodulisporic acid CAS No. 163120-03-4

Nodulisporic acid

Cat. No.: B1246615
CAS No.: 163120-03-4
M. Wt: 679.9 g/mol
InChI Key: UNCVXXVJJXJZII-QLETUHIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nodulisporic acid is a natural indole diterpene fungal metabolite first discovered at Merck Research Laboratories and recognized for its potent, systemic insecticidal activity . This compound is a high-affinity modulator of invertebrate-specific glutamate-gated chloride channels (GluCls) , a primary target for its insecticidal action . Research indicates that this compound directly activates these channels and potentiates the current induced by the endogenous neurotransmitter, glutamate . This mechanism is similar to, yet distinct from, that of the parasiticide ivermectin; this compound binds to a subpopulation of ivermectin sites with high affinity and demonstrates selectivity for insect over nematode GluCls . The compelling insecticidal profile of this compound A has been demonstrated in vivo, showing prolonged efficacy against fleas and ticks in animal models following a single oral dose . Its favorable selectivity profile is underscored by a wide therapeutic index in rodent models and an absence of apparent toxicity in dogs, which is consistent with the absence of a mammalian homolog for its target receptor . Consequently, this compound serves as a crucial research tool for investigating insect neurophysiology and the pharmacology of glutamate-gated chloride channels. It also provides a structurally complex lead compound for the development of novel anti-parasitic agents . The biosynthetic pathway of nodulisporic acids is complex and involves a highly branched metabolic grid, largely governed by the activity of a multifunctional monooxygenase, NodJ . This compound is presented for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-5-[(3S,4S,7S,8S,9R,12S,23R,24S,28S)-7,24-dihydroxy-3,4,8,20,20,22,22-heptamethyl-27-oxo-28-prop-1-en-2-yl-21-oxa-1-azaoctacyclo[13.13.1.02,14.03,12.04,9.017,25.018,23.026,29]nonacosa-2(14),15,17(25),18,26(29)-pentaen-8-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO6/c1-21(2)33-36(47)31-30-24(27-20-39(4,5)50-40(6,7)32(27)35(30)46)19-25-26-18-23-13-14-28-41(8,16-11-12-22(3)38(48)49)29(45)15-17-42(28,9)43(23,10)37(26)44(33)34(25)31/h11-12,16,19-20,23,28-29,32-33,35,45-46H,1,13-15,17-18H2,2-10H3,(H,48,49)/b16-11+,22-12+/t23-,28-,29-,32+,33-,35+,41-,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVXXVJJXJZII-QLETUHIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1C(=O)C2=C3N1C4=C(C3=CC5=C2[C@H]([C@H]6C5=CC(OC6(C)C)(C)C)O)C[C@H]7[C@]4([C@]8(CC[C@@H]([C@@]([C@@H]8CC7)(C)/C=C/C=C(\C)/C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163120-03-4
Record name Nodulisporic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163120034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NODULISPORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1CU6363A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Nodulisporic Acid from Nodulisporium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodulisporic acid, a complex indole diterpene, represents a significant discovery in the field of natural product insecticides. First isolated from the endophytic fungus Nodulisporium sp. by Merck Research Laboratories in 1992, this class of compounds exhibits potent and selective activity against a range of ectoparasites, particularly fleas and ticks.[1][2][3] The unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCls), provides a significant margin of safety for mammals.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound and its analogs. Detailed experimental protocols for the fermentation of Nodulisporium sp., as well as the extraction, purification, and characterization of this compound, are presented. Furthermore, this document summarizes the quantitative bioactivity of these compounds and visualizes the key experimental workflows and the compound's mechanism of action through detailed diagrams.

Discovery and Background

The quest for novel insecticides with improved safety and efficacy profiles led to the discovery of this compound. Screening of microbial fermentation extracts revealed potent insecticidal activity in a culture of Nodulisporium sp., an endophytic fungus.[3] This initial finding spurred intensive research into the isolation and characterization of the active principles, culminating in the identification of this compound A as the primary insecticidal component.[1][3] Further investigations have since uncovered a family of related analogs, including nodulisporic acids D, E, and F, each with varying degrees of insecticidal potency.[4]

The insecticidal properties of this compound are attributed to its action as a potent allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[5][6][7] These channels are crucial for neurotransmission in insects but are absent in vertebrates, which instead possess structurally distinct glycine-gated and GABA-gated chloride channels.[1][2][3] This selectivity is a key factor in the favorable safety profile of nodulisporic acids. This compound both directly activates these channels and potentiates the action of the natural ligand, glutamate, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately paralysis and death of the insect.[6][7]

Experimental Protocols

Fermentation of Nodulisporium sp.

The production of this compound is achieved through submerged fermentation of Nodulisporium sp. While specific media compositions and fermentation parameters can be optimized for different strains and production scales, a general protocol is outlined below.

2.1.1. Culture Media

A variety of media have been reported to support the growth of Nodulisporium sp. and the production of this compound. "Medium FFL" was specifically designed to enhance the production of these compounds.[8][9] Other suitable media include Potato Dextrose Broth (PDB).

Table 1: Representative Fermentation Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Peptone10.0
Yeast Extract5.0
KH2PO41.0
MgSO4·7H2O0.5
Trace Element Solution1.0 mL
Distilled Waterto 1 L

2.1.2. Fermentation Conditions

  • Inoculum: A seed culture of Nodulisporium sp. is prepared by inoculating a suitable liquid medium and incubating for 3-5 days.

  • Fermenter: Production is typically carried out in stirred-tank bioreactors.

  • Temperature: 25-28°C

  • pH: 6.5-7.0

  • Agitation: 150-250 rpm

  • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)

  • Duration: 10-14 days

Extraction and Purification of this compound

Following fermentation, the nodulisporic acids are extracted from the culture broth and mycelium and purified using chromatographic techniques.

2.2.1. Extraction

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.

  • Solvent Extraction: Both the mycelial cake and the supernatant are extracted with a water-immiscible organic solvent, typically ethyl acetate.[10] A common procedure involves a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.[10] The mycelial mass can be homogenized in the presence of the solvent to ensure efficient extraction.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2.2.2. Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

  • Silica Gel Chromatography: The crude extract is first fractionated by silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is used to elute the compounds. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reversed-Phase HPLC (RP-HPLC): Fractions enriched in this compound are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.[10]

Analytical Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic and spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A C18 column with a mobile phase of acetonitrile and water is typically employed, with UV detection at around 254 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data for structural confirmation and sensitive quantification.[11][12] Electrospray ionization (ESI) in negative ion mode is often used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structure elucidation of novel this compound analogs.

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition.

Quantitative Bioactivity Data

The insecticidal activity of this compound and its analogs has been evaluated in a variety of in vitro and in vivo assays. The following table summarizes some of the reported bioactivity data for this compound A.

Table 2: Insecticidal Activity of this compound A

Test OrganismAssay TypeActivity MetricValue
Aedes aegypti (mosquito larvae)Larval MortalityLD (ppb)500
Lucilia sericata (blowfly larvae)Larval MortalityLD (ppb)300-1,000
Cimex lectularius (bedbug)Medicated DietLD (mg/kg)0.4
Ctenocephalides felis (cat flea)Membrane FeedingLD (ppm)1
Tick SpeciesIn vivo (dog)Efficacy≥2.5 mg/kg

Data compiled from Meinke et al., 2002.[3]

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound on the glutamate-gated chloride channel in insect neurons.

Nodulisporic_Acid_Signaling_Pathway cluster_neuron Insect Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Membrane Hyperpolarization GluCl->Hyperpolarization Chloride Influx Cl_ion Cl⁻ Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibition of Neurotransmission NodA This compound NodA->GluCl Allosteric Modulation Glutamate Glutamate Glutamate->GluCl Binding

Caption: Mechanism of action of this compound on insect glutamate-gated chloride channels.

Experimental Workflow for Discovery and Isolation

This diagram outlines the general workflow from the initial screening of Nodulisporium sp. to the isolation of pure this compound.

Nodulisporic_Acid_Workflow cluster_discovery Discovery Phase cluster_production Production & Isolation cluster_analysis Analysis & Characterization Screening Screening of Nodulisporium sp. Cultures Active_Extract Identification of Bioactive Extract Screening->Active_Extract Fermentation Large-Scale Fermentation Active_Extract->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Nodulisporic Acid Extract Extraction->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Compound Pure Nodulisporic Acid Purification->Pure_Compound Bioassays In Vitro & In Vivo Bioassays Pure_Compound->Bioassays Structure_Elucidation Spectroscopic & Spectrometric Analysis Pure_Compound->Structure_Elucidation

Caption: Experimental workflow for the discovery and isolation of this compound.

Conclusion

The discovery of this compound from Nodulisporium sp. has provided a valuable new class of insecticides with a unique and selective mode of action. The detailed methodologies for fermentation, extraction, and purification outlined in this guide provide a foundation for further research and development of these promising compounds. The potent insecticidal activity, coupled with a favorable safety profile, positions this compound and its analogs as important leads in the development of next-generation ectoparasiticides. Further research into the optimization of production, the synthesis of novel derivatives, and a deeper understanding of their interaction with the glutamate-gated chloride channel will continue to be of high interest to the scientific and drug development communities.

References

An In-depth Technical Guide to the Mechanism of Action of Nodulisporic Acid on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid, a natural product originating from the endophytic fungus Nodulisporium sp., has garnered significant interest within the scientific community for its potent and selective insecticidal properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with glutamate-gated chloride channels (GluCls), a key target in invertebrates. Understanding this mechanism is crucial for the development of novel antiparasitic agents with improved efficacy and safety profiles.

This compound's insecticidal activity stems from its ability to selectively modulate an invertebrate-specific glutamate-gated ion channel, for which no mammalian homolog exists, ensuring a wide therapeutic index.[1][3] This guide will delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate its mechanism, and provide visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound acts as a positive allosteric modulator and a direct agonist of invertebrate GluCls.[6][7][8][9] This dual action leads to the opening of the chloride ion channel, causing an influx of chloride ions into the neuron. The resulting hyperpolarization of the cell membrane leads to flaccid paralysis and ultimately the death of the insect.[7][10]

Several lines of evidence support the role of GluCls as the primary target of this compound:

  • Direct Activation: Electrophysiological studies have demonstrated that this compound can directly activate GluCl channels, even in the absence of the natural ligand, glutamate.[6][11][12]

  • Potentiation of Glutamate Response: At concentrations lower than those required for direct activation, this compound potentiates the response of GluCl channels to glutamate.[6][8][13]

  • Binding to GluCls: Radioligand binding assays have shown high-affinity binding of this compound derivatives to membranes containing GluCls.[8][13]

  • Resistance Mutations: Insects resistant to this compound have been found to possess mutations in the gene encoding a GluCl subunit.[6][11][12] A proline to serine mutation (P299S) in the DmGluClα subunit of Drosophila melanogaster renders the channel less sensitive to activation by this compound, ivermectin, and glutamate.[6][11][12]

Interaction with Ivermectin Binding Sites

This compound shares a similar mode of action with the well-known antiparasitic agent, ivermectin, which also targets GluCls.[6][7] Studies have revealed a complex interaction between the binding sites of these two compounds. While both can activate the channel, evidence suggests the existence of distinct but allosterically coupled binding sites.[7] For instance, ivermectin can inhibit the binding of radiolabeled this compound.[13] Furthermore, it has been demonstrated that this compound and ivermectin receptors in Drosophila melanogaster can contain both GABA-gated Rdl and glutamate-gated GluClα chloride channel subunits.[14]

Quantitative Data

The following tables summarize the key quantitative data from binding and electrophysiological studies on the interaction of this compound and its analogs with GluCls.

Table 1: Binding Affinity and Capacity of this compound Analogs and Ivermectin

CompoundPreparationKd (pM)Bmax (pmol/mg protein)Reference
[35S]this compoundDrosophila Or-R head membranes331.1[6]
[35S]this compoundDrosophila glc1 head membranes1400.27[6]
[3H]NAmideDrosophila melanogaster head membranes121.4[8][13]
[35S]IvermectinDrosophila Or-R head membranes262.7[6]
[35S]IvermectinDrosophila glc1 head membranes1901.4[6]

Table 2: Electrophysiological Characterization of this compound and Ivermectin on GluCls

CompoundChannelEC50EffectReference
This compoundWild-type DmGluClα~10-fold less sensitive in mutantDirect Activation[6][11][12]
IvermectinWild-type DmGluClα~10-fold less sensitive in mutantDirect Activation[6][11][12]
This compoundBrugia malayi AVR-14B2.7 µMDirect Activation & Positive Allosteric Modulation[9]
IvermectinBrugia malayi AVR-14B1.8 nMDirect Activation[7][9][15]
L-glutamateBrugia malayi AVR-14B0.4 mMAgonist[7][9][15]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on GluCls.

Heterologous Expression of GluCls in Xenopus Oocytes

The Xenopus laevis oocyte expression system is a widely used and robust method for the functional characterization of ion channels.[10][16][17][18][19] Its large size facilitates the injection of cRNA and subsequent electrophysiological recordings.[16][18]

Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular layer.[10] Stage V and VI oocytes are selected for injection.[10]

  • cRNA Preparation: The cDNA encoding the GluCl subunit of interest (e.g., DmGluClα) is subcloned into a suitable expression vector. The plasmid is linearized, and cRNA is synthesized in vitro using a commercial kit.

  • cRNA Injection: A calibrated microinjection pipette is used to inject a specific amount of cRNA (typically 50 nL) into the cytoplasm of each oocyte.

  • Incubation: The injected oocytes are incubated in a buffered solution (e.g., modified Barth's solution) at 16-18°C for 2-7 days to allow for the expression and insertion of the ion channels into the oocyte membrane.[10][20]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is the primary technique used to measure the ion currents flowing through the expressed GluCl channels in Xenopus oocytes.[20][21][22][23][24] This method allows for the control of the oocyte's membrane potential while recording the resulting currents.[21][23]

Protocol:

  • Oocyte Placement: An oocyte expressing the GluCl channels is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

  • Electrode Impalement: Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.[24]

  • Voltage Clamping: The membrane potential is clamped at a holding potential, typically between -80 mV and -60 mV.

  • Compound Application: this compound, glutamate, or other test compounds are applied to the oocyte via the perfusion system.

  • Data Acquisition: The currents elicited by the application of the compounds are recorded and amplified. The data is then digitized and stored for later analysis. Dose-response curves are generated by applying a range of compound concentrations to determine EC50 values.

Radioligand Binding Assays

Binding assays are used to determine the affinity (Kd) and the number of binding sites (Bmax) for a radiolabeled ligand, such as a tritiated or 35S-labeled derivative of this compound or ivermectin, on membranes prepared from tissues expressing GluCls (e.g., Drosophila heads).

Protocol:

  • Membrane Preparation: Tissues are homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a range of concentrations of the radiolabeled ligand in the presence or absence of a high concentration of an unlabeled competitor (to determine non-specific binding).

  • Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The Kd and Bmax values are then determined by analyzing the saturation binding data using a suitable model, such as the law of mass action.[6]

Visualizations

Signaling Pathway of this compound Action

Nodulisporic_Acid_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GluCl Channel GluCl Closed State This compound->GluCl Channel:f0 Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Channel:f0 Binds to orthosteric site GluCl Channel Open GluCl Open State GluCl Channel->GluCl Channel Open Conformational Change Cl- Cl⁻ GluCl Channel Open->Cl- Allows Influx Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Caption: Signaling pathway of this compound at the glutamate-gated chloride channel.

Experimental Workflow for Two-Electrode Voltage Clamp

TEVC_Workflow Oocyte Preparation Oocyte Preparation cRNA Injection cRNA Injection Oocyte Preparation->cRNA Injection cRNA Synthesis cRNA Synthesis cRNA Synthesis->cRNA Injection Oocyte Incubation Oocyte Incubation cRNA Injection->Oocyte Incubation TEVC Recording TEVC Recording Oocyte Incubation->TEVC Recording Data Analysis Data Analysis TEVC Recording->Data Analysis

Caption: Experimental workflow for studying ion channels using two-electrode voltage clamp in Xenopus oocytes.

Structure-Activity Relationships

Medicinal chemistry efforts have been undertaken to delineate the key structural features of this compound A that are essential for its insecticidal activity.[25] These studies have identified "permissive" and "non-permissive" regions of the molecule, leading to the development of semisynthetic derivatives with enhanced flea efficacy.[25] For instance, the dienoic acid chain has been identified as a crucial component for potent activity.[26]

Conclusion

This compound exerts its potent insecticidal effects through a dual mechanism of direct activation and positive allosteric modulation of invertebrate glutamate-gated chloride channels. This leads to an influx of chloride ions, hyperpolarization of neuronal membranes, and ultimately, paralysis and death of the target organism. The high selectivity of this compound for invertebrate GluCls over their mammalian counterparts underscores its potential as a safe and effective antiparasitic agent. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-established experimental protocols, provides a solid foundation for the future development of novel insecticides and veterinary medicines. Further research into the structure-activity relationships and the complex interplay with other ligand-gated ion channels will undoubtedly pave the way for the next generation of antiparasitic drugs.

References

A Technical Guide to the Structure Elucidation of Novel Nodulisporic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nodulisporic acids are a class of indole diterpenoid natural products first isolated from the endophytic fungus Nodulisporium sp.[1][2][3] These compounds have garnered significant interest within the scientific community due to their potent and specific insecticidal properties, particularly against ectoparasites like fleas.[4][5] The primary mode of action involves the modulation of invertebrate-specific glutamate-gated chloride ion channels, a mechanism that contributes to a wide therapeutic index and minimal mammalian toxicity.[4][6]

The discovery of Nodulisporic Acid A, the most potent of the originally found compounds, spurred extensive research into its chemical and biological properties.[1][4] This led to the isolation and characterization of numerous naturally occurring analogs, often through chemical mutagenesis of the producing fungus, as well as the creation of semi-synthetic derivatives.[7][8][9] Elucidating the precise chemical structures of these novel analogs is a critical step in understanding structure-activity relationships (SAR), identifying new pharmacophores, and developing next-generation insecticides with improved efficacy and pharmacokinetic profiles.[7][10]

This technical guide provides an in-depth overview of the core methodologies employed in the isolation, purification, and comprehensive structure elucidation of novel this compound analogs, supported by detailed experimental protocols and data presentation.

Isolation and Purification of Novel Analogs

The initial step in the discovery of new this compound analogs is their isolation from the fermentation broth of the producing fungal strain, such as Hypoxylon pulicicidum (previously Nodulisporium sp.).[11][12] The process involves a multi-step purification strategy designed to separate the target compounds from a complex mixture of other metabolites.

Experimental Protocol: General Isolation and Purification

  • Fermentation and Extraction:

    • The Nodulisporium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

    • Following fermentation, the whole broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

    • The organic extract is then concentrated under reduced pressure to yield a crude extract.[3]

  • Initial Fractionation (e.g., Kupchan Method):

    • The crude extract is subjected to a primary fractionation technique, such as the modified Kupchan method, to separate compounds based on their polarity.[13] This typically involves sequential partitioning between solvents of increasing polarity.

  • Chromatographic Separation:

    • Column Chromatography: The fractions are further purified using column chromatography, often with silica gel as the stationary phase and a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) as the mobile phase.

    • Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid sample cleanup and further fractionation.[13]

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, pure analogs is almost always achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18).[12] The elution is monitored by UV detection and fractions corresponding to individual peaks are collected.

The overall workflow for isolating these complex natural products is a systematic process of enrichment and purification.

G cluster_0 Upstream Processing cluster_1 Purification Cascade A Fungal Fermentation (Nodulisporium sp.) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D C->D Initial Separation E Fractionation (e.g., SPE) D->E F Semi-Preparative HPLC (Reversed-Phase) E->F G Pure this compound Analog F->G F->G Isolation

Caption: General workflow for the isolation of this compound analogs.

Core Methodologies for Structure Elucidation

Once a novel analog is isolated in pure form, a combination of sophisticated analytical techniques is employed to determine its chemical structure. This process involves piecing together evidence from mass spectrometry, nuclear magnetic resonance spectroscopy, and sometimes X-ray crystallography.

2.1 Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is fundamental for determining the elemental composition of the new analog.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of the purified analog is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC-MS system.[12][13]

  • Ionization: ESI is commonly used to generate protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) measures the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).

  • Formula Determination: The precise mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to theoretical masses of possible elemental compositions. Tandem MS (MS/MS) experiments can be used to obtain fragmentation patterns, providing initial clues about the compound's substructures.[13]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required to assemble the carbon skeleton and determine stereochemistry.[1][2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: A sufficient quantity (typically 1-5 mg) of the pure analog is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Provides information on the number, type, and connectivity of protons. Chemical shifts, coupling constants (J-values), and integration are analyzed.

    • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule (e.g., sp³, sp², C, CH, CH₂, CH₃).

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out alkyl chains and spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different structural fragments and establishing the overall carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing essential information for determining the relative stereochemistry of the molecule.[1][2]

  • Advanced NMR Techniques:

    • 2D INADEQUATE: In cases of extreme structural novelty or limited sample, this experiment can directly show carbon-carbon bonds, though it requires a significant amount of material and is less commonly used.[1][14]

    • Mosher's Method: To determine the absolute stereochemistry of chiral centers, particularly alcohols, the compound can be derivatized with Mosher's acid (MTPA). Analysis of the ¹H NMR chemical shifts of the resulting diastereomeric esters allows for the assignment of the absolute configuration.[1]

The structure elucidation process is a logical puzzle, where data from each NMR experiment provides a piece of the solution.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Structural Information Derived A Pure Analog B HRMS A->B C 1D NMR (¹H, ¹³C) A->C D 2D NMR (COSY, HSQC, HMBC) A->D E 2D NMR (NOESY/ROESY) A->E F Molecular Formula B->F G Structural Fragments C->G H Connectivity / Carbon Skeleton D->H I Relative Stereochemistry E->I J Final Structure F->J G->J H->J I->J

Caption: Logical workflow of structure elucidation using spectroscopic data.

2.3 X-ray Crystallography

When a suitable single crystal of a new analog or its derivative can be grown, X-ray crystallography provides the most definitive structural proof.

Experimental Protocol: X-ray Crystallography

  • Crystallization: The pure compound is dissolved in a solvent system and allowed to slowly evaporate, or other crystallization techniques (e.g., vapor diffusion) are employed to grow a single crystal of sufficient quality.

  • Derivatization: If the parent compound fails to crystallize, chemical modification can be attempted. For example, the preparation of a p-bromobenzoate ester derivative of this compound A was used to introduce a heavy atom, facilitating X-ray analysis and confirming its structure.[1][2]

  • Data Collection and Structure Solution: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve the crystal structure, providing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Data Presentation for Novel Analogs

The discovery of new analogs, such as Nodulisporic acids D, E, and F, has expanded the known chemical diversity of this family. These analogs often differ in the presence or absence of isoprene units attached to the indole core.[9][15] Summarizing their key properties in tables allows for direct comparison.

Table 1: Selected this compound Analogs and Key Structural Features

Compound NameMolecular FormulaKey Structural Difference from this compound AReference(s)
This compound A C₄₃H₅₉NO₇Parent compound with three isoprene-derived units on indole[1]
This compound D C₃₈H₅₁NO₇Lacks the isoprene residue at the C-26 position[9][15]
This compound E C₂₈H₃₅NO₇Lacks the C-26 isoprene and the two isoprene units forming the A/B rings[9][15]
This compound F C₂₃H₂₇NO₇Simplest analog, lacking all three isoprene units on the indole moiety[9][15]

The biological activity of these analogs is often evaluated in insecticidal assays, providing critical data for understanding structure-activity relationships.

Table 2: Comparative In Vitro Biological Activity of this compound Analogs

CompoundFlea (C. felis) Membrane Feed IC₅₀ (ppm)Blowfly (L. sericata) Larvae LC₁₀₀ (ppm)Reference(s)
This compound A 0.41[4]
This compound C 10,00015,000[4]
Ivermectin 510[4]

Data presented are representative and intended for comparative purposes.

Analysis of this data reveals that specific structural features, such as the dienoic acid side chain found in this compound A, are crucial for potent insecticidal activity.[9][11] Analogs where this feature is modified, like in this compound C, show a significant drop in potency.[4]

Biogenetic Relationships and Structural Diversity

The structural diversity of Nodulisporic acids arises from a complex biosynthetic pathway. Understanding this pathway can help predict the structures of yet-undiscovered analogs. The biosynthesis is thought to begin with an indole-3-glycerol phosphate donor and proceeds through a series of prenylations and cyclizations.[8][12] this compound F is considered the earliest biosynthetic intermediate in the series.[9][15] A proposed biogenetic grid illustrates how the more complex analogs are built up from simpler precursors.

G cluster_0 Biosynthetic Elaboration NAF This compound F (Core Structure) NAE This compound E NAF->NAE + A/B Ring Isoprenes (via NodD1, etc.) NAD This compound D NAE->NAD + Cyclizations / Oxidations NAA This compound A NAD->NAA + C-26 Isoprene (via NodD2)

Caption: Simplified biogenetic relationship of Nodulisporic acids.

Conclusion

The structure elucidation of novel this compound analogs is a multidisciplinary endeavor that combines natural product chemistry, advanced spectroscopy, and chemical synthesis. A systematic approach, beginning with careful isolation and purification followed by comprehensive analysis using HRMS and a suite of NMR techniques, is essential for success. Unambiguous confirmation through X-ray crystallography remains the gold standard. The knowledge gained from determining the structures of new analogs is invaluable, directly fueling the understanding of structure-activity relationships and guiding the rational design of new, more effective, and safer insecticidal agents for animal health.

References

An In-depth Technical Guide to the Biosynthesis of Nodulisporic Acid in Endophytic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acids are a class of indole-diterpene natural products produced by the endophytic fungus Hypoxylon pulicicidum (formerly Nodulisporium sp.). These complex molecules have garnered significant interest from the pharmaceutical and agrochemical industries due to their potent and selective insecticidal activity, particularly against fleas and ticks. Their mechanism of action is distinct from many commercial insecticides, making them promising candidates for the development of new pest control agents. This technical guide provides a comprehensive overview of the biosynthesis of nodulisporic acids, detailing the enzymatic steps, the underlying genetic framework, and the experimental methodologies used to elucidate this intricate pathway.

The Nodulisporic Acid Biosynthetic Pathway: A Branched Metabolic Grid

The biosynthesis of this compound is a complex, multi-step process that begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications to generate a diverse array of congeners. Unlike linear biosynthetic pathways, the this compound pathway is characterized by a highly branched metabolic grid, largely orchestrated by the promiscuity of a key P450 monooxygenase, NodJ.[1][2][3]

The core structure of this compound is derived from the condensation of an indole moiety and a diterpene unit. Isotopic labeling studies have revealed that the indole precursor is not tryptophan, as is common for many indole alkaloids, but is instead synthesized from anthranilic acid and ribose.[4] The diterpene component originates from the mevalonic acid pathway, leading to the formation of geranylgeranyl pyrophosphate (GGPP).

The biosynthetic gene cluster responsible for this compound production has been identified in Hypoxylon pulicicidum and has been successfully expressed heterologously in the model filamentous fungus Penicillium paxilli.[5][6] This has allowed for the functional characterization of the key enzymes involved in the pathway.

Key Enzymes and Their Functions in the Biosynthesis of this compound F (NAF)

The initial steps of the pathway converge on the synthesis of this compound F (NAF), the first key intermediate bearing the characteristic carboxylic acid moiety. The following enzymes are essential for its formation:

EnzymeGeneFunction
Geranylgeranyl Diphosphate Synthase paxG (from P. paxilli)Synthesizes geranylgeranyl pyrophosphate (GGPP), the diterpene precursor.
Geranylgeranyl Transferase nodCCatalyzes the prenylation of an indole precursor with GGPP.
FAD-dependent Monoepoxidase nodMPerforms a single epoxidation of the geranylgeranyl tail of the indole-diterpene intermediate.[7][8][9]
Indole Diterpene Cyclase nodBCatalyzes the cyclization of the epoxidized intermediate to form the characteristic ring system of the emindole scaffold.
P450 Monooxygenase nodWIntroduces the distinctive carboxylic acid moiety to the indole diterpene core, forming this compound F (NAF).[7][8][9]
The Central Role of NodJ in Generating a Metabolic Grid

The promiscuous P450 monooxygenase, NodJ , is a pivotal enzyme that acts on a downstream intermediate, NAD4, to produce four distinct products.[1][2][3] This branching point gives rise to multiple parallel biosynthetic series, leading to the formation of a wide array of this compound congeners. The subsequent enzymes in the pathway exhibit a degree of substrate tolerance, allowing them to process the various products generated by NodJ, further expanding the diversity of the final products.[1]

Further Tailoring Steps

Following the action of NodJ, a series of additional tailoring enzymes modify the intermediates to produce the final this compound products, including the most prominent congener, this compound A. These enzymes include:

  • Prenyltransferases (NodD1 and NodD2): These enzymes add additional prenyl groups to the indole moiety. NodD1 has been shown to have a preference for its natural substrate, this compound F.[5][6]

  • Oxidoreductases and Other P450 Monooxygenases (NodO, NodR, NodZ, NodY2, NodX): These enzymes are responsible for further oxidative modifications, including hydroxylations and ring formations, that lead to the final complex structures of the various this compound congeners.[1]

Quantitative Data

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, molecular biology, and analytical chemistry techniques. The following sections provide an overview of the key experimental protocols.

Heterologous Expression in Penicillium paxilli

The heterologous expression of the this compound biosynthetic gene cluster in P. paxilli has been instrumental in characterizing the function of the individual genes.[5][6] A general workflow for this process is as follows:

  • Gene Cloning and Plasmid Construction: The genes from the nod cluster are amplified from H. pulicicidum genomic DNA and cloned into fungal expression vectors. These vectors typically contain a strong, constitutive promoter (e.g., the Aspergillus nidulans glyceraldehyde-3-phosphate dehydrogenase promoter, gpdA) and a terminator sequence. A selectable marker, such as a gene conferring resistance to an antibiotic like phleomycin, is also included for selection of transformants.

  • Fungal Transformation: Protoplasts are generated from young P. paxilli mycelium by enzymatic digestion of the fungal cell wall. The expression plasmids are then introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Screening of Transformants: The transformed protoplasts are regenerated on a medium containing the selective agent. Resistant colonies are then screened for the production of the expected this compound intermediates or final products using analytical techniques such as LC-MS.

  • Cultivation and Metabolite Extraction: Positive transformants are cultivated in a suitable liquid medium (e.g., potato dextrose broth) for a period of time to allow for the production of the secondary metabolites. The fungal mycelium is then separated from the culture broth, and the metabolites are extracted from both the mycelium and the broth using an organic solvent such as ethyl acetate.

LC-MS Analysis of Nodulisporic Acids

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used for the detection, identification, and quantification of nodulisporic acids and their biosynthetic intermediates.

  • Sample Preparation: The crude organic extracts from the fungal cultures are typically dried and then redissolved in a suitable solvent, such as methanol or acetonitrile, for LC-MS analysis.

  • Chromatographic Separation: The metabolites are separated on a C18 reversed-phase HPLC column. A gradient elution is typically employed, using a mobile phase consisting of water and acetonitrile, often with a small amount of an acid modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically an electrospray ionization (ESI) source coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used. This involves selecting the precursor ion of the target analyte and monitoring a specific fragment ion, which provides high selectivity and sensitivity. High-resolution mass spectrometry is used for the accurate mass determination of new intermediates, which aids in their structure elucidation.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Anthranilic Acid + Ribose Anthranilic Acid + Ribose Indole_precursor Indole Precursor Anthranilic Acid + Ribose->Indole_precursor Mevalonic Acid Pathway Mevalonic Acid Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonic Acid Pathway->GGPP paxG Indole_diterpene_intermediate1 Indole-Diterpene Intermediate GGPP->Indole_diterpene_intermediate1 nodC Indole_precursor->Indole_diterpene_intermediate1 nodC Epoxidized_intermediate Epoxidized Intermediate Indole_diterpene_intermediate1->Epoxidized_intermediate nodM Emindole_scaffold Emindole Scaffold Epoxidized_intermediate->Emindole_scaffold nodB NAF This compound F (NAF) Emindole_scaffold->NAF nodW NAE This compound E NAF->NAE nodD1 paxG paxG nodC nodC nodM nodM nodB nodB nodW nodW nodD1 nodD1 nodO nodO nodD2 nodD2 nodR_Z_Y2 nodR, nodZ, nodY2 nodJ nodJ nodX nodX NAD4 NAD4 NAE->NAD4 nodO Branched_Products Branched Products (NAD, NAD1, NAD5, NAD6) NAD4->Branched_Products nodJ (promiscuous) Final_Congeners This compound Congeners (NAA, NAA1, NAA2, etc.) Branched_Products->Final_Congeners nodD2, nodR, nodZ, nodY2, nodX

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Heterologous Expression

Heterologous Expression Workflow start Start: nod genes from H. pulicicidum cloning Gene Amplification & Cloning into Expression Vector start->cloning transformation Protoplast Preparation & PEG-mediated Transformation of P. paxilli cloning->transformation selection Selection of Transformants on Phleomycin Plates transformation->selection screening Screening of Colonies by LC-MS for Metabolite Production selection->screening cultivation Liquid Culture Fermentation of Positive Transformants screening->cultivation extraction Solvent Extraction of Mycelium and Broth cultivation->extraction analysis LC-MS Analysis of This compound Congeners extraction->analysis end End: Characterization of Biosynthetic Pathway analysis->end

Caption: Workflow for heterologous expression and analysis.

Regulatory Signaling Pathways

The regulation of secondary metabolite biosynthesis in fungi is a complex process often involving global regulators (e.g., LaeA) and pathway-specific transcription factors. However, to date, the specific signaling pathways and regulatory networks that control the expression of the this compound biosynthetic gene cluster in Hypoxylon pulicicidum have not been elucidated. Research into the transcriptional regulation of secondary metabolism in Hypoxylon and related Xylariaceae fungi is an area that warrants further investigation to understand the environmental and developmental cues that trigger the production of these bioactive compounds.[7][8]

Conclusion

The biosynthesis of this compound is a testament to the intricate and elegant chemical machinery that has evolved in endophytic fungi. The elucidation of this complex, branched pathway has been made possible through the application of modern molecular genetics and analytical chemistry techniques, particularly the use of heterologous expression systems. While much has been learned about the enzymes and intermediates involved, further research is needed to uncover the quantitative aspects of the pathway, such as enzyme kinetics and product yields, and to understand the regulatory networks that govern its expression. A deeper understanding of these aspects will be crucial for the rational engineering of production strains for the sustainable and cost-effective supply of these promising insecticidal agents for future applications in animal health and agriculture.

References

In Vitro Insecticidal Spectrum of Nodulisporic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodulisporic acid, a complex indole diterpene natural product, has demonstrated significant potential as a novel insecticide. Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCls), offers a promising avenue for the development of selective and effective pest control agents with a favorable safety profile for vertebrates. This technical guide provides an in-depth overview of the in vitro insecticidal spectrum of this compound A and its analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and associated assay workflows.

Introduction

The relentless challenge of insecticide resistance necessitates the discovery and development of new chemical entities with novel modes of action. This compound A, first isolated from the endophytic fungus Nodulisporium sp., represents such a promising lead compound.[1] It exhibits potent insecticidal activity against a range of ectoparasites and other pest insects.[2] This document serves as a comprehensive resource for researchers engaged in the study and development of this compound-based insecticides, summarizing the current knowledge of its in vitro efficacy and the experimental approaches used for its evaluation.

In Vitro Insecticidal Efficacy of this compound A

This compound A has been evaluated against several key insect species in vitro, demonstrating potent activity. The following table summarizes the available quantitative data, primarily focusing on lethal concentration (LC50) values.

Insect SpeciesCommon NameAssay TypeLC50Reference
Lucilia sericataSheep blowflyLarval Assay0.3 ppm[3]
Aedes aegyptiYellow fever mosquitoLarval Assay0.5 ppm[3]
Ctenocephalides felisCat fleaArtificial Membrane Feeding0.68 µg/ml[4]

Structure-Activity Relationships of this compound Analogues

Initial structure-activity relationship (SAR) studies on this compound have provided valuable insights for the design of more potent derivatives. Modifications to the core structure have shown that:

  • C-8 Side Chain: Alterations to the C-8 side chain on the right-hand side of the molecule are generally well-tolerated and can lead to analogues with equivalent or enhanced insecticidal activity compared to the parent compound, this compound A.[3]

  • Left-Hand Side of the Pharmacophore: In contrast, even minor chemical modifications or substitutions on the left-hand side of the this compound pharmacophore typically result in a significant reduction or complete loss of insecticidal activity.[3]

These findings underscore the critical role of the core indole and diterpene ring system in the interaction with the target site.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

This compound exerts its insecticidal effect by acting as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls).[5] These channels are ligand-gated ion channels found in the nerve and muscle cells of invertebrates.

  • Channel Activation: this compound binds to a unique site on the GluCl, distinct from the glutamate binding site. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the neuron.

  • Hyperpolarization and Paralysis: The influx of chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This disruption of nerve signaling leads to flaccid paralysis and ultimately, the death of the insect.

  • Selectivity: Crucially, vertebrates do not possess the same type of glutamate-gated chloride channels, which contributes to the favorable safety profile of this compound in mammals.[5]

Nodulisporic_Acid_Signaling_Pathway cluster_neuron Insect Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibits Neuronal Firing Nodulisporic_Acid This compound Nodulisporic_Acid->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site

Figure 1. Signaling pathway of this compound's insecticidal action.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key in vitro assays used to determine the insecticidal spectrum of this compound and its analogues.

Lucilia sericata (Sheep Blowfly) Larval Assay

This assay assesses the efficacy of compounds against the larval stage of the sheep blowfly.

Materials:

  • First-instar larvae of Lucilia sericata

  • Artificial diet (e.g., a mixture of powdered milk, egg, and yeast)

  • Test compounds (this compound and analogues)

  • Solvent (e.g., acetone or DMSO)

  • Multi-well plates (e.g., 24-well plates)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. A series of dilutions are then made to achieve the desired final concentrations for the assay.

  • Diet Preparation: Prepare the artificial larval diet and allow it to cool to a semi-solid state.

  • Dosing: Incorporate the test compound dilutions into the artificial diet at a known ratio. A control group with only the solvent should be prepared in parallel.

  • Larval Inoculation: Dispense the treated and control diet into the wells of the multi-well plates. Place a predetermined number of first-instar L. sericata larvae (e.g., 10-20 larvae) into each well.

  • Incubation: Seal the plates to prevent larvae from escaping and incubate at a controlled temperature (e.g., 25-27°C) and humidity for a specified period (e.g., 48-72 hours).

  • Mortality Assessment: After the incubation period, count the number of dead and live larvae in each well. Larvae that are immobile and do not respond to gentle prodding are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 value.

Lucilia_sericata_Larval_Assay_Workflow start Start prep_compounds Prepare Test Compound Stock & Dilutions start->prep_compounds dose_diet Incorporate Compounds into Diet prep_compounds->dose_diet prep_diet Prepare Artificial Larval Diet prep_diet->dose_diet dispense_diet Dispense Diet into Multi-well Plates dose_diet->dispense_diet add_larvae Add First-Instar L. sericata Larvae dispense_diet->add_larvae incubate Incubate at Controlled Temperature & Humidity add_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality analyze_data Calculate LC50 (Probit Analysis) assess_mortality->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for the Lucilia sericata larval assay.

Aedes aegypti (Yellow Fever Mosquito) Larval Bioassay

This bioassay is used to determine the larvicidal activity of compounds against mosquito larvae.

Materials:

  • Third or fourth-instar larvae of Aedes aegypti

  • Test compounds

  • Solvent (e.g., ethanol or acetone)

  • Dechlorinated or distilled water

  • Beakers or disposable cups

  • Pipettes

  • Incubator or controlled environment room

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions to obtain the desired test concentrations.

  • Test Solution Preparation: In beakers or cups, add a specific volume of dechlorinated water (e.g., 99 ml). To each beaker, add a small volume of the corresponding compound dilution (e.g., 1 ml) to achieve the final target concentration. A solvent control is prepared by adding only the solvent to the water.

  • Larval Exposure: Introduce a known number of mosquito larvae (e.g., 20-25) into each beaker.

  • Incubation: Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and a 12:12 hour light:dark photoperiod.

  • Mortality Reading: After 24 hours (and optionally 48 hours), record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile, unable to surface, or do not respond to stimuli.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis.

Aedes_aegypti_Larval_Bioassay_Workflow start Start prep_compounds Prepare Test Compound Stock & Dilutions start->prep_compounds prep_solutions Prepare Test Solutions in Water prep_compounds->prep_solutions add_larvae Introduce A. aegypti Larvae to Test Solutions prep_solutions->add_larvae incubate Incubate under Controlled Conditions (24h) add_larvae->incubate record_mortality Record Larval Mortality incubate->record_mortality analyze_data Calculate LC50 (Probit Analysis) record_mortality->analyze_data end End analyze_data->end

Figure 3. Experimental workflow for the Aedes aegypti larval bioassay.

Ctenocephalides felis (Cat Flea) Artificial Membrane Feeding System Assay

This in vitro system simulates the blood-feeding process of fleas to assess the systemic insecticidal activity of compounds.

Materials:

  • Adult cat fleas (Ctenocephalides felis)

  • Artificial membrane feeding system (e.g., glass chambers with a stretched Parafilm® membrane)

  • Defibrinated or heparinized blood (e.g., bovine or porcine)

  • Test compounds

  • Solvent (e.g., DMSO)

  • Water bath or heating block

  • Flea containment units

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent to create stock solutions. Prepare serial dilutions.

  • Blood Preparation: Warm the blood to approximately 37-39°C. Add the test compound dilutions to the blood to achieve the desired final concentrations. A solvent control with blood and solvent only is also prepared.

  • System Assembly: Assemble the artificial membrane feeding units. The treated blood is placed in the feeding chamber, which is sealed at the bottom with a stretched Parafilm® membrane.

  • Flea Exposure: Place a known number of adult fleas in a containment unit below the membrane. The fleas will pierce the membrane to feed on the treated blood.

  • Incubation: Maintain the feeding systems at a controlled temperature and humidity for a set period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, count the number of dead and live fleas.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value through probit analysis.

Ctenocephalides_felis_Feeding_Assay_Workflow start Start prep_compounds Prepare Test Compound Stock & Dilutions start->prep_compounds prep_blood Warm Blood and Add Test Compounds prep_compounds->prep_blood assemble_system Assemble Artificial Membrane Feeding System prep_blood->assemble_system expose_fleas Expose Adult Fleas to Treated Blood assemble_system->expose_fleas incubate Incubate for a Defined Period expose_fleas->incubate assess_mortality Assess Flea Mortality incubate->assess_mortality analyze_data Calculate LC50 (Probit Analysis) assess_mortality->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to the Natural Sources and Fungal Producers of Nodulisporic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodulisporic acids are a class of indole diterpenoid natural products that have garnered significant attention due to their potent insecticidal properties. This technical guide provides a comprehensive overview of the natural sources and fungal producers of these complex molecules. It delves into the biosynthetic pathway, details experimental protocols for their isolation and quantification, and presents quantitative data on their production. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources and Fungal Producers

Nodulisporic acids are primarily produced by the endophytic fungus Hypoxylon pulicicidum, which was formerly classified as Nodulisporium sp.[1]. Endophytic fungi reside within the tissues of living plants without causing any apparent disease. H. pulicicidum has been isolated from a variety of woody plants in tropical and subtropical regions, indicating a pantropical distribution[2].

The initial discovery of Nodulisporic acid A was from a fermentation broth of a Nodulisporium sp. isolated from an unidentified woody plant. Subsequent screening efforts have identified numerous other strains of Nodulisporium, now reclassified under Hypoxylon, that also produce these compounds[1][3]. These strains have been isolated from diverse environmental substrata across multiple continents, suggesting that the genetic blueprint for this compound biosynthesis is conserved within this fungal lineage[3].

Table 1: Fungal Producers of Nodulisporic Acids

Fungal SpeciesFormer ClassificationNatural HabitatKey Nodulisporic Acids Produced
Hypoxylon pulicicidumNodulisporium sp.Endophyte of woody plants in tropical regionsA, A1, A2, D, E, F and other congeners

While specific quantitative data on the prevalence of this compound-producing fungi in different plant species is not extensively documented, the recurring isolation of these fungi from endophytic samples highlights their ecological significance and potential as a source for novel bioactive compounds.

Biosynthesis of Nodulisporic Acids

The biosynthesis of Nodulisporic acids is a complex process involving a dedicated gene cluster that orchestrates the assembly of the intricate indole diterpenoid scaffold. The pathway begins with the synthesis of the indole core from the shikimate pathway and the diterpenoid moiety from the mevalonate pathway.

A key precursor is geranylgeranyl pyrophosphate (GGPP), which is cyclized to form the characteristic polycyclic diterpene structure. This is then condensed with an indole derivative. The core structure undergoes a series of modifications, including prenylations, oxidations, and cyclizations, catalyzed by a suite of enzymes encoded by the nod gene cluster. These modifications give rise to the diverse array of this compound congeners that have been identified.

A pivotal enzyme in the pathway is a multifunctional P450 monooxygenase, which introduces significant structural diversity by catalyzing different reactions. This enzymatic promiscuity is a key factor in the generation of the various this compound analogues.

Below is a simplified representation of the biosynthetic pathway leading to the core structure of Nodulisporic acids.

Nodulisporic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Indole_Derivative Indole Derivative Shikimate_Pathway->Indole_Derivative Mevalonate_Pathway Mevalonate Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate_Pathway->GGPP Indole_Diterpene_Scaffold Core Indole Diterpene Scaffold Indole_Derivative->Indole_Diterpene_Scaffold Diterpene_Core Cyclized Diterpene Core GGPP->Diterpene_Core Diterpene_Core->Indole_Diterpene_Scaffold Nodulisporic_Acid_F This compound F (Early Intermediate) Indole_Diterpene_Scaffold->Nodulisporic_Acid_F Nodulisporic_Acids Diverse Nodulisporic Acid Congeners (A, D, etc.) Nodulisporic_Acid_F->Nodulisporic_Acids Multiple Enzymatic Steps Nod_Cluster_Enzymes Nod Gene Cluster Enzymes (Prenyltransferases, P450s, etc.) Nod_Cluster_Enzymes->Nodulisporic_Acids

A simplified diagram of the this compound biosynthetic pathway.

Quantitative Production of Nodulisporic Acids

The production of Nodulisporic acids is highly dependent on the fungal strain, fermentation conditions, and media composition. Significant improvements in yield have been achieved through strain mutation and optimization of the fermentation medium. While precise, directly comparable quantitative data across different studies is scarce, some general trends can be observed.

Fermentation media such as LSFM (Low Salt Fermentation Medium) and MMK2 have been reported to support the production of Nodulisporic acids. However, the exact compositions of these media are often proprietary or not fully disclosed in the literature. The table below provides a qualitative summary of production based on available information.

Table 2: Qualitative Production of Nodulisporic Acids in Different Media

Fermentation MediumKey Components (General)Relative Yield of Nodulisporic AcidsReference
LSFMComplex medium with various carbon and nitrogen sourcesReported to be effective for production[4]
MMK2Complex medium with various carbon and nitrogen sourcesReported to support production[4]

It is important to note that the yields of specific this compound congeners can vary significantly even within the same fermentation batch. The production of this compound A, the most potent insecticidal compound in the series, is often a key target for optimization.

Experimental Protocols

Fungal Culture and Fermentation
  • Strain Maintenance: Hypoxylon pulicicidum strains are typically maintained on solid agar plates, such as Potato Dextrose Agar (PDA), at 25°C.

  • Seed Culture: A small piece of mycelial agar plug from a mature plate is used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated at 25-28°C with shaking (e.g., 200 rpm) for 3-5 days.

  • Production Culture: The seed culture is then used to inoculate the production fermentation medium. Fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature, pH, and aeration for a period of 7-21 days.

Extraction of Nodulisporic Acids

The following is a general protocol for the extraction of Nodulisporic acids from a fungal fermentation broth.

Extraction_Workflow Start Fungal Fermentation Broth Filtration Filtration to separate mycelium and broth Start->Filtration Mycelium Mycelial Cake Filtration->Mycelium Broth Culture Broth Filtration->Broth Mycelium_Extraction Extraction of Mycelium (e.g., with acetone or methanol) Mycelium->Mycelium_Extraction Broth_Extraction Liquid-Liquid Extraction of Broth (e.g., with ethyl acetate or dichloromethane) Broth->Broth_Extraction Mycelium_Extract Mycelial Extract Mycelium_Extraction->Mycelium_Extract Broth_Extract Broth Extract Broth_Extraction->Broth_Extract Combine Combine Extracts Mycelium_Extract->Combine Broth_Extract->Combine Evaporation Solvent Evaporation (under reduced pressure) Combine->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

A general workflow for the extraction of Nodulisporic acids.
  • Separation of Mycelium and Broth: The fermentation broth is filtered through cheesecloth or a similar material to separate the fungal mycelium from the liquid broth.

  • Extraction of Mycelium: The mycelial cake is typically extracted with a polar organic solvent such as acetone or methanol. This can be done by soaking the mycelium in the solvent and then filtering. The process may be repeated to ensure complete extraction.

  • Extraction of Broth: The culture broth is subjected to liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The extraction is usually performed multiple times to maximize the recovery of the compounds.

  • Combining and Concentrating: The organic extracts from the mycelium and the broth are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract containing Nodulisporic acids.

Purification of Nodulisporic Acids

The crude extract is a complex mixture of metabolites and requires further purification to isolate individual this compound congeners.

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or other suitable stationary phases. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol) is used to elute different fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing Nodulisporic acids, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Quantification of Nodulisporic Acids by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Nodulisporic acids in fermentation extracts.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol. The mobile phase is usually acidified with 0.1% formic acid or a similar additive.

  • Detection: Nodulisporic acids have a characteristic UV absorbance, and detection is typically performed at a wavelength around 220-230 nm and 280-290 nm.

  • Quantification: Quantification is achieved by creating a calibration curve using a purified standard of the specific this compound congener of interest (e.g., this compound A). The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Table 3: General HPLC Parameters for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Example: 50-100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm and 285 nm (Diode Array Detector recommended)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Conclusion

Nodulisporic acids represent a fascinating and important class of fungal secondary metabolites with significant potential for development as insecticidal agents. Their production by the endophytic fungus Hypoxylon pulicicidum underscores the value of exploring unique ecological niches for the discovery of novel bioactive compounds. While significant progress has been made in understanding the biosynthesis and isolation of these molecules, further research is needed to optimize their production through fermentation and to fully elucidate the complex regulatory networks governing their biosynthesis. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of these promising natural products.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Nodulisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nodulisporic acid, a complex indole diterpene natural product, has garnered significant interest within the scientific community due to its potent and selective insecticidal properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on this compound A, the most extensively studied analog. The information presented herein is intended to support research, development, and analytical activities involving this promising class of compounds.

Chemical Properties of Nodulisporic Acids

Nodulisporic acids are a family of structurally related compounds produced by the endophytic fungus Nodulisporium sp.[4] The core structure consists of a highly substituted indole moiety linked to a complex diterpene system.[4] Variations in the side chains and peripheral functional groups give rise to a series of analogs, each with potentially different biological activities and chemical characteristics.

Physicochemical Properties of this compound A

This compound A is a bright yellow powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C43H53NO6[5][6][7]
Molecular Weight 679.88 g/mol [5][6][7]
Appearance Yellow powder[1][7]
Melting Point 250-255 °C[7]
Optical Rotation [α]D22 +13° (c = 0.4 in CHCl3)[7]
UV Absorption Maxima (in Methanol) 241, 265, 385 nm[7]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[6]
Physicochemical Properties of this compound F

This compound F is a biosynthetic precursor to other more complex nodulisporic acids and is the simplest in the series.[8]

PropertyValueSource
Molecular Formula C28H37NO3[9]
Molecular Weight 435.6 g/mol [9]
Computed XLogP3-AA 6.3[9]
Topological Polar Surface Area 73.3 Ų[9]

Stability Profile of this compound

The complex structure of this compound A contributes to several potential instabilities that are critical considerations for its handling, formulation, and analytical characterization.

Known Degradation Pathways

Oxidation: this compound A has been observed to degrade into oxidation products, particularly in solution.[10][11] This degradation can affect the dienoic acid side chain.[10] Exposure to air can lead to the oxidative ring-opening of the indole core.[12]

Dehydration: The secondary hydroxyl group at the C(24) position is susceptible to facile dehydration, which is often mediated by the carboxylic acid moiety of the molecule.[12] This instability presents a significant challenge for both synthetic modifications and long-term storage.

Due to these instabilities, it is recommended to store this compound, particularly in solution, under an inert atmosphere and protected from light to minimize degradation. For long-term storage, temperatures of -20°C are advised.[6]

Mechanism of Action

This compound A exerts its insecticidal effect through a mechanism similar to that of ivermectin, although it is structurally distinct.[4][13] It acts as a potent positive allosteric modulator of invertebrate-specific glutamate-gated chloride ion channels (GluCls).[1][2][3][13] This action leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent paralysis and death of the target insect.[13] A key advantage of this compound is its selectivity for invertebrate GluCls, with no homologous target identified in mammals, contributing to its wide therapeutic index.[1][2][3]

Nodulisporic_Acid_Signaling_Pathway cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increased Cl- influx Glutamate Glutamate Glutamate->GluCl Binds NodA This compound NodA->GluCl Potentiates Cl_out Cl- (extracellular) Cl_out->GluCl Influx Cl_in Cl- (intracellular) Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

This compound's potentiation of glutamate-gated chloride channels.

Experimental Protocols

Stability Indicating HPLC Method for this compound A

The following is a generalized protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound A in solution. This method can be adapted to study degradation under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

1. Materials and Reagents:

  • This compound A reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (or other suitable modifier)

  • Hydrochloric acid (for acid stress)

  • Sodium hydroxide (for base stress)

  • Hydrogen peroxide (for oxidative stress)

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm and 385 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound A in methanol.

  • Working Standard: Dilute the stock solution to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Forced Degradation Samples:

    • Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

    • Basic: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative: Mix the stock solution with 3% H2O2 and incubate at room temperature.

    • Thermal: Incubate the stock solution at 80 °C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm).

    • Neutralize acidic and basic samples before injection. Dilute all samples to the working concentration.

4. Analysis:

  • Inject the working standard and the stressed samples.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound A peak.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Experimental_Workflow start Start: this compound A Sample prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep stress Apply Stress Conditions prep->stress acid Acidic (HCl, heat) stress->acid base Basic (NaOH, RT) stress->base oxidative Oxidative (H2O2, RT) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (UV light) stress->photo hplc HPLC Analysis (C18, UV detection) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis: - Peak Purity - % Degradation - Resolution of Degradants hplc->data end End: Stability Profile data->end

Workflow for assessing the stability of this compound A.

Biosynthesis of this compound

The biosynthesis of Nodulisporic acids is a complex process involving a dedicated gene cluster.[14][15][16] The pathway begins with the condensation of geranylgeranyl pyrophosphate (GGPP), derived from the acetate/mevalonate pathway, with an indole moiety that originates from anthranilic acid and ribose, rather than directly from tryptophan.[4][17] A series of enzymatic modifications, including prenylation, oxidation, and cyclization, then build the complex polycyclic structure.[14][18]

Biosynthesis_Overview cluster_pathway Simplified Biosynthetic Pathway mevalonate Acetate/Mevalonate Pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) mevalonate->ggpp condensation Condensation ggpp->condensation anthranilate Anthranilic Acid + Ribose indole Indole Moiety anthranilate->indole indole->condensation initial_core Initial Indole Diterpene Core condensation->initial_core modifications Enzymatic Modifications (Prenylation, Oxidation, Cyclization) initial_core->modifications nod_f This compound F modifications->nod_f nod_a This compound A modifications->nod_a ... nod_f->modifications Further Modifications

Logical overview of the early stages of this compound biosynthesis.

Conclusion

This compound and its analogs represent a valuable class of insecticides with a favorable safety profile. A thorough understanding of their chemical properties, particularly their solubility and inherent instabilities, is paramount for successful research and development. The methodologies and data presented in this guide are intended to provide a solid foundation for scientists working with these complex and potent natural products. Careful handling, appropriate storage conditions, and the use of stability-indicating analytical methods are essential to ensure the integrity of experimental results and to unlock the full therapeutic potential of Nodulisporic acids.

References

Methodological & Application

High-Throughput Screening Assays for Nodulisporic Acid Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid, a complex indole diterpene natural product, has garnered significant interest in the fields of veterinary medicine and agriculture due to its potent insecticidal and anthelmintic properties.[1][2] Its primary mechanism of action involves the selective modulation of invertebrate-specific glutamate-gated chloride channels (GluCls), leading to paralysis and death of susceptible organisms.[1][3][4] This mode of action provides a significant therapeutic window, as vertebrates lack a homologous receptor, suggesting a lower potential for toxicity in mammals.[1][2]

High-throughput screening (HTS) plays a pivotal role in the discovery and development of novel parasiticides like this compound. HTS enables the rapid screening of large compound libraries to identify and characterize bioactive molecules. This document provides detailed application notes and protocols for HTS assays designed to evaluate the bioactivity of this compound and its analogs against key insect and nematode targets.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

This compound exerts its parasiticidal effects by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[3][5] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in insects and nematodes.[6][7][8]

The binding of this compound to GluCls potentiates the effect of the endogenous ligand, glutamate, leading to an increased influx of chloride ions into the neuron or muscle cell.[3] This hyperpolarizes the cell membrane, making it less likely to fire an action potential, which ultimately results in flaccid paralysis and death of the parasite.[9]

Below is a diagram illustrating the signaling pathway of a glutamate-gated chloride channel and the action of this compound.

Glutamate-Gated Chloride Channel Signaling Pathway Glutamate-Gated Chloride Channel Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds to orthosteric site Nodulisporic_Acid This compound Nodulisporic_Acid->GluCl Binds to allosteric site Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

Glutamate-gated chloride channel signaling pathway.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro and in vivo bioactivity of this compound A against various insect and nematode species. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters for quantifying the potency of a compound. IC50 represents the concentration of an inhibitor required to reduce a biological response by 50%, while EC50 is the concentration that produces 50% of the maximal effect.

Table 1: Insecticidal Activity of this compound A

Target OrganismAssay TypeBioactivity MetricValueReference(s)
Ctenocephalides felis (cat flea)Artificial Membrane FeedingLC500.68 µg/mL[4]
Lucilia sericata (blowfly)Larval MortalityLC500.3 - 1.0 ppm[10][11]
Aedes aegypti (mosquito)Larval MortalityLC500.5 ppm[12]
Drosophila melanogaster (fruit fly)--Potent activity reported[4][13][14]

Table 2: Anthelmintic Activity of this compound

Target OrganismAssay TypeBioactivity MetricValueReference(s)
Brugia malayiElectrophysiology (AVR-14B)EC50 (direct activation)2.7 µM[5]
Brugia malayiElectrophysiology (AVR-14B)EC50 (positive allosteric modulation)0.4 µM[5]
Dirofilaria immitis--Potential target[15]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: Whole-Organism HTS Against Aedes aegypti Larvae

This protocol describes a larval motility/mortality assay for the high-throughput screening of insecticidal compounds against the mosquito vector, Aedes aegypti.

Materials:

  • Aedes aegypti larvae (L1 or L3 instar)

  • 96-well or 24-well microplates

  • Deionized water

  • Larval diet (e.g., fish food suspension)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Solvent for control wells (e.g., DMSO)

  • Positive control (e.g., a known insecticide)

  • Pipettes and multichannel pipettes

  • Plate reader or automated imaging system for motility analysis (optional)

  • Stereomicroscope

Procedure:

  • Larvae Preparation: Synchronize larval development to obtain a homogenous population of the desired instar.

  • Plate Preparation:

    • Add a defined number of larvae (e.g., 5-10) to each well of the microplate.

    • Add deionized water and a small amount of larval diet to each well to a final volume that allows for larval movement.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate solvent.

    • Using a multichannel pipette, add a small volume of the compound dilutions to the test wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects larval viability (typically <1%).

    • Add solvent only to the negative control wells.

    • Add the positive control to designated wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Data Acquisition:

    • Manual Assessment: At the end of the incubation period, observe each well under a stereomicroscope. Score larvae as dead if they are immobile and do not respond to gentle prodding.

    • Automated Assessment: If available, use a plate reader or automated imaging system to quantify larval motility. This provides a more objective and higher-throughput readout.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration of this compound.

    • Plot the concentration-response curve and determine the LC50 value using appropriate statistical software.

Protocol 2: Whole-Organism HTS Against Caenorhabditis elegans

This protocol outlines a motility-based HTS assay using the model organism Caenorhabditis elegans to assess the anthelmintic activity of this compound.

Materials:

  • Synchronized population of C. elegans (e.g., L4 larvae or young adults)

  • 96-well or 384-well microplates

  • Liquid culture medium for C. elegans (e.g., S-medium)

  • E. coli OP50 (food source)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Solvent for control wells (e.g., DMSO)

  • Positive control (e.g., ivermectin or levamisole)

  • Automated worm tracking system or plate reader for motility analysis

Procedure:

  • Worm Preparation: Grow and synchronize C. elegans to obtain a uniform population of the desired developmental stage.

  • Plate Preparation:

    • Dispense a defined number of worms into each well of the microplate containing liquid medium and a food source (E. coli).

  • Compound Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the test wells, ensuring a consistent final solvent concentration.

    • Include negative (solvent) and positive controls.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24-72 hours).

  • Data Acquisition:

    • Use an automated worm tracking system to quantify worm movement. These systems capture images or videos and analyze various motility parameters.

    • Alternatively, a plate reader capable of measuring absorbance or light scattering can be used as a surrogate for motility.

  • Data Analysis:

    • Normalize the motility data to the negative control.

    • Generate concentration-response curves and calculate the EC50 or IC50 values.

Protocol 3: In Vitro Assay for Dirofilaria immitis Microfilariae

This protocol is adapted from general anthelmintic assays and can be used to assess the in vitro activity of this compound against Dirofilaria immitis microfilariae.

Materials:

  • Dirofilaria immitis microfilariae isolated from the blood of an infected dog.

  • 96-well microplates.

  • Culture medium (e.g., RPMI-1640) supplemented with serum.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Solvent for control wells (e.g., DMSO).

  • Positive control (e.g., ivermectin).

  • Inverted microscope with a video recording capability.

  • Motility analysis software.

Procedure:

  • Microfilariae Isolation: Isolate microfilariae from heparinized blood using a suitable method (e.g., filtration or lysis-centrifugation).

  • Plate Preparation:

    • Dispense a known number of microfilariae into each well of a 96-well plate containing culture medium.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

    • Include negative and positive controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • At various time points (e.g., 24, 48, 72 hours), record short videos of the microfilariae in each well using an inverted microscope.

    • Use motility analysis software to quantify the movement of the microfilariae.

  • Data Analysis:

    • Calculate the percentage of motility inhibition for each concentration.

    • Determine the IC50 value by fitting the data to a concentration-response curve.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for high-throughput screening and the logical relationship of the assays described.

HTS_Workflow General High-Throughput Screening Workflow Compound_Library Compound Library (e.g., this compound Analogs) Primary_Screen Primary HTS Assay (Single High Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (e.g., IC50/EC50 Determination) Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Hit_Confirmation Hit Confirmation & Prioritization Dose_Response->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Different Species, Mechanism of Action) Hit_Confirmation->Secondary_Assays Confirmed Discard Discarded Compounds Hit_Confirmation->Discard Not Confirmed Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

General HTS workflow for this compound bioactivity.

Assay_Relationship Logical Relationship of HTS Assays for this compound cluster_insecticidal Insecticidal Activity cluster_anthelmintic Anthelmintic Activity cluster_moa Mechanism of Action Nodulisporic_Acid This compound & Analogs Aedes_Assay Aedes aegypti Larval Assay Nodulisporic_Acid->Aedes_Assay Lucilia_Assay Lucilia sericata Larval Assay Nodulisporic_Acid->Lucilia_Assay Ctenocephalides_Assay Ctenocephalides felis Feeding Assay Nodulisporic_Acid->Ctenocephalides_Assay Celegans_Assay C. elegans Motility Assay Nodulisporic_Acid->Celegans_Assay Dirofilaria_Assay D. immitis Microfilariae Assay Nodulisporic_Acid->Dirofilaria_Assay Electrophysiology Electrophysiology (Xenopus Oocytes expressing GluCls) Nodulisporic_Acid->Electrophysiology

Logical relationship of HTS assays for this compound.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the evaluation of this compound and its derivatives. By employing these methodologies, researchers can efficiently assess the insecticidal and anthelmintic bioactivity of novel compounds, determine their potency, and advance the most promising candidates in the drug discovery pipeline. The unique mode of action of this compound, targeting invertebrate-specific glutamate-gated chloride channels, continues to make it an attractive scaffold for the development of safe and effective parasiticides.

References

Protocols for the Isolation of Nodulisporic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Nodulisporic acid, a potent insecticidal indole diterpene, is a secondary metabolite produced by the fungus Nodulisporium sp.[1]. The isolation and purification of this compound from fermentation broth is a critical process for research and development of new antiparasitic agents. This document provides detailed protocols for the extraction and purification of this compound, intended for researchers, scientists, and drug development professionals.

The methodologies described herein are based on established procedures, primarily detailed in U.S. Patent 5,399,582, and supplemented with common laboratory techniques for natural product isolation. The protocols cover the entire workflow from the initial extraction of the whole fermentation broth to the final purification of this compound using chromatographic techniques.

This compound and its analogs are slightly soluble in water but exhibit good solubility in organic solvents, a property that is central to the extraction strategy[2]. The purification process typically involves a series of chromatographic steps to separate the target compound from other metabolites and impurities present in the crude extract.

Experimental Protocols

Fermentation Broth Extraction

This protocol describes the initial extraction of this compound from the whole fermentation broth of Nodulisporium sp.

Materials:

  • Whole fermentation broth of Nodulisporium sp.

  • Methyl ethyl ketone (MEK)

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Large-capacity centrifuge or filtration apparatus

Procedure:

  • Measure the volume of the whole fermentation broth.

  • Add an equal volume of methyl ethyl ketone (MEK) to the fermentation broth in a suitable container.

  • Agitate the mixture vigorously for at least 30 minutes to ensure thorough extraction of this compound into the organic phase.

  • Separate the organic and aqueous phases. This can be achieved by centrifugation or by filtering the entire mixture through a bed of diatomaceous earth to break any emulsions and facilitate separation.

  • Collect the MEK extract (the organic phase).

  • Repeat the extraction of the aqueous phase with a fresh portion of MEK to maximize the recovery of the product.

  • Combine all the MEK extracts.

  • Dry the combined MEK extract over anhydrous sodium sulfate to remove any residual water.

  • Filter off the sodium sulfate.

  • Concentrate the dried MEK extract in vacuo using a rotary evaporator to obtain a crude oily residue.

Purification by Column Chromatography

This protocol outlines the purification of the crude this compound extract using silica gel column chromatography.

Materials:

  • Crude this compound extract (from Protocol 1)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a chromatography column of appropriate size. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase).

  • Load the dissolved sample onto the top of the packed silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

    • Hexane

    • Hexane:Ethyl acetate (9:1)

    • Hexane:Ethyl acetate (1:1)

    • Ethyl acetate

    • Ethyl acetate:Methanol (9:1)

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 1:1).

  • Visualize the spots on the TLC plate under a UV lamp.

  • Combine the fractions containing the desired this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the partially purified this compound.

High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Partially purified this compound (from Protocol 2)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Dissolve the partially purified this compound in a small volume of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the preparative HPLC system with a suitable reverse-phase column.

  • Equilibrate the column with the initial mobile phase conditions. A typical mobile phase consists of a gradient of acetonitrile in water, with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

  • Inject the filtered sample onto the HPLC column.

  • Run a gradient elution program to separate the components. An example of a linear gradient could be from 40% acetonitrile in water to 100% acetonitrile over 30 minutes. The optimal gradient should be determined empirically.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Data Presentation

ParameterExtraction (Protocol 1)Column Chromatography (Protocol 2)HPLC Purification (Protocol 3)
Starting Material Fermentation BrothCrude ExtractPartially Purified this compound
Primary Solvent(s) Methyl ethyl ketoneHexane, Ethyl acetate, MethanolAcetonitrile, Water
Typical Yield Not specifiedNot specifiedNot specified
Purity Achieved CrudePartially Purified>95%
Key Equipment Centrifuge/Filter, Rotary EvaporatorChromatography Column, TLCPreparative HPLC

Note: Specific yield and purity values are highly dependent on the fermentation titer and the efficiency of each step and should be determined experimentally.

Visualizations

Nodulisporic_Acid_Isolation_Workflow Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (Methyl Ethyl Ketone) Fermentation_Broth->Extraction Crude_Extract Crude Nodulisporic Acid Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Partially_Purified Partially Purified This compound Column_Chromatography->Partially_Purified HPLC Preparative HPLC (Reverse Phase) Partially_Purified->HPLC Pure_Nodulisporic_Acid Pure this compound (>95%) HPLC->Pure_Nodulisporic_Acid

Caption: Workflow for the isolation and purification of this compound.

Column_Chromatography_Process cluster_0 Column Chromatography Steps Load_Sample Load Crude Extract onto Silica Gel Column Elute_Gradient Elute with Hexane/Ethyl Acetate/Methanol Gradient Load_Sample->Elute_Gradient Collect_Fractions Collect Eluted Fractions Elute_Gradient->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Result Partially Purified this compound Evaporate_Solvent->Result

Caption: Detailed steps of the column chromatography purification process.

References

Application Notes and Protocols for Nodulisporic Acid in Veterinary Ectoparasite Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid A (NsA A), a fungal metabolite isolated from Nodulisporium sp., represents a significant advancement in the search for novel ectoparasiticides for veterinary use.[1][2] This indole diterpene exhibits potent and systemic insecticidal activity against a range of ectoparasites, including fleas and ticks, while demonstrating a wide therapeutic index in mammals.[1][3] Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCls), makes it a compelling candidate for development, particularly in an era of increasing resistance to existing drug classes.[3][4][5] These application notes provide a comprehensive overview of the use of this compound in ectoparasite control, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound's insecticidal properties stem from its action as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[4][6] These channels are ligand-gated ion channels crucial for neurotransmission in insects and nematodes but are absent in mammals, providing a basis for the compound's selective toxicity.[3][6]

NsA A binds to a high-affinity site on the GluCl receptor, distinct from the glutamate binding site.[4] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the nerve and muscle cells of the ectoparasite.[4][6] The resulting hyperpolarization of the cell membrane causes a flaccid paralysis and ultimately, the death of the parasite.[6] This mechanism is similar to that of ivermectin, another potent ectoparasiticide, although this compound has been shown to be more selective for insect GluCls over those of nematodes and does not activate vertebrate glycine- or GABA-gated chloride channels.[4][6]

cluster_Neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl- Cl- GluCl->Cl- Opens Channel Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Influx Paralysis_Death Paralysis & Death Hyperpolarization->Paralysis_Death Nodulisporic_Acid This compound Nodulisporic_Acid->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site cluster_Workflow Artificial Membrane Flea Feeding Workflow Prepare_Blood Prepare Bovine Blood with this compound (various concentrations) Feeding_Device Load Blood into Feeding Device with Parafilm Membrane Prepare_Blood->Feeding_Device Introduce_Fleas Introduce Adult Ctenocephalides felis Feeding_Device->Introduce_Fleas Incubate Incubate and Allow Fleas to Feed Introduce_Fleas->Incubate Assess_Mortality Assess Flea Mortality at Defined Time Points Incubate->Assess_Mortality Calculate_LC50 Calculate LC50 Assess_Mortality->Calculate_LC50 cluster_Workflow In Vivo Dog Flea Efficacy Workflow Acclimatize Acclimatize Dogs and Confirm Flea Susceptibility Randomize Randomize Dogs into Treatment and Control Groups Acclimatize->Randomize Initial_Infestation Initial Flea Infestation (e.g., 100 C. felis) Randomize->Initial_Infestation Administer_Dose Administer Oral Dose of This compound or Vehicle Initial_Infestation->Administer_Dose Flea_Count_48h Flea Count at 48 hours (Efficacy Assessment) Administer_Dose->Flea_Count_48h Monitor_Safety Monitor for Adverse Events Throughout the Study Administer_Dose->Monitor_Safety Reinfest Re-infest Dogs with Fleas (e.g., every 48 hours) Flea_Count_48h->Reinfest Flea_Count_Subsequent Subsequent Flea Counts (Duration Assessment) Reinfest->Flea_Count_Subsequent Repeated Cycles

References

Application Notes and Protocols for Studying Insect Glutamate-Gated Ion Channels with Nodulisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid, an indole diterpene natural product isolated from the endophytic fungus Nodulisporium sp., has demonstrated potent insecticidal activity.[1][2] Its primary mode of action is the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls).[3][4] These ligand-gated ion channels are crucial for neurotransmission in insects and other invertebrates but are absent in mammals, making them an attractive target for the development of selective insecticides.[3][4] this compound acts as a potent allosteric modulator of GluCls, directly activating the channels and potentiating the action of the endogenous ligand, glutamate.[5][6][7][8] This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis and death of the insect.[7][8]

These application notes provide detailed protocols for utilizing this compound as a tool to study the pharmacology and physiology of insect GluCls. The methodologies described herein are essential for researchers in academia and industry aiming to characterize novel insecticides, investigate mechanisms of resistance, and further understand the role of GluCls in insect biology.

Mechanism of Action of this compound on Insect GluCls

This compound exerts its insecticidal effect by binding to a unique site on the GluCl protein, distinct from the glutamate binding site.[7] This allosteric binding has two primary consequences:

  • Direct Activation: this compound can directly open the GluCl channel in the absence of glutamate, leading to a chloride ion influx.[9][10]

  • Positive Allosteric Modulation: In the presence of glutamate, this compound potentiates the opening of the channel, increasing the magnitude and duration of the chloride current.[5][6][7][8]

The sustained channel opening and chloride influx disrupt normal neuronal and muscle function, leading to the observed insecticidal effects. Studies have shown that this compound shares a similar mechanism of action with other macrocyclic lactones like ivermectin, although it is structurally distinct.[7][8][9]

Nodulisporic_Acid_Mechanism cluster_membrane Postsynaptic Membrane cluster_activation Channel Activation cluster_effect Cellular Effect GluCl Glutamate-Gated Chloride Channel (GluCl) Channel Opening Channel Opening NA This compound NA->GluCl Binds to allosteric site Direct Activation Direct Activation NA->Direct Activation Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Potentiation Potentiation Glutamate->Potentiation Cl_out Cl_in Hyperpolarization Hyperpolarization Direct Activation->Channel Opening Channel Opening->Cl_in Cl- Influx Enhanced Channel\nOpening Enhanced Channel Opening Potentiation->Enhanced Channel\nOpening Paralysis Paralysis & Death Hyperpolarization->Paralysis

Mechanism of this compound on Insect GluCls.

Data Presentation

The following tables summarize key quantitative data from studies on this compound's interaction with insect GluCls.

Table 1: Binding Affinities of this compound and Related Compounds to Drosophila melanogaster Head Membranes

CompoundRadioligandPreparationKd (pM)Bmax (pmol/mg protein)Reference
Nodulisporamide[3H]NodulisporamideWild-type head membranes121.4[5][6]
This compound[35S]this compoundWild-type head membranes331.1[11]
This compound[35S]this compoundglc1 mutant head membranes~231 (7-fold shift)Not specified[11]
Ivermectin[35S]IvermectinWild-type head membranes262.7[11]
Ivermectin[35S]Ivermectinglc1 mutant head membranes1901.4[11]

Table 2: Electrophysiological Effects of this compound on Wild-Type and Mutant Drosophila melanogaster GluClα Channels Expressed in Xenopus Oocytes

ChannelAgonistEffectObservationReference
Wild-type DmGluClαThis compoundDirect activationInduces inward current[9][10]
P299S Mutant DmGluClαThis compoundDirect activation~10-fold less sensitive to activation[9][10]
Wild-type DmGluClαIvermectinDirect activationInduces inward current[9][10]
P299S Mutant DmGluClαIvermectinDirect activation~10-fold less sensitive to activation[9][10]
Wild-type DmGluClαGlutamateDirect activationInduces inward current[9][10]
P299S Mutant DmGluClαGlutamateDirect activation~10-fold less sensitive to activation[9][10]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with insect GluCls.

Protocol 1: Radioligand Binding Assay Using Drosophila melanogaster Head Membranes

This protocol is adapted from studies characterizing the binding of this compound derivatives to Drosophila head membranes.[5][6][11]

1. Materials:

  • Adult Drosophila melanogaster (wild-type or mutant strains)

  • Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Binding buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM MgCl2

  • Radiolabeled this compound derivative (e.g., [3H]Nodulisporamide or [35S]this compound)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass-fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge and ultracentrifuge

  • Filtration manifold

  • Scintillation counter

2. Procedure:

  • Preparation of Drosophila Head Membranes:

    • Collect adult flies and freeze them in liquid nitrogen.

    • Separate heads from bodies by vigorous shaking and sieving through cooled brass sieves.

    • Homogenize the heads in ice-cold homogenization buffer using a Dounce homogenizer (approximately 10-15 strokes).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the ultracentrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

    • Store the membrane preparation in aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

      • Total binding: Membrane preparation (50-100 µg protein), radiolabeled this compound derivative (at desired concentrations), and binding buffer.

      • Non-specific binding: Membrane preparation, radiolabeled this compound derivative, and a high concentration of unlabeled this compound (e.g., 1 µM).

      • Specific binding: Calculated as Total binding - Non-specific binding.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass-fiber filters pre-soaked in binding buffer using a filtration manifold.

    • Wash the filters rapidly with ice-cold binding buffer (3 x 4 mL) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Perform saturation binding analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using non-linear regression analysis (e.g., using GraphPad Prism).

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Collect & Freeze Drosophila Heads B Homogenize in Buffer A->B C Low-Speed Centrifugation B->C D Collect Supernatant C->D E Ultracentrifugation D->E F Wash & Resuspend Membrane Pellet E->F G Incubate Membranes with Radiolabeled this compound (Total & Non-specific) F->G Use in Assay H Rapid Filtration G->H I Wash Filters H->I J Scintillation Counting I->J K Calculate Specific Binding J->K L Determine Kd & Bmax K->L

Workflow for Radioligand Binding Assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is a generalized procedure for expressing insect GluCls in Xenopus oocytes and recording this compound-induced currents, based on published studies.[9][10]

1. Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect GluCl subunit(s) of interest (e.g., Drosophila melanogaster GluClα)

  • Oocyte Ringer's solution (OR2): 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5.

  • Collagenase solution: 2 mg/mL collagenase in OR2.

  • Incubation medium: OR2 supplemented with 50 µg/mL gentamycin.

  • Microinjection setup (e.g., Nanoject)

  • TEVC setup: amplifier, headstages, micromanipulators, recording chamber, perfusion system.

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

  • 3 M KCl for filling electrodes.

  • This compound and glutamate stock solutions.

2. Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat oocytes with collagenase solution for 1-2 hours to defolliculate.

    • Wash the oocytes thoroughly with OR2 and select healthy stage V-VI oocytes.

    • Inject each oocyte with 50 nL of cRNA solution (concentration to be optimized, typically 10-50 ng/µL).

    • Incubate the injected oocytes in incubation medium at 18°C for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with OR2.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

    • Clamp the oocyte membrane potential to a holding potential of -60 mV.

    • Establish a stable baseline current.

    • Apply this compound and/or glutamate to the oocyte via the perfusion system at various concentrations.

    • Record the resulting inward chloride currents.

    • Wash the oocyte with OR2 between drug applications to allow for recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each drug concentration.

    • Construct dose-response curves and determine the EC50 (half-maximal effective concentration) for this compound and glutamate using non-linear regression.

    • Analyze the potentiation of glutamate-induced currents by this compound.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Harvest & Defolliculate Xenopus Oocytes B Inject GluCl cRNA A->B C Incubate for Channel Expression B->C D Place Oocyte in Recording Chamber C->D Use for Recording E Impale with Two Electrodes D->E F Voltage Clamp at Holding Potential E->F G Apply this compound &/or Glutamate F->G H Record Inward Chloride Currents G->H I Measure Peak Current Amplitudes H->I J Construct Dose-Response Curves & Determine EC50 I->J

Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for the study of insect glutamate-gated ion channels. The protocols and data presented here provide a framework for researchers to investigate the mechanism of action of this and other insecticidal compounds, to characterize the properties of insect GluCls, and to screen for novel drug candidates. The high affinity and specific action of this compound on these invertebrate-specific channels underscore their importance as a target for the development of safe and effective insecticides.

References

Application Notes and Protocols: Semi-synthetic Modification of the Nodulisporic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid A (NAA), a fungal metabolite isolated from Nodulisporium sp., represents a significant class of indole diterpenoid natural products. It exhibits potent and selective insecticidal activity, primarily against fleas and ticks, by modulating invertebrate-specific glutamate-gated chloride ion channels.[1][2] This mode of action provides a wide therapeutic index with no apparent toxicity to mammals, making NAA an attractive scaffold for the development of novel ectoparasiticides.[2]

Medicinal chemistry efforts have focused on the semi-synthetic modification of the NAA scaffold to improve its potency, pharmacokinetic profile, and duration of action.[1][2] These studies have successfully identified key pharmacophoric elements and delineated "permissive" and "non-permissive" regions for chemical modification.[1] This has led to the discovery of numerous semi-synthetic derivatives, including nodulisporamides, with significantly enhanced efficacy against fleas and ticks in companion animals.[1][3]

These application notes provide an overview of the semi-synthetic modifications of the this compound scaffold, summarizing key structure-activity relationship (SAR) data and providing protocols for the synthesis and evaluation of its derivatives.

Key Modification Regions and Structure-Activity Relationships

The this compound scaffold offers several sites for chemical modification. The primary regions explored include the carboxylic acid side chain, the aromatic indole core, and the diterpenoid cage.

SAR_regions cluster_scaffold This compound Scaffold cluster_modifications Permissive Modification Regions cluster_non_permissive Non-Permissive Regions Scaffold This compound A SideChain Carboxylic Acid Side Chain (C1'-C6'') Scaffold->SideChain High Tolerance for Modification Indole Indole Core (e.g., C7-substitution) Scaffold->Indole Moderate Tolerance Cage Diterpenoid Cage (Modifications often reduce activity) Scaffold->Cage Low Tolerance

Caption: Key regions for semi-synthetic modification of the this compound scaffold.

Modifications to the dienoic acid side chain have been particularly fruitful, leading to the development of potent amide derivatives known as nodulisporamides. The discovery of N-tert-butyl nodulisporamide, a development candidate for once-monthly oral flea and tick control in companion animals, highlights the success of this strategy.[3]

Quantitative Data: Efficacy of this compound and its Derivatives

The following tables summarize the in vitro and in vivo efficacy of this compound A and its semi-synthetic derivatives against fleas (Ctenocephalides felis).

Table 1: In Vitro Efficacy against Adult Fleas

CompoundAssay SystemPotency (LC50)Reference
This compound AArtificial Membrane Flea Feeding Device0.68 µg/mL[4]
IvermectinArtificial Membrane Flea Feeding Device~6.8 µg/mL[4]

Table 2: In Vivo Efficacy of this compound A in Dogs (15 mg/kg, single oral dose)

Time Post-TreatmentFlea Reduction (%)Reference
48 hours99%[4]
Day 497%[4]
Day 651%[4]
Day 80%[4]

Table 3: In Vivo Efficacy of Nodulisporamide Derivatives in Dogs (15 mg/kg, single oral dose)

CompoundDay 2 Efficacy (%)Day 4 Efficacy (%)Day 8 Efficacy (%)Day 14 Efficacy (%)Reference
This compound A>90%81%~50%-[5]
Nodulisporamide 1100%100%100%>90%[5]
Nodulisporamide 2100%100%100%>90%[5]
Nodulisporamide 3100%100%100%-[5]

Experimental Protocols

The following protocols describe general procedures for the semi-synthetic modification of the this compound scaffold and the evaluation of the resulting derivatives.

Protocol 1: General Procedure for the Synthesis of Nodulisporamides

This protocol outlines the conversion of the carboxylic acid moiety of this compound A to various amides.

protocol1_workflow cluster_steps Nodulisporamide Synthesis Workflow Start This compound A Activation Carboxylic Acid Activation (e.g., with a coupling agent like HATU or EDC) Start->Activation AmineCoupling Coupling with Primary or Secondary Amine (R1R2NH) Activation->AmineCoupling Purification Purification (e.g., Column Chromatography) AmineCoupling->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization End Nodulisporamide Derivative Characterization->End

References

Application Notes and Protocols for Fermentation Optimization for Increased Nodulisporic Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to optimizing the fermentation of Hypoxylon pulicicidum (formerly Nodulisporium sp.) for enhanced production of Nodulisporic acid, a potent insecticidal agent. The following sections detail optimized fermentation parameters, media compositions, and detailed protocols for key experimental procedures.

Introduction to this compound and its Production

Nodulisporic acids are a class of indole diterpene secondary metabolites produced by the endophytic fungus Hypoxylon pulicicidum.[1][2] These compounds exhibit significant insecticidal activity by acting on glutamate-gated chloride channels in invertebrates, making them a promising area of research for the development of new pest control agents.[3] The production of this compound is influenced by a variety of fermentation parameters, including media composition, pH, temperature, and aeration. Optimization of these factors is critical for achieving high yields suitable for research and potential commercial applications. The original producing strain is often designated as Nodulisporium sp. ATCC 74245 (also known as MF5954), with mutant strains also being utilized for enhanced production.[1][4][5]

Fermentation Media Composition

Several media have been shown to support the production of this compound by H. pulicicidum. The choice of medium can significantly impact the final yield. The following table summarizes media on which this compound A production has been observed for H. pulicicidum strain MF5954.

Medium IDMedium NameObservation
BRFT(Composition not publicly detailed)This compound A detected[1]
LSFM(Composition not publicly detailed)This compound A detected[1]
MV8(Composition not publicly detailed)This compound A detected[1]
MMK2(Composition not publicly detailed)This compound A detected[1]
FFL(Composition not publicly detailed)Designed to enhance this compound production[5][6]

Note: The specific compositions of these media are often proprietary. Researchers may need to start with standard fungal media, such as Potato Dextrose Broth (PDB) or Malt Extract Broth, and systematically optimize components.

A general approach to media optimization involves screening various carbon and nitrogen sources. Glucose and sucrose are common carbon sources for fungal fermentations, while yeast extract, peptone, and tryptone are frequently used nitrogen sources.[7] The addition of precursors can also enhance yield. The biosynthesis of this compound involves the acetate/mevalonic acid pathway and precursors such as anthranilic acid and ribose.[4][8]

Optimization of Fermentation Parameters

The optimization of physical and chemical parameters during fermentation is crucial for maximizing the yield of this compound.

pH

The pH of the fermentation medium affects enzyme activity and nutrient uptake. While specific optimal pH values for this compound production are not widely published, a common starting point for fungal fermentations is in the acidic to neutral range (pH 5.0-7.0). It is recommended to monitor the pH throughout the fermentation and adjust as necessary.

Temperature

Temperature influences fungal growth and secondary metabolite production. A typical starting temperature for Nodulisporium sp. fermentation is around 25-28°C. The optimal temperature should be determined empirically for the specific strain and fermentation setup.

Aeration and Agitation

Aerobic fungi like H. pulicicidum require sufficient oxygen for growth and metabolite production. Aeration, often measured in volumes of air per volume of liquid per minute (vvm), and agitation, measured in revolutions per minute (rpm), are critical for ensuring adequate oxygen transfer. High agitation speeds can cause shear stress on the mycelia, so a balance must be found.

Table of General Fermentation Parameter Ranges for Fungal Secondary Metabolite Production:

ParameterTypical RangeNotes
pH 5.0 - 7.0Strain-dependent; may require buffering or periodic adjustment.
Temperature 25 - 30°COptimization is crucial for maximizing yield.
Aeration 0.5 - 1.5 vvmHigher rates can improve oxygen availability but may increase foaming.
Agitation 150 - 300 rpmDependent on fermenter geometry and fungal morphology.

Experimental Protocols

Inoculum Development

A healthy and active inoculum is essential for a successful fermentation.

Protocol:

  • Aseptically transfer a small piece of agar with mycelial growth from a stock culture of H. pulicicidum to a new Potato Dextrose Agar (PDA) plate.

  • Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Prepare a seed culture by inoculating a 250 mL flask containing 50 mL of sterile Potato Dextrose Broth (PDB) with several small agar plugs (approximately 5 mm in diameter) from the actively growing plate.

  • Incubate the seed culture flask on a rotary shaker at 150-200 rpm and 25-28°C for 3-5 days.

  • Use this seed culture to inoculate the production fermenter at a volume of 5-10% (v/v).

Fermentation

Protocol:

  • Prepare the production medium (e.g., LSFM or an optimized in-house medium) and sterilize it in the fermenter.

  • After the medium has cooled to the desired temperature (e.g., 28°C), aseptically transfer the inoculum from the seed culture.

  • Set the fermentation parameters (pH, temperature, aeration, and agitation) to their initial optimized values.

  • Monitor the fermentation by periodically taking samples to measure cell growth, substrate consumption, and this compound concentration.

  • The fermentation is typically carried out for 14-21 days.[9]

Extraction of this compound

Protocol:

  • At the end of the fermentation, separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

  • Extract the fermentation broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • The mycelial biomass can also be extracted separately with a polar organic solvent like acetone or methanol to recover any intracellular product.

Quantification of this compound by HPLC

Protocol:

  • Dissolve the crude extract in a suitable solvent, such as methanol, to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Perform HPLC analysis using a C18 reverse-phase column.

  • A gradient elution with a mobile phase consisting of water (A) and methanol (B), both containing 0.05% phosphoric acid, can be used.[10]

    • Example Gradient: Start with a higher percentage of water and gradually increase the percentage of methanol over the course of the run to elute compounds of increasing hydrophobicity.

  • Detect this compound using a UV detector at an appropriate wavelength (e.g., around 254 nm or 340 nm).[10]

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified standard.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The core structure is derived from the precursors geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate.

Nodulisporic_Acid_Biosynthesis Acetate Acetate Mevalonic_Acid Mevalonic Acid Acetate->Mevalonic_Acid Multiple steps GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonic_Acid->GGPP Multiple steps Indole_Diterpene_Core Indole Diterpene Core GGPP->Indole_Diterpene_Core Anthranilic_Acid Anthranilic Acid Indole_Glycerol_Phosphate Indole-3-glycerol Phosphate Anthranilic_Acid->Indole_Glycerol_Phosphate Ribose Ribose Ribose->Indole_Glycerol_Phosphate Indole_Glycerol_Phosphate->Indole_Diterpene_Core Condensation Nodulisporic_Acid_F This compound F Indole_Diterpene_Core->Nodulisporic_Acid_F Further modifications Nodulisporic_Acid_A This compound A Nodulisporic_Acid_F->Nodulisporic_Acid_A Series of enzymatic steps (e.g., prenylation, oxidation, cyclization)

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for Fermentation Optimization

The following diagram illustrates a typical workflow for optimizing this compound production.

Fermentation_Workflow Strain_Selection Strain Selection (H. pulicicidum) Inoculum_Dev Inoculum Development Strain_Selection->Inoculum_Dev Fermentation Fermentation Inoculum_Dev->Fermentation Extraction Extraction Fermentation->Extraction Optimization Optimization of Parameters (pH, Temp, Aeration) Optimization->Fermentation Analysis HPLC Analysis Extraction->Analysis Yield_Data Yield Data Analysis->Yield_Data Yield_Data->Optimization Feedback for further optimization

Caption: Experimental workflow for this compound fermentation.

References

Unveiling the Modulatory Effects of Nodulisporic Acid on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid (NA), a potent indole diterpene of fungal origin, has garnered significant interest as an insecticidal agent.[1][2][3] Its mechanism of action involves the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls), which are critical components of neurotransmission in insects and nematodes.[1][4] Understanding the precise electrophysiological effects of this compound on these channels is paramount for the development of novel antiparasitic drugs and for elucidating the intricacies of invertebrate neuropharmacology.

These application notes provide detailed protocols for investigating the modulatory effects of this compound on GluCls using the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes. This robust heterologous expression system allows for the precise control of membrane potential and the accurate measurement of ion channel currents, making it an ideal platform for characterizing the agonist and allosteric modulatory properties of compounds like this compound.[5][6][7]

Signaling Pathway of this compound at Glutamate-Gated Chloride Channels

This compound exhibits a dual mechanism of action at glutamate-gated chloride channels (GluCls). It can directly activate the channel, acting as an agonist, and it can also potentiate the current induced by the natural ligand, L-glutamate, functioning as a positive allosteric modulator (PAM).[4][8] This complex interaction leads to an increased influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis of the invertebrate.[9]

NodulisporicAcidSignaling cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- Influx GluCl->Cl_in Channel Opening NA This compound (NA) NA->GluCl Direct Agonist NA->GluCl Positive Allosteric Modulator (PAM) Glutamate L-Glutamate Glutamate->GluCl Orthosteric Agonist Hyperpolarization Hyperpolarization & Paralysis Cl_in->Hyperpolarization

Caption: Dual action of this compound on GluCls.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and other relevant ligands acting on the Brugia malayi AVR-14B glutamate-gated chloride channel expressed in Xenopus oocytes.[4][8]

Table 1: Agonist Activity at Bma-AVR-14B GluCl

CompoundEC50Hill Slope (nH)
L-Glutamate0.4 mM-
Ivermectin (IVM)1.8 nM-
This compound (NA)2.7 µM1.6 ± 0.2

Table 2: Modulatory and Inhibitory Interactions at Bma-AVR-14B GluCl

InteractionEffectConcentration
Ivermectin (IVM) on L-Glutamate responseInhibition-
Ivermectin (IVM) on this compound (NA) agonist effectInhibition0.1 nM
Ivermectin (IVM) on this compound (NA) PAM effectInhibition0.1 nM

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology Workflow

The following diagram outlines the general workflow for studying ion channel modulation using the TEVC technique in Xenopus oocytes.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes Injection cRNA Microinjection Oocyte_Harvest->Injection cRNA_Prep Prepare GluCl cRNA cRNA_Prep->Injection Incubation Incubate Oocytes (2-7 days) Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup Data_Acquisition Data Acquisition (Voltage Protocols) TEVC_Setup->Data_Acquisition Agonist_Analysis Agonist Dose-Response (EC50) Data_Acquisition->Agonist_Analysis PAM_Analysis PAM Potentiation Analysis Data_Acquisition->PAM_Analysis

Caption: TEVC experimental workflow.

Detailed Protocol 1: Oocyte Preparation and cRNA Injection

Objective: To prepare Xenopus laevis oocytes for the heterologous expression of glutamate-gated chloride channels.

Materials:

  • Mature female Xenopus laevis

  • OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5)

  • Collagenase Type II solution (2 mg/mL in OR2)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamycin

  • cRNA encoding the GluCl subunit of interest

  • Microinjection setup (micromanipulator, microinjector)

Procedure:

  • Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis and place it in OR2 solution.

  • Tease the ovarian lobe into small clumps of oocytes.

  • Incubate the oocytes in Collagenase Type II solution for 1-2 hours at room temperature with gentle agitation to defolliculate.

  • Wash the oocytes thoroughly with OR2 solution to remove the collagenase and follicular remnants.

  • Manually select stage V-VI oocytes and transfer them to ND96 solution.

  • Incubate the oocytes overnight at 18°C.

  • On the following day, inject each oocyte with 50 nL of cRNA solution (typically 0.1-1 µg/µL) into the cytoplasm.

  • Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for channel expression.

Detailed Protocol 2: TEVC Recording of this compound Effects

Objective: To characterize the agonist and positive allosteric modulatory effects of this compound on expressed GluCls.

Materials:

  • TEVC setup (amplifier, digitizer, perfusion system, recording chamber)

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Recording solution (e.g., ND96)

  • L-Glutamate stock solution

  • This compound stock solution (in DMSO, final concentration of DMSO should be <0.1%)

Procedure:

Part A: Characterizing Agonist Activity

  • Place an oocyte expressing the GluCl in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Establish a stable baseline current.

  • Apply increasing concentrations of this compound to the oocyte via the perfusion system, with washout periods in between applications until the current returns to baseline.

  • Record the peak inward current at each concentration.

  • Plot the normalized peak current against the this compound concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

Part B: Characterizing Positive Allosteric Modulation (PAM)

  • Following the agonist protocol, determine a sub-maximal concentration of L-glutamate (e.g., EC10-EC20).

  • Perfuse the oocyte with the recording solution to establish a baseline.

  • Apply the predetermined EC10-EC20 concentration of L-glutamate and record the peak current.

  • After washout, co-apply the same EC10-EC20 concentration of L-glutamate with increasing concentrations of this compound.

  • Record the potentiated peak inward current at each this compound concentration.

  • Calculate the potentiation as the fold-increase in the L-glutamate-evoked current in the presence of this compound.

  • Plot the potentiation against the this compound concentration to determine the concentration-response relationship for its modulatory effect.

Data Analysis:

  • Currents will be measured as the peak inward current in response to agonist application.

  • Dose-response curves will be generated using graphing software (e.g., GraphPad Prism, Origin).

  • The Hill equation will be used to fit the dose-response data: I = Imax / (1 + (EC50 / [Agonist])nH) where I is the current at a given agonist concentration, Imax is the maximum current, EC50 is the concentration of agonist that produces a half-maximal response, and nH is the Hill coefficient.

Conclusion

The electrophysiological protocols detailed in these application notes provide a robust framework for investigating the complex interactions of this compound with glutamate-gated chloride channels. By employing the two-electrode voltage-clamp technique in Xenopus oocytes, researchers can accurately quantify the agonist and positive allosteric modulatory properties of this and other novel compounds. This information is crucial for the structure-activity relationship studies essential in the development of new and effective antiparasitic agents. The provided diagrams and data tables serve as a comprehensive resource for scientists and drug development professionals in this field.

References

Development of Nodulisporic Acid-Based Bioinsecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodulisporic acid and its derivatives represent a promising class of bioinsecticides with a unique mode of action, offering a potential alternative to conventional chemical pesticides.[1][2][3] Discovered as a fungal secondary metabolite from Nodulisporium sp., this indole diterpene exhibits potent insecticidal activity against a range of ectoparasites, including fleas, ticks, blowflies, and mosquitoes.[1][3][4][5] A key advantage of this compound is its high selectivity for invertebrate-specific glutamate-gated chloride channels (GluCls), which are absent in mammals, suggesting a wide therapeutic index and a favorable safety profile.[1][2][6][7] This document provides detailed application notes and experimental protocols for researchers engaged in the development and evaluation of this compound-based bioinsecticides.

Mechanism of Action

This compound exerts its insecticidal effect by acting as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates.[4][8][9] This mechanism is similar to that of the avermectins, such as ivermectin.[4][8]

Key aspects of the mechanism include:

  • Target Site: The primary molecular target is the GluCl, a ligand-gated ion channel found in the neuronal and neuromuscular systems of invertebrates.[4][8][9][10]

  • Channel Activation: this compound binds to a unique site on the GluCl, causing the channel to open and allowing an influx of chloride ions (Cl-) into the neuron.[4][8][9][10]

  • Hyperpolarization: The increased intracellular Cl- concentration leads to hyperpolarization of the neuronal membrane.

  • Paralysis and Death: This hyperpolarization inhibits the generation of action potentials, leading to flaccid paralysis and ultimately the death of the insect.[10]

The high selectivity of this compound for insect GluCls over vertebrate ion channels contributes to its low mammalian toxicity.[1][2][6]

Signaling Pathway of this compound Action

Nodulisporic_Acid_Pathway cluster_neuron Insect Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Membrane Hyperpolarization GluCl->Hyperpolarization Chloride Influx Cl_ion Cl- Cl_ion->GluCl Paralysis Paralysis & Death Hyperpolarization->Paralysis Inhibition of Action Potentials Nodulisporic_Acid This compound Nodulisporic_Acid->GluCl Binds and Activates Glutamate Glutamate Glutamate->GluCl Endogenous Ligand

Caption: Mechanism of action of this compound on insect glutamate-gated chloride channels.

Quantitative Data: Efficacy and Binding Affinity

The following tables summarize key quantitative data for this compound and its derivatives from various studies.

Table 1: Insecticidal Activity of this compound A

Target InsectLife StageAssay TypePotencyReference
Blowfly (Lucilia sericata)LarvaeLarval Killing AssayActive at sub-ppm levels[3][4][5][11]
Mosquito (Aedes aegypti)LarvaeLarval Killing AssayActive at sub-ppm levels[3][4][5][11]
Fruit Fly (Drosophila melanogaster)Adult-Effective[4]
Fleas (Ctenocephalides felis)AdultIn vivo (on dogs)Prolonged activity (up to 14 days)[1][2][6]
Ticks-In vivo (on dogs)Prolonged activity (up to 4 weeks)[1][2][6]

Table 2: Binding Affinity of this compound Derivatives

CompoundPreparationLigandKD (pM)Bmax (pmol/mg protein)Reference
N-(2-hydroxyethyl-2,2-3H)nodulisporamideDrosophila melanogaster head membranes[3H]NAmide121.4[8][9]

Experimental Protocols

Detailed protocols are essential for the accurate evaluation of this compound-based bioinsecticides.

Protocol 1: In Vitro Insecticidal Activity Against Mosquito Larvae

This protocol is adapted from standard WHO guidelines for testing insecticide efficacy.[12][13]

Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Third or early fourth-instar larvae of Aedes aegypti or Culex quinquefasciatus

  • Dechlorinated water

  • 250 ml glass beakers

  • Pipettes

  • Incubator (27 ± 2°C)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in dechlorinated water to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 ppm). Include a solvent control (dechlorinated water with the same amount of solvent used for the highest concentration of this compound) and a negative control (dechlorinated water only).

  • Exposure: Add 20-25 larvae to each beaker containing 100 ml of the test solution or control.

  • Incubation: Place the beakers in an incubator at 27 ± 2°C for 24 hours.

  • Mortality Assessment: After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC50 value using probit analysis.

Protocol 2: Membrane Binding Assay

This protocol is based on methods used to characterize the binding of this compound derivatives to insect neuronal membranes.[8][9]

Objective: To determine the binding affinity (KD) and density of binding sites (Bmax) of a radiolabeled this compound analog.

Materials:

  • Radiolabeled this compound analog (e.g., [3H]Nodulisporamide)

  • Insect head membranes (e.g., from Drosophila melanogaster)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled this compound analog

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize insect heads in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

  • Binding Reaction: In a microcentrifuge tube, combine the insect head membranes, radiolabeled this compound analog at various concentrations, and binding buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Determination of Non-specific Binding: In a parallel set of tubes, include a high concentration of the unlabeled this compound analog to saturate the specific binding sites.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the KD and Bmax values.

Experimental Workflow for Bioinsecticide Development

Bioinsecticide_Development_Workflow cluster_discovery Discovery & Screening cluster_evaluation Preclinical Evaluation cluster_development Product Development Screening Natural Product Screening (e.g., Nodulisporium sp.) Isolation Isolation & Structure Elucidation of this compound Screening->Isolation InVitro In Vitro Efficacy Testing (Larval assays, etc.) Isolation->InVitro MoA Mechanism of Action Studies (Binding assays, Electrophysiology) InVitro->MoA SAR Structure-Activity Relationship (Derivative Synthesis) MoA->SAR SAR->InVitro Improved Analogs Toxicology Mammalian Toxicology & Safety Studies SAR->Toxicology InVivo In Vivo Efficacy Testing (Animal models) Toxicology->InVivo Formulation Formulation Development InVivo->Formulation Registration Regulatory Approval Formulation->Registration

Caption: A generalized workflow for the development of this compound-based bioinsecticides.

Structure-Activity Relationships and Derivative Development

Synthetic modifications of the this compound A scaffold have been crucial in identifying its pharmacologically important regions and in developing semisynthetic derivatives with enhanced efficacy.[1][2][6] For instance, modifications to the side chain have led to analogs with improved potency and pharmacokinetic profiles, resulting in prolonged in vivo activity against fleas and ticks on companion animals.[1][2][6] The development of amide analogs has been a particularly fruitful area of research.[1][2]

Safety and Toxicology

A significant advantage of this compound is its favorable safety profile in mammals.[1][2][6] Early studies in rodent models indicated a wide therapeutic index.[1][2] Furthermore, dogs treated orally with this compound A or its amide analogs at doses of 15 mg/kg showed no apparent toxicity.[1][2][6] This low mammalian toxicity is consistent with its selective action on invertebrate-specific glutamate-gated ion channels.[1][2][6]

Conclusion

This compound and its derivatives hold significant promise as a new class of bioinsecticides. Their novel mode of action, high potency against a range of insect pests, and favorable safety profile make them attractive candidates for further development in animal health and potentially crop protection. The protocols and data presented here provide a framework for researchers to advance the study and application of these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Nodulisporic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Nodulisporic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex family of indole diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of Nodulisporic acids?

A1: The large-scale synthesis of Nodulisporic acids is a significant undertaking due to the architectural complexity and chemical sensitivity of the target molecules. Key challenges include:

  • Construction of the Strained Polycyclic Core: Assembling the heptacyclic core of this compound D or the highly strained CDE tricyclic indole-indoline scaffold is a primary hurdle.

  • Stereochemical Control: The molecules possess numerous stereocenters, and achieving high diastereoselectivity in key bond-forming reactions is critical.

  • Chemical Instability: Advanced intermediates and the final this compound products are often sensitive to acid, oxygen, and even standard purification techniques like silica gel chromatography, leading to significant decomposition.

  • Low Reaction Yields: Several steps in published synthetic routes have modest yields, which becomes a major issue during scale-up.

  • Late-Stage Functionalization: Introducing the dienoic acid side chain and performing other late-stage manipulations on the complex and sensitive core structure can be problematic.

Q2: Why is the purification of this compound intermediates so challenging?

A2: The purification of advanced intermediates in this compound synthesis is complicated by their instability. For instance, significant decomposition (over 50%) has been observed during standard silica gel column purification of the indole core. The sensitivity to air and acid can lead to oxidative ring-opening of the indole core or dehydration, particularly at the C(24) hydroxyl group. This necessitates the use of specialized purification techniques and careful handling to minimize degradation.

Q3: What are the common strategies to construct the central indole core?

A3: A convergent approach is often favored, where two complex fragments (the "eastern" and "western" hemispheres) are synthesized separately and then joined. A key strategy for forming the central indole ring is a palladium-mediated cascade reaction. This typically involves a Buchwald-Hartwig amination followed by an intramolecular cyclization to form the indole nucleus. The choice of palladium catalyst and ligand, such as RuPhos, has been shown to be critical for the success of this transformation, especially when dealing with functionalized and sterically hindered substrates.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Indole Formation

The palladium-catalyzed cascade reaction to form the CDE multisubstituted indole core is a critical step, and low yields are a common issue.

Potential Cause Troubleshooting Suggestion Relevant Data/Observations
Suboptimal Ligand Screen different phosphine ligands. The use of RuPhos has been shown to significantly improve yields compared to other ligands.In a model system, switching to RuPhos with a less basic carbonate base increased the yield from 27-41% to 53-71%.
Base Sensitivity Use a milder base. Cesium carbonate has been found to be effective and less likely to cause decomposition of sensitive substrates.The combination of Pd2(dba)3, RuPhos, and Cs2CO3 provided improved yields.
Decomposition on Silica Gel Avoid or minimize contact with silica gel. Use alternative purification methods such as flash chromatography with deactivated silica or crystallization.Significant decomposition (>50%) was observed after normal silica gel column purification of the indole product.
Vinyl Group Source Consider using a vinyl triflate instead of a vinyl bromide. Vinyl triflates can be more readily available and have shown comparable or better yields in the coupling reaction.The desired indole product was obtained in similar yields using either a vinyl bromide or the more readily available vinyl triflate.
Problem 2: Poor Diastereoselectivity in Alkylation/Addition Reactions

Establishing the correct stereochemistry at key centers like C3 and C12 is crucial and can be challenging.

Potential Cause Troubleshooting Suggestion Relevant Data/Observations
Insufficient Chelation Control For enolate alkylations, the addition of a crown ether can improve diastereoselectivity by chelating the metal cation and creating a more reactive anion at lower temperatures.In the alkylation to form the C3 quaternary center, the diastereomeric ratio improved from 1.4:1 to 6:1 by adding 12-crown-4 and optimizing the solvent system.
Suboptimal Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity.The improved 6:1 diastereoselectivity was achieved at -40 °C.
Epimerization under Oxidation Conditions Aldol/retro-aldol equilibration can lead to epimerization. Switching to a biphasic reaction system can circumvent this issue.TEMPO-mediated oxidation in a single-phase system led to a 1:1 diastereomeric ratio at C(7). A biphasic CH2Cl2/H2O system prevented this epimerization.
Problem 3: Inefficient Ring-Closing Metathesis (RCM) on a Large Scale

The RCM to form ring F can be inefficient, requiring high catalyst loading.

Potential Cause Troubleshooting Suggestion Relevant Data/Observations
Catalyst Deactivation/Low Activity Switch to a more active and robust catalyst. The 2nd generation Hoveyda-Grubbs catalyst has been shown to be effective at a much lower loading (1 mol%).The initial protocol required 10 mol% of the 2nd generation Grubbs catalyst.
Suboptimal Solvent and Temperature Use a higher-boiling solvent to allow for higher reaction temperatures, which can improve catalyst turnover. Cyclopentyl methyl ether (CPME) has been identified as an optimal solvent for this purpose.The use of CPME permitted a higher reaction temperature, leading to a comparable yield (71% over three steps) with significantly less catalyst.

Experimental Protocols

Protocol 1: Optimized Palladium-Catalyzed Indole Formation

This protocol is based on the successful synthesis of the indole core of this compound D.

Reaction: Buchwald-Hartwig/Barluenga Cascade for Indole Synthesis

Materials:

  • Aniline precursor (e.g., western hemisphere aniline)

  • Vinyl triflate precursor (e.g., eastern hemisphere vinyl triflate)

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Cesium Carbonate (Cs2CO3)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aniline precursor, vinyl triflate precursor, and cesium carbonate.

  • Add anhydrous toluene to the flask.

  • In a separate vial, prepare the catalyst solution by dissolving Pd2(dba)3 and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product quickly, avoiding prolonged exposure to silica gel if possible.

Protocol 2: Scale-Up of Ring-Closing Metathesis and Oxidation

This protocol is an optimized procedure for the formation of enone (+)-21, a key intermediate.

Reaction: Ring-Closing Metathesis followed by Ley-Griffith Oxidation

Part A: Ring-Closing Metathesis

  • Dissolve the diene precursor in cyclopentyl methyl ether (CPME).

  • Add the 2nd generation Hoveyda-Grubbs catalyst (1 mol%).

  • Heat the reaction mixture to reflux and monitor for completion.

  • Cool the reaction and concentrate in vacuo.

Part B: Ley-Griffith Oxidation

  • Dissolve the crude alcohol from Part A in anhydrous dichloromethane.

  • Add 4-methylmorpholine N-oxide (NMO) and molecular sieves.

  • Cool the mixture to 0 °C.

  • Add tetrapropylammonium perruthenate (TPAP) portion-wise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Once the reaction is complete, filter the mixture through a pad of Celite and silica gel, and wash with dichloromethane.

  • Concentrate the filtrate and purify the resulting enone.

Visualizations

experimental_workflow start Starting Materials (Western & Eastern Hemispheres) pd_coupling Palladium-Catalyzed Indole Formation start->pd_coupling Convergent Strategy indole_core CDE Indole Core pd_coupling->indole_core Key C-C and C-N bonds formed rcm Ring-Closing Metathesis indole_core->rcm oxidation Oxidation rcm->oxidation polycycle Functionalized Polycyclic Intermediate oxidation->polycycle side_chain Side-Chain Installation polycycle->side_chain final_product This compound side_chain->final_product Late-stage functionalization

Caption: A generalized workflow for the convergent synthesis of this compound.

Caption: A troubleshooting decision tree for common synthesis issues.

Technical Support Center: Enhancing Oral Bioavailability of Nodulisporic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Nodulisporic acid (NsA) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound derivatives?

A1: this compound and its derivatives are large, lipophilic molecules.[1] Their oral bioavailability is primarily limited by two main factors:

  • Poor Aqueous Solubility: As lipophilic compounds, NsA derivatives exhibit low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Limited Permeability: The large molecular size and specific chemical structure of these compounds can restrict their ability to pass through the intestinal membrane and enter the bloodstream.

Furthermore, like many natural products, NsA derivatives may be subject to first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation, further reducing its bioavailability.[2]

Q2: What is the reported oral bioavailability of this compound A (NsA A), and what is a typical oral dose used in animal studies?

A2: The oral bioavailability of this compound A in dogs has been reported to be approximately 20%.[3] In several efficacy studies in dogs, an oral dose of 15 mg/kg for NsA A and its amide analogs has been shown to provide prolonged activity against fleas and ticks.[3][4] This extended efficacy is directly linked to the in vivo pharmacokinetic profile of the specific derivative.[3][4]

Q3: What are some general strategies to improve the oral bioavailability of poorly soluble compounds like this compound derivatives?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution in the GI fluids.[5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[6][7]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.[8]

Troubleshooting Guide

Issue 1: Low and Variable Drug Exposure in Preclinical Studies

Q: We are observing low and inconsistent plasma concentrations of our this compound derivative after oral administration in our animal model. What could be the cause and how can we troubleshoot this?

A: Low and variable exposure is a common issue for poorly soluble compounds. The primary suspect is poor dissolution in the gastrointestinal tract. Here’s a systematic approach to troubleshoot this problem:

Step 1: Characterize Physicochemical Properties

Before optimizing the formulation, it is crucial to understand the fundamental properties of your NsA derivative.

ParameterMethodExpected Outcome for Poorly Soluble Compound
Aqueous Solubility Shake-flask method in buffers at different pH (e.g., 1.2, 4.5, 6.8)Low solubility (< 10 µg/mL)
LogP / LogD HPLC or calculation-based methodsHigh LogP/LogD, indicating high lipophilicity
Permeability Caco-2 cell monolayer assayLow to moderate permeability
Solid-State Characterization DSC, XRD, TGADetermine crystallinity and thermal stability

Step 2: Simple Formulation Approaches

Start with straightforward formulation strategies to assess their impact on bioavailability.

Formulation StrategyKey ComponentsExpected Improvement
Aqueous Suspension with Wetting Agent NsA derivative, water, surfactant (e.g., Tween 80)Improved particle wetting and dissolution rate
Co-solvent System NsA derivative, water, co-solvent (e.g., PEG 400, propylene glycol)Increased drug solubility in the vehicle
Lipid Solution NsA derivative, digestible oil (e.g., corn oil, sesame oil)Enhanced absorption via lipid pathways

Step 3: Advanced Formulation Strategies

If simple formulations do not provide sufficient improvement, consider more advanced approaches. A patent for this compound derivatives suggests the use of capsules, boluses, or tablets containing excipients like starch, talc, magnesium stearate, or dicalcium phosphate.[5] For liquid formulations, a drench containing a suspending agent like bentonite is mentioned.[5]

Formulation StrategyKey ComponentsExpected Improvement
Solid Dispersion NsA derivative, polymer (e.g., PVP, HPMC), surfactantAmorphous drug form with enhanced dissolution
SEDDS NsA derivative, oil, surfactant, co-surfactantSpontaneous emulsion formation in the GI tract, increasing drug solubilization

Below is a troubleshooting workflow to address low bioavailability:

G start Low and Variable Oral Bioavailability physchem Characterize Physicochemical Properties (Solubility, Permeability, Solid State) start->physchem formulation Select Formulation Strategy physchem->formulation simple Simple Formulations (Suspension, Co-solvent, Lipid Solution) formulation->simple advanced Advanced Formulations (Solid Dispersion, SEDDS) formulation->advanced evaluate Evaluate in vitro Dissolution and in vivo Pharmacokinetics simple->evaluate advanced->evaluate adequate Adequate Bioavailability? evaluate->adequate optimize Optimize Formulation adequate->optimize No stop Proceed with Development adequate->stop Yes optimize->formulation

Caption: Troubleshooting workflow for low oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Micronized this compound Derivative Suspension

Objective: To prepare a simple aqueous suspension with reduced particle size to enhance dissolution.

Materials:

  • This compound derivative

  • Zirconium oxide beads (0.5 mm)

  • 2% (w/v) Hydroxypropyl methylcellulose (HPMC) solution in deionized water

  • 0.5% (w/v) Tween 80 in deionized water

  • Planetary ball mill or similar wet milling apparatus

Method:

  • Prepare the HPMC and Tween 80 solutions.

  • Create a slurry of the this compound derivative in the HPMC/Tween 80 solution at a concentration of 10 mg/mL.

  • Add the slurry and an equal volume of zirconium oxide beads to the milling chamber.

  • Mill at 500 rpm for 2 hours, with periodic checks of particle size using laser diffraction.

  • Continue milling until the desired particle size (e.g., D90 < 5 µm) is achieved.

  • Separate the milled suspension from the beads by sieving.

  • Characterize the final suspension for particle size distribution and in vitro dissolution.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system to improve the solubilization of the this compound derivative in the GI tract.

Materials:

  • This compound derivative

  • Oil phase: Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides)

  • Surfactant: Kolliphor® EL (polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol® HP (diethylene glycol monoethyl ether)

Method:

  • Determine the solubility of the this compound derivative in various oils, surfactants, and co-surfactants to select the best components.

  • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.

  • Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial.

  • Add the this compound derivative to the mixture and vortex until a clear solution is obtained. Gentle heating (up to 40°C) may be applied if necessary.

  • To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and drug release.

Signaling Pathways and Workflows

The mechanism of action of this compound involves the modulation of glutamate-gated chloride channels in invertebrates.[3][4] While this is not directly related to oral bioavailability, understanding the overall biological pathway is important for drug development.

G NodA This compound Derivative GluCl Invertebrate Glutamate-Gated Chloride Channel (GluCl) NodA->GluCl Binds and Activates Cl_influx Chloride Ion Influx GluCl->Cl_influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound derivatives.

The following diagram illustrates a typical experimental workflow for evaluating and improving the oral bioavailability of a this compound derivative.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis Formulation1 Formulation A (e.g., Suspension) Dissolution Dissolution Testing Formulation1->Dissolution Permeability Caco-2 Permeability Formulation1->Permeability Formulation2 Formulation B (e.g., SEDDS) Formulation2->Dissolution Formulation2->Permeability PK_study Pharmacokinetic Study (e.g., in Dogs) Dissolution->PK_study Permeability->PK_study Analytics LC-MS/MS Analysis of Plasma Samples PK_study->Analytics PK_params Calculate PK Parameters (Cmax, Tmax, AUC) Analytics->PK_params Bioavailability Determine Oral Bioavailability PK_params->Bioavailability

Caption: Experimental workflow for bioavailability assessment.

References

Technical Support Center: Overcoming Low Yields in Nodulisporic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Nodulisporic acid fermentation. Nodulisporic acids are a class of indole-diterpenoid natural products with potent insecticidal properties, primarily produced by the endophytic fungus Hypoxylon pulicicidum (previously known as Nodulisporium sp.). A significant challenge in the production of these valuable compounds is the characteristically low fermentation yield. This guide offers a structured approach to identifying and overcoming common obstacles in this compound production.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound A in its native producer?

A1: The production of this compound A by its native producer, Hypoxylon pulicicidum, is known to be challenging and generally results in low yields. Initial discovery efforts reported yields of approximately 2 mg/L.[1]

Q2: What are the primary precursors for this compound biosynthesis?

A2: The biosynthesis of this compound A involves the condensation of a diterpene moiety derived from the acetate/mevalonic acid pathway (leading to geranylgeranyl pyrophosphate or GGPP) with an indole nucleus.[2] Interestingly, studies have shown that tryptophan is not directly incorporated. Instead, the indole ring is formed from anthranilic acid and ribose.[2]

Q3: Can this compound be produced in a host other than Hypoxylon pulicicidum?

A3: Yes, heterologous expression of the this compound biosynthetic gene cluster in hosts like Penicillium paxilli has been successfully demonstrated.[3][4][5][6][7] This approach offers a promising strategy to overcome the low yields observed in the native producer and allows for the production of specific this compound congeners.[3][4][5][6][7]

Q4: What are the key factors influencing this compound yield?

A4: Several factors can significantly impact the yield of this compound, including:

  • Strain genetics: The inherent metabolic capabilities of the producing strain.

  • Medium composition: Availability of essential nutrients and precursors.

  • Fermentation parameters: pH, temperature, aeration, and agitation.

  • Precursor availability: Sufficient supply of anthranilic acid, ribose, and mevalonic acid pathway intermediates.

  • Downstream processing: Efficiency of extraction and purification steps.

Troubleshooting Guide for Low this compound Yields

Low yields in this compound fermentation can be attributed to a variety of factors, from suboptimal growth conditions to inefficient downstream processing. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Poor or No Fungal Growth
Possible Cause Troubleshooting Step
Inadequate Inoculum Ensure the inoculum is from a fresh, actively growing culture. Optimize the inoculum size and age.
Incorrect Media Composition Verify the composition of the growth medium. Ensure all essential macro- and micronutrients are present. Commonly used media for Nodulisporium sp. include Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB).[8]
Suboptimal pH Check and adjust the initial pH of the medium. Most fungi prefer a slightly acidic pH for growth.
Incorrect Temperature Ensure the incubation temperature is within the optimal range for Hypoxylon pulicicidum or the heterologous host.
Problem 2: Good Growth but Low this compound Production
Possible Cause Troubleshooting Step
Suboptimal Production Medium The medium supporting good growth may not be optimal for secondary metabolite production. Experiment with different production media such as biomalt agar medium.[9]
Incorrect Fermentation Time Harvest the fermentation at different time points to determine the optimal production phase. Secondary metabolite production often occurs during the stationary phase.
Feedback Inhibition The accumulation of this compound or other metabolites may inhibit further production. Consider strategies like in-situ product removal.
Precursor Limitation The supply of biosynthetic precursors (anthranilic acid, ribose, mevalonic acid) may be insufficient. Implement a precursor feeding strategy (see Experimental Protocols).
Suboptimal Fermentation Parameters Systematically optimize pH, temperature, aeration, and agitation for production.
Problem 3: Inconsistent Yields Between Batches
Possible Cause Troubleshooting Step
Inconsistent Inoculum Standardize the inoculum preparation procedure, including the age and physiological state of the culture.
Variability in Media Components Use high-quality, consistent sources for all media components.
Fluctuations in Fermentation Parameters Ensure tight control over pH, temperature, and dissolved oxygen throughout the fermentation.
Strain Instability Periodically re-isolate and verify the producing strain from a master cell bank.

Experimental Protocols

Washed Cell Procedure for Precursor Feeding

This protocol is adapted from studies on this compound biosynthesis and is designed to enhance the incorporation of labeled precursors.[2]

  • Cell Culture: Grow a mutant culture of Nodulisporium sp. (e.g., MF6244) in a suitable production medium.

  • Cell Harvesting: After a predetermined growth period, harvest the mycelia by filtration or centrifugation.

  • Washing: Wash the harvested mycelia with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Resuspension: Resuspend the washed cells in a minimal medium or buffer.

  • Precursor Addition: Add the desired labeled precursor (e.g., ¹⁴C-anthranilic acid, ¹³C-ribose) to the cell suspension.

  • Incubation: Incubate the cell suspension under controlled conditions (temperature, agitation) for a specific period.

  • Extraction and Analysis: Harvest the cells and the supernatant separately. Extract the this compound and analyze for the incorporation of the label using appropriate analytical techniques (e.g., HPLC, mass spectrometry).

Analytical HPLC Method for this compound Quantification

This protocol provides a general framework for the quantification of this compound from fermentation extracts.

  • Sample Preparation:

    • Extract the fermentation broth (supernatant and/or mycelia) with a suitable organic solvent such as ethyl acetate.[9]

    • Evaporate the organic solvent to dryness.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with an acid modifier like formic acid or acetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm and 290 nm). Mass spectrometry (MS) can be coupled with HPLC for more specific detection and identification.[10][11][12]

  • Quantification:

    • Prepare a standard curve using a purified this compound A standard of known concentration.

    • Inject the prepared samples and standards onto the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

This compound Biosynthetic Pathway

This compound Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Indole Moiety Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps GGPP GGPP Mevalonate->GGPP Multiple steps Condensation Condensation GGPP->Condensation Anthranilic Acid Anthranilic Acid Indole-3-glycerol phosphate Indole-3-glycerol phosphate Anthranilic Acid->Indole-3-glycerol phosphate Ribose Ribose Ribose->Indole-3-glycerol phosphate Indole-3-glycerol phosphate->Condensation This compound F This compound F Condensation->this compound F Multiple Enzymatic Steps (Cyclases, Oxygenases) This compound A This compound A This compound F->this compound A Further modifications (Prenylations, Oxidations)

Caption: Simplified biosynthetic pathway of this compound A.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting Workflow Start Low Yield Observed CheckGrowth Is Fungal Growth Adequate? Start->CheckGrowth CheckProduction Is this compound Production Detected? CheckGrowth->CheckProduction Yes OptimizeGrowth Optimize Growth Conditions: - Inoculum - Medium Composition - pH, Temperature CheckGrowth->OptimizeGrowth No CheckProduction->OptimizeGrowth No OptimizeProduction Optimize Production Parameters: - Production Medium - Fermentation Time - Precursor Feeding - Aeration/Agitation CheckProduction->OptimizeProduction Yes (but low) OptimizeGrowth->CheckGrowth AnalyzeDownstream Analyze Downstream Processing: - Extraction Efficiency - Purification Losses OptimizeProduction->AnalyzeDownstream End Yield Improved AnalyzeDownstream->End

Caption: A logical workflow for troubleshooting low yields.

References

Troubleshooting Nodulisporic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of Nodulisporic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over a short period. What could be the cause?

A1: this compound is known to be unstable in solution. The degradation can be caused by several factors, including:

  • Oxidation: The indole core and the dienoic acid side chain of the molecule are susceptible to oxidation, especially when exposed to air.[1]

  • Hydrolysis: Depending on the pH of the solution, the molecule can undergo hydrolysis.

  • Dehydration: Certain derivatives of this compound are prone to dehydration.[2]

  • Solvent Effects: The choice of solvent can significantly impact stability. For instance, degradation has been observed in acetonitrile (CD3CN) during NMR experiments.

  • Exposure to Light and High Temperatures: As with many complex organic molecules, exposure to light and elevated temperatures can accelerate degradation.

Q2: What are the common degradation products of this compound?

Q3: How can I improve the stability of my this compound solution?

A3: To enhance the stability of this compound in solution, consider the following recommendations:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment.

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.

  • Work Under Inert Atmosphere: When preparing and handling solutions, especially for long-term storage, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Control pH: If using aqueous buffers, maintain a pH that is optimal for stability. Although specific data for this compound is limited, for many complex molecules, a slightly acidic to neutral pH is often preferred.

  • Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and air.

  • Consider Salt Forms: this compound has been shown to be more stable when prepared as a sodium salt.[1] If you are synthesizing or can obtain the sodium salt, this is a preferred form for improved stability in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/UPLC analysis. Degradation of this compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review solution preparation and storage procedures. 3. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity in assays. Degradation of the active compound.1. Prepare fresh solutions of this compound for each experiment. 2. Check the purity of the stored solution using a stability-indicating HPLC method. 3. Ensure that the assay buffer and conditions are not contributing to degradation.
Precipitation of the compound in solution. Poor solubility or aggregation.1. Confirm the solubility of this compound in the chosen solvent. 2. Consider using a different solvent or a co-solvent system. 3. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at higher temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

Materials:

  • This compound (or its sodium salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound in a sterile, amber glass vial under an inert atmosphere if possible.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Gently swirl the vial to dissolve the compound completely. Sonication in a water bath at room temperature can be used if necessary, but avoid excessive heating.

  • Once fully dissolved, flush the headspace of the vial with inert gas before tightly sealing the cap.

  • Label the vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the stock solution at -20°C or -80°C.

  • For use in experiments, thaw the stock solution on ice and use it immediately. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating UPLC-MS Method for this compound

This protocol provides a general framework for a stability-indicating UPLC-MS method to monitor the degradation of this compound. Method optimization and validation are required for specific applications.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions (Starting Point for Optimization):

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

  • PDA Detection: 210-400 nm

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative

  • Mass Range: m/z 100-1000

  • Data Acquisition: MS and MS/MS (data-dependent acquisition)

Procedure:

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

  • Inject the standard solution to determine the retention time and mass spectrum of the intact molecule.

  • To assess stability, incubate the this compound solution under various stress conditions (see Protocol 3).

  • At specified time points, withdraw aliquots of the stressed samples, dilute appropriately, and inject them into the UPLC-MS system.

  • Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

  • Use the MS and MS/MS data to tentatively identify the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Protocol 3: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • Acetonitrile or Methanol

  • pH meter

  • UV lamp

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H2O2. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using the stability-indicating UPLC-MS method described in Protocol 2.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Aim for 10-20% degradation of the parent compound for optimal identification of primary degradants.

Visualizations

degradation_pathway Nodulisporic_Acid This compound Oxidation_Products Oxidation Products (e.g., modified dienoic acid side chain) Nodulisporic_Acid->Oxidation_Products Oxidation (Air, H2O2) Dehydration_Products Dehydration Products Nodulisporic_Acid->Dehydration_Products Dehydration (Acidic conditions) troubleshooting_workflow start Instability Observed (Loss of activity, extra peaks) check_prep Review Solution Preparation & Storage start->check_prep fresh_solution Prepare Fresh Solution check_prep->fresh_solution run_control Run Fresh vs. Old Solution in Assay/HPLC fresh_solution->run_control problem_solved Problem Resolved run_control->problem_solved Old solution degraded further_investigation Further Investigation Needed run_control->further_investigation Both solutions show issues forced_degradation Perform Forced Degradation Study further_investigation->forced_degradation identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants optimize_conditions Optimize Storage/Assay Conditions identify_degradants->optimize_conditions optimize_conditions->problem_solved

References

Optimizing purification protocols for Nodulisporic acid from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of Nodulisporic acid from complex mixtures. Given the inherent instability of this compound, careful selection of purification methods and conditions is crucial for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the compound's chemical instability. This compound is an indole diterpene that is sensitive to acidic conditions and can degrade on standard silica gel.[1][2] This degradation can lead to low yields and the formation of artifacts. Key challenges include:

  • Degradation on Stationary Phase: Standard silica gel can cause degradation due to its acidic nature.[1]

  • Presence of Analogs: Fermentation broths often contain a mixture of this compound analogs (e.g., A, B, C, D, E, F series) which can be difficult to separate due to their structural similarities.[3]

  • Low Yields: Suboptimal extraction and purification conditions can lead to significant loss of the target compound.[4]

Q2: What initial steps should be taken to extract this compound from the fermentation broth?

A2: A typical extraction process involves solvent extraction from the fermentation broth of Nodulisporium sp.[5]

  • Broth Preparation: The fermentation broth is typically harvested and separated from the mycelia.

  • Solvent Extraction: The broth is extracted with a water-immiscible organic solvent such as ethyl acetate.[6]

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract. It is important to keep the temperature low during this step to prevent degradation.[4]

Q3: Which chromatographic techniques are most suitable for this compound purification?

A3: A multi-step chromatographic approach is generally required.

  • Flash Column Chromatography: This is a good initial purification step to separate major classes of compounds. Due to the acid sensitivity of this compound, deactivated silica gel or an alternative stationary phase like alumina should be used.[1][7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the preferred method for final purification to achieve high purity.[8] Reversed-phase columns, such as C18, are commonly employed.[9]

Q4: How can I monitor the purity of my this compound fractions?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of fractions.[10] The purity is typically determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. Mass spectrometry (LC-MS) can be used to confirm the identity of the desired compound and any impurities.[11]

Troubleshooting Guides

Low Yield
Problem Potential Cause Troubleshooting Solution
Low yield of crude extract Inefficient solvent extraction from the fermentation broth.Optimize the solvent-to-broth ratio and the number of extraction cycles. Consider using a solvent system with optimized polarity.[4]
Degradation during extraction or concentration.Perform extraction and concentration at low temperatures. Use an inert atmosphere (e.g., nitrogen) if the compound is sensitive to oxidation.[4]
Significant loss during column chromatography Irreversible adsorption or degradation on the stationary phase.For flash chromatography, use deactivated silica gel (e.g., treated with triethylamine) or an alternative like alumina.[1][7] For HPLC, ensure the mobile phase pH is compatible with the compound's stability.
Co-elution with impurities leading to loss of product in mixed fractions.Optimize the mobile phase gradient to improve resolution between this compound and its analogs.[11]
Poor recovery from HPLC fractions Incomplete elution from the column.Modify the mobile phase composition or gradient to ensure complete elution of the target compound.
Degradation in the collected fractions.Collect fractions in tubes containing a small amount of a stabilizing agent if necessary, and process them promptly.
Poor Separation of Analogs
Problem Potential Cause Troubleshooting Solution
Co-elution of this compound analogs in HPLC Suboptimal mobile phase composition.Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component (including pH and buffer type) to improve selectivity.[12]
Inappropriate stationary phase.Screen different reversed-phase columns (e.g., C18, C8, Phenyl) to find the one that provides the best resolution for the specific analogs in your mixture.[12]
Gradient is too steep.Flatten the gradient around the elution time of the target compounds to increase the separation between closely eluting peaks.[13]
Compound Degradation
Problem Potential Cause Troubleshooting Solution
Appearance of unknown peaks and loss of target peak during flash chromatography Acid-catalyzed degradation on standard silica gel.Use deactivated silica gel by pre-treating with a base like triethylamine, or use neutral alumina as the stationary phase.[1][7]
Degradation during HPLC purification Mobile phase pH is too acidic or basic.Maintain the mobile phase pH within a neutral range where this compound is stable.
Sample degradation during storage Instability at room temperature or in certain solvents.Store purified this compound and intermediate fractions at low temperatures (e.g., -20°C or -80°C) and protected from light.

Experimental Protocols

Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the Nodulisporium sp. fermentation broth to separate the mycelium from the supernatant.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the dried organic extract under reduced pressure at a temperature below 40°C to obtain the crude extract.

Flash Column Chromatography (Initial Purification)
  • Stationary Phase Preparation: Prepare a slurry of deactivated silica gel (pre-treated with 1% triethylamine in the eluent) in a non-polar solvent like hexane.

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from hexane to ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing the target compound and concentrate under reduced pressure.

Preparative HPLC (Final Purification)
  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (use with caution, neutral pH is preferred if stability is an issue). A buffered mobile phase (e.g., ammonium acetate) at neutral pH can be a better alternative.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Develop a linear gradient, for example, from 30% B to 100% B over 40 minutes, followed by a wash and re-equilibration step. The optimal gradient should be determined empirically based on analytical HPLC runs.

  • Flow Rate: A typical flow rate for a 10 mm internal diameter column is 4-5 mL/min.

  • Injection Volume: Dissolve the partially purified sample in the initial mobile phase and inject a suitable volume based on the column's loading capacity.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation_Broth Fermentation Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Flash_Chromatography Flash Chromatography (Deactivated Silica) Crude_Extract->Flash_Chromatography Partially_Purified Partially Purified Fractions Flash_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (C18 Column) Partially_Purified->Prep_HPLC Pure_Fractions Pure Nodulisporic Acid Fractions Prep_HPLC->Pure_Fractions Purity_Analysis Purity Analysis (HPLC, LC-MS) Pure_Fractions->Purity_Analysis Final_Product Purified this compound Purity_Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_extraction_solutions Extraction Solutions cluster_chromatography_solutions Chromatography Solutions cluster_stability_solutions Stability Solutions Start Low Yield Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Protocol Start->Check_Chromatography Check_Stability Assess Compound Stability Start->Check_Stability Optimize_Solvent Optimize Solvent Polarity & Volume Check_Extraction->Optimize_Solvent Low_Temp Use Low Temperature Processing Check_Extraction->Low_Temp Deactivate_Silica Use Deactivated Silica / Alumina Check_Chromatography->Deactivate_Silica Optimize_Gradient Optimize HPLC Gradient Check_Chromatography->Optimize_Gradient Inert_Atmosphere Work Under Inert Atmosphere Check_Stability->Inert_Atmosphere Control_pH Control pH of Solutions Check_Stability->Control_pH

Caption: Decision tree for troubleshooting low yields.

References

Strategies to reduce by-product formation in Nodulisporic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Nodulisporic acid, with a focus on minimizing by-product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity in Ketone α-Arylation Suboptimal reaction conditions leading to the formation of epimeric nitroaryl ketones. These diastereomers can exhibit different reactivity in subsequent steps.[1]Optimize reaction conditions, including the choice of ligand (e.g., Buchwald's RuPhos), precatalyst (e.g., RuPhosG4), and solvent. Careful control of temperature and stoichiometry is also crucial.[1]
Poor Yield in Barluenga Indole Synthesis Inefficient coupling of the chloroaniline and enol triflate fragments. The choice of phosphine ligand is critical for the success of this reaction.[2]Utilize the Buchwald ligand RuPhos, which has been shown to be effective for this transformation.[2] Careful optimization of the palladium catalyst, base, and solvent system is recommended.
Formation of cis-Decalin By-product Steric interactions involving the NH-group during the polycyclization can favor the formation of the undesired cis-decalin isomer.[1]Modification of the substrate or reaction conditions to disfavor the transition state leading to the cis-decalin may be necessary. This could involve exploring different protecting groups or cyclization catalysts.
Decomposition of Indole Intermediates During Purification The highly substituted indole core of this compound and its advanced intermediates can be sensitive to silica gel chromatography, leading to significant decomposition (>50%).[3]Minimize exposure to silica gel. Consider alternative purification methods such as flash chromatography with deactivated silica, preparative HPLC, or crystallization.[3][4]
Epimerization at C(7) During Oxidation Oxidation conditions, particularly using TEMPO and BAIB in a single-phase solvent system, can lead to epimerization via an aldol/retro-aldol equilibration.[5]Employ a biphasic reaction system (e.g., CH2Cl2/H2O) to circumvent the epimerization issue.[5]
Low Diastereoselectivity in Aldehyde C-Methylation Formation of the lithium enolate and subsequent alkylation may not be highly selective, leading to a mixture of diastereomers.[3]The use of a crown ether (e.g., 12-crown-4) can chelate the lithium cation, leading to a more reactive anion and allowing the reaction to proceed at a lower temperature with improved diastereoselectivity.[3] A finely-tuned solvent system (e.g., THF:Et2O=1:1) can also enhance selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in this compound synthesis where by-product formation is prevalent?

A1: Based on published synthetic routes, several stages are prone to by-product formation:

  • Indole Core Formation: The convergent coupling of the eastern and western hemispheres to construct the central indole ring is a critical step. By-products can arise from incomplete reaction or side reactions if the coupling conditions (catalyst, ligand, base, solvent) are not optimal.[2][3]

  • Polycyclization Cascades: The construction of the polycyclic core often involves diastereoselective reactions. Inefficient control can lead to the formation of undesired stereoisomers.[1]

  • Functional Group Manipulations: Steps such as oxidations and alkylations on highly functionalized intermediates can lead to epimerization or other side reactions if not carefully controlled.[3][5]

Q2: How can I improve the diastereoselectivity of the conjugate addition to form the E,F-transfused 5,6-ring system?

A2: The stereoselectivity of the conjugate addition of a vinyl cuprate to the α,β-unsaturated aldehyde is crucial. The reaction's success is attributed to the steric hindrance from the C(29) quaternary methyl group, which blocks one face of the molecule.[3] To maximize this selectivity, ensure the use of an in-situ generated vinyl cuprate and carefully control the reaction temperature.[3]

Q3: My Horner-Wadsworth-Emmons reaction to install the dienoate side chain is giving low yields. What can I do?

A3: This reaction can be sensitive to the reaction conditions. One successful report indicates that the addition of sand to the reaction mixture can prevent the deposition of the base through agitation, leading to more consistent and higher yields (around 51%) upon scale-up.[3]

Key Experimental Protocols

Optimized Aldehyde C-Methylation with High Diastereoselectivity

This protocol describes the methylation of the aldehyde to install the C(3) quaternary stereocenter with improved diastereoselectivity.[3]

  • Preparation: To a solution of the aldehyde in a 1:1 mixture of THF and Et2O, add 12-crown-4.

  • Enolate Formation: Cool the solution to -40 °C and add MeLi.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide) and stir at -40 °C until the reaction is complete.

  • Work-up: Quench the reaction with a suitable reagent and proceed with standard extraction and purification procedures.

Expected Outcome: This procedure can improve the diastereomeric ratio from 1.4:1 to 6:1.[3]

Biphasic Oxidation to Prevent Epimerization

This protocol is for the oxidation of the alcohol at C(7) while avoiding epimerization.[5]

  • Reaction Setup: Dissolve the diol in a biphasic solvent system of CH2Cl2 and H2O (1:1).

  • Oxidation: Add TEMPO and BAIB to the vigorously stirred mixture.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Separate the organic layer, wash with aqueous sodium thiosulfate and brine, dry over sodium sulfate, and concentrate.

Expected Outcome: This method successfully prevents the epimerization at C(7) that is observed in a single-phase system.[5]

Visualizing Key Processes

Byproduct_Formation_in_Indole_Synthesis cluster_main_path Desired Pathway: Barluenga Indole Synthesis cluster_byproduct By-product Pathway chloroaniline Chloroaniline buchwald_hartwig Buchwald-Hartwig Amination chloroaniline->buchwald_hartwig enol_triflate Enol Triflate enol_triflate->buchwald_hartwig enamine_intermediate Enamine Intermediate buchwald_hartwig->enamine_intermediate side_reaction Side Reactions (e.g., decomposition, incomplete coupling) buchwald_hartwig->side_reaction Suboptimal Conditions (Ligand, Temp.) pd_cyclization Palladium-mediated Enamine Cyclization enamine_intermediate->pd_cyclization enamine_intermediate->side_reaction Instability nodulisporic_core This compound Indole Core pd_cyclization->nodulisporic_core byproducts Various By-products side_reaction->byproducts

Caption: Barluenga indole synthesis pathway and potential by-product formation.

Diastereoselective_Alkylation cluster_standard Standard Conditions (MeLi, THF) cluster_optimized Optimized Conditions (MeLi, 12-crown-4, THF:Et2O) start_aldehyde Aldehyde Intermediate product_mixture Product Mixture (dr = 1.4:1) start_aldehyde->product_mixture -40 °C desired_product Desired Diastereomer (dr = 6:1) start_aldehyde->desired_product -40 °C

Caption: Impact of reaction conditions on the diastereoselectivity of C-methylation.

References

Technical Support Center: Enhancing the Photostability of Nodulisporic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to the photostability of Nodulisporic acid formulations. The information is presented in a question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing signs of degradation after light exposure. What are the likely causes?

A1: this compound, an indole diterpene, is susceptible to degradation upon exposure to light, a phenomenon known as photodegradation.[1] This can lead to a loss of potency and the formation of potentially toxic byproducts. The indole moiety within its structure is a known chromophore, meaning it can absorb light, particularly in the UV region, which can trigger photochemical reactions.[1] Degradation may manifest as a change in color, precipitation, or a decrease in the concentration of the active pharmaceutical ingredient (API).

Q2: What are the typical degradation products of this compound?

A2: While specific photodegradation pathways for this compound are not extensively detailed in publicly available literature, it is known to degrade into oxidation products. For instance, this compound A can degrade into two different oxidation products.[2] The instability of related indole diterpenes, such as lolitrem B, which degrades in certain solvents and storage conditions, further suggests that oxidation is a primary degradation pathway.[3]

Q3: How can I determine if my formulation is adequately protecting this compound from light?

A3: A systematic approach to photostability testing is recommended, as outlined in the ICH Q1B guidelines.[4][5] This involves exposing the formulation to standardized light sources that mimic the effects of sunlight and artificial light. Key steps include:

  • Exposure: Subjecting the formulation to a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Controls: Using a "dark control" sample, protected from light (e.g., wrapped in aluminum foil), to differentiate between photodegradation and thermal degradation.[6]

  • Analysis: Employing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect the formation of any degradation products.[7][8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound formulations.

Problem Potential Cause Troubleshooting Steps
Significant degradation of this compound in solution during routine handling. Exposure to ambient laboratory light.1. Work in a low-light environment or use amber-colored glassware and vials.[10] 2. Protect solutions from light by wrapping containers in aluminum foil. 3. Minimize the duration of light exposure during sample preparation and analysis.
Discoloration or precipitation of the formulation after storage. Photochemical reactions leading to the formation of insoluble degradation products.1. Review the formulation for photosensitive excipients. Some excipients can act as photosensitizers. 2. Incorporate a light-absorbing excipient or a UV filter into the formulation. 3. Consider reformulating as a solid dosage form, which can offer better photostability.
Inconsistent results in photostability studies. - Improper control of experimental conditions. - Non-validated analytical method.1. Ensure the light source in the photostability chamber is calibrated and provides uniform illumination. 2. Strictly adhere to ICH Q1B guidelines for exposure levels and use of dark controls.[4][5] 3. Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it can accurately quantify this compound in the presence of its degradants.[9]
Accelerated degradation in the presence of certain excipients. Some excipients, like titanium dioxide and iron oxides, can have photocatalytic activity.[11][12][13]1. Evaluate the photostability of this compound with each excipient individually. 2. If an excipient is identified as problematic, seek alternatives with better photostability profiles. 3. Consider the use of antioxidants or chelating agents to mitigate photocatalytic effects.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic photostability of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) in a chemically inert and transparent container (e.g., quartz cuvette).

  • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil.

  • Light Exposure: Place both the sample and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B Option I or II (e.g., a combination of cool white fluorescent and near-UV lamps).[4]

  • Monitoring: At specified time intervals, withdraw aliquots from both the exposed sample and the dark control.

  • Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

Protocol 2: Photostability Testing of a this compound Formulation

Objective: To assess the effectiveness of a formulation in protecting this compound from photodegradation.

Methodology:

  • Sample Preparation: Prepare the final this compound formulation in its intended primary packaging.

  • Exposed Sample: Place the packaged formulation in the photostability chamber.

  • Dark Control: Store an identical packaged formulation in the same chamber, but protected from light.

  • Exposure Conditions: Expose the samples to light conditions as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/m²).[4][5]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples for the content of this compound and the presence of degradation products using a validated HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep_api Prepare this compound Solution/Formulation chamber Place samples in photostability chamber prep_api->chamber prep_control Prepare Dark Control (wrap in foil) prep_control->chamber hplc Analyze by stability-indicating HPLC method chamber->hplc data Compare results of exposed and dark control samples hplc->data

Caption: Workflow for Photostability Testing of this compound.

troubleshooting_logic start Degradation Observed? cause Identify Potential Cause start->cause light Ambient Light Exposure cause->light During handling? excipient Excipient Interaction cause->excipient In formulation? packaging Inadequate Packaging cause->packaging After storage? low_light Use low-light conditions and amber glassware light->low_light reformulate Reformulate with photostable excipients excipient->reformulate light_resistant Use light-resistant primary packaging packaging->light_resistant solution Implement Solution retest Retest Photostability solution->retest low_light->solution reformulate->solution light_resistant->solution pass Pass retest->pass Yes fail Fail retest->fail No fail->cause

Caption: Troubleshooting Logic for this compound Photodegradation.

References

Technical Support Center: Addressing Solubility Issues of Nodulisporic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Nodulisporic acid in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an indole diterpene natural product with potent insecticidal properties.[1][2] Its primary mechanism of action is the selective modulation of glutamate-gated chloride channels (GluCls) in invertebrates, which are absent in mammals, contributing to its favorable safety profile in vertebrate models.[3][4][5] Like many complex natural products, this compound is lipophilic and exhibits poor aqueous solubility, which can lead to low and variable oral bioavailability, posing a significant challenge for achieving consistent and effective concentrations in target tissues during in vivo studies.

Q2: What are the known solvents for this compound?

Q3: Has this compound been successfully administered in vivo?

A3: Yes, this compound A and its analogs have been administered orally to both rodents and dogs in efficacy studies.[3][4][5] For instance, studies in dogs have used oral dosages of 15 mg/kg to evaluate its systemic efficacy against fleas.[3][4][5] However, the specific formulation details for these studies are not extensively reported in the available literature.

Q4: What are the general approaches to improve the oral bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be employed to enhance the oral absorption of poorly water-soluble drugs. These include:

  • Co-solvents: Using a mixture of water-miscible solvents to increase solubility.

  • Lipid-based formulations: Dissolving the compound in oils, surfactants, or lipids to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).

  • Particle size reduction: Micronization or nanosuspension techniques to increase the surface area for dissolution.

  • Solid dispersions: Dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with enhanced aqueous solubility.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound formulations for in vivo studies.

Problem Potential Cause Troubleshooting Steps
Precipitation of this compound upon addition to an aqueous vehicle. The aqueous environment is a poor solvent for the lipophilic this compound.1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation. Ensure the final concentration of the co-solvent is within acceptable toxicological limits for the animal model. 2. Utilize a surfactant (e.g., Tween 80, Cremophor EL) to aid in solubilization and prevent precipitation. 3. Consider a lipid-based formulation by dissolving the compound in an oil (e.g., corn oil, sesame oil) or a self-emulsifying system.
Inconsistent or low plasma concentrations in animal studies. Poor and variable absorption from the gastrointestinal (GI) tract due to low solubility and dissolution rate.1. Optimize the formulation. Experiment with different solubilization techniques (see Q4 in FAQs). 2. Consider particle size reduction. If using a suspension, micronization or nanosuspension can improve the dissolution rate. 3. Administer with food. For some lipophilic compounds, administration with a high-fat meal can enhance absorption, although this can also introduce variability.[7]
Difficulty in preparing a stable and homogenous formulation. The chosen excipients are not suitable for this compound, or the preparation method is inadequate.1. Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify an optimal vehicle system. 2. Ensure thorough mixing. Use sonication or high-shear mixing to prepare homogenous solutions or suspensions. 3. For suspensions, include a suspending agent (e.g., methylcellulose) to prevent settling of particles.[8]

Data Presentation

Table 1: Qualitative Solubility of this compound A

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble[1][6]
EthanolSoluble[1][6]
MethanolSoluble[1][6]
Dimethylformamide (DMF)Soluble[1][6]
WaterInsoluble (presumed)Inferred from lipophilic structure and solubility in organic solvents.

Note: Specific quantitative solubility data (e.g., mg/mL) for this compound A is not widely available in the public domain. Researchers should determine the solubility in their specific vehicle systems empirically.

Experimental Protocols

The following are general protocols for preparing formulations of poorly soluble compounds for in vivo studies and may serve as a starting point for this compound. It is crucial to optimize these protocols for the specific compound and animal model.

Protocol 1: Co-solvent Formulation for Oral Gavage in Rodents

Objective: To prepare a solution of this compound for oral administration in mice or rats using a co-solvent system.

Materials:

  • This compound A

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound A into a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

  • In a separate tube, prepare the vehicle by mixing PEG400 and saline/water. A common ratio is 60% PEG400 and 40% saline.

  • Slowly add the this compound/DMSO solution to the PEG400/saline vehicle while vortexing to ensure rapid and uniform mixing.

  • The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total volume, to avoid toxicity.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the ratio of PEG400 or trying a different co-solvent system.

  • Administer the formulation to the animals via oral gavage at the desired dose. The dosing volume for mice is typically 10 mL/kg and for rats is 5-10 mL/kg.[8]

Protocol 2: Oil-based Suspension for Oral Administration in Dogs

Objective: To prepare a suspension of this compound in an oil-based vehicle for oral administration to dogs.

Materials:

  • This compound A

  • Corn oil or sesame oil (pharmaceutical grade)

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • Sterile amber glass bottle

Procedure:

  • If starting with a crystalline powder, consider reducing the particle size of this compound A by gentle grinding with a mortar and pestle.

  • Weigh the required amount of this compound A.

  • In a sterile amber glass bottle, add a small amount of the chosen oil to the this compound A powder to create a paste. This helps to wet the powder and prevent clumping.

  • Gradually add the remaining volume of oil while mixing continuously.

  • Use a homogenizer or sonicator to ensure a uniform and fine suspension.

  • Store the suspension in a tightly sealed amber glass bottle to protect it from light.

  • Shake the suspension vigorously before each administration to ensure a homogenous dose.

  • The formulation can be administered directly into the dog's mouth or mixed with a small amount of palatable food.

Mandatory Visualizations

Signaling Pathway of this compound

Nodulisporic_Acid_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound GluCl GluCl Glutamate-Gated Chloride Channel This compound->GluCl:f0 Binds and activates Cl_ion Cl- GluCl->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Paralysis Paralysis and Death Inhibition->Paralysis

Caption: Mechanism of action of this compound in invertebrates.

Experimental Workflow for Formulation Development

Formulation_Workflow Start Start: Poorly Soluble This compound Solubility Determine Solubility (Qualitative/Quantitative) Start->Solubility Formulation Formulation Strategy Selection Solubility->Formulation CoSolvent Co-solvent Formulation Formulation->CoSolvent Aqueous-miscible LipidBased Lipid-based Formulation Formulation->LipidBased Lipophilic Suspension Suspension Formulation Formulation->Suspension Insoluble Preparation Formulation Preparation (e.g., mixing, sonication) CoSolvent->Preparation LipidBased->Preparation Suspension->Preparation Characterization Physical Characterization (e.g., visual inspection, particle size) Preparation->Characterization Stability Stability Assessment Characterization->Stability InVivo In Vivo Study (Rodent/Dog) Stability->InVivo PK Pharmacokinetic Analysis InVivo->PK Efficacy Efficacy Evaluation InVivo->Efficacy Optimization Optimization Loop PK->Optimization Efficacy->Optimization Optimization->Formulation

Caption: A logical workflow for developing an in vivo formulation for this compound.

References

Refinement of analytical methods for detecting Nodulisporic acid metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nodulisporic acid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical detection of this compound?

A1: The primary challenges include the inherent chemical instability of this compound molecules, the complexity of their metabolic profiles, and potential issues arising from the biological matrix during sample analysis. Nodulisporic acids can be sensitive to air and may undergo dehydration, complicating accurate quantification.[1] The presence of multiple congeners and epimers can also lead to complex chromatograms.[2]

Q2: Which analytical technique is most suitable for the detection and quantification of this compound and its metabolites?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) capabilities like HR-ESI-MS², is the most effective technique.[2][3] This method offers the necessary sensitivity and selectivity to identify and quantify these complex molecules in various samples.[4]

Q3: How should I prepare samples from a complex biological matrix for this compound analysis?

A3: Robust sample preparation is critical to minimize matrix effects.[5] Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP).[6] The goal is to remove as many interfering compounds as possible without significant loss of the target analytes.[6][7]

Q4: What are common causes of poor peak shape in the LC-MS analysis of this compound?

A4: Poor peak shape, such as broadening, splitting, or tailing, can result from several factors including column overload, contamination, temperature fluctuations, or improper injection techniques.[4] It can also be caused by the sample solvent being stronger than the mobile phase.[8]

Q5: How can I address the issue of this compound instability during analysis?

A5: Given the sensitivity of Nodulisporic acids, it is crucial to handle samples with care.[1] This includes minimizing exposure to air and considering the use of antioxidants or stabilizing agents if degradation is observed.[1] Additionally, proper storage of samples and extracts at low temperatures is recommended.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the analysis of this compound and its metabolites.

Issue 1: Retention Time Shifts
Symptom Possible Cause Suggested Solution
Peaks appear earlier or later than expected.Column degradation.Replace the analytical column.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition. Degas solvents properly.[9]
Fluctuating flow rates.Check the LC pump for leaks or bubbles.
Changes in pH of the mobile phase buffer.Ensure the buffer is correctly prepared and has not degraded.[4]
Issue 2: Low Signal Intensity or Sensitivity
Symptom Possible Cause Suggested Solution
Analyte signal is weak or absent.Ion source contamination.Clean the ion source according to the manufacturer's protocol.[4]
Matrix effects (ion suppression).Improve sample clean-up to remove interfering matrix components.[5] Consider using a matrix-matched calibration curve.
Analyte degradation.Re-evaluate sample handling and storage procedures. Minimize time between sample preparation and analysis.[10]
Incorrect mass spectrometer settings.Optimize MS parameters such as spray voltage, gas flows, and collision energy.
Issue 3: High Background Noise or Ghost Peaks
Symptom Possible Cause Suggested Solution
Noisy baseline or unexpected peaks.Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives.[9] Flush the system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol. Inject a blank solvent run to check for carryover.[9]
Late-eluting compounds from a previous sample.Increase the run time or add a gradient step to elute all compounds.[9]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound Metabolites

This protocol provides a general framework. Specific parameters should be optimized for the instrument and analytes of interest.

  • Sample Preparation (from Fungal Fermentation Broth)

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS analysis.

  • Liquid Chromatography (LC) Conditions

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for targeted analysis and structural confirmation.

    • Capillary Voltage: Optimize for maximum signal intensity.

    • Gas Flow and Temperature: Optimize desolvation gas flow and temperature.

    • Collision Energy: Optimize for characteristic fragmentation of the parent ion.

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data for different this compound analogs detected in a fermentation extract.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Concentration (µg/L)
This compound A12.5678.4452.3, 226.1150.2
This compound D10.8596.3370.2, 226.145.7
This compound F8.2458.2232.1, 226.112.1
Metabolite X9.5694.4468.3, 226.125.3

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of Nodulisporic acids is a complex, branched pathway involving several enzymatic steps.[11] The following diagram illustrates a simplified workflow of this process.

NodulisporicAcid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) IndoleDiterpeneCore Indole-Diterpene Core GGPP->IndoleDiterpeneCore Tryptophan Tryptophan Tryptophan->IndoleDiterpeneCore Paspaline Paspaline IndoleDiterpeneCore->Paspaline Multiple Steps NAF NAF (this compound F) Paspaline->NAF Multiple Steps NAD4 NAD4 NAF->NAD4 NodO Decorations Further Decorations (e.g., Prenylation, Hydroxylation) NAD4->Decorations NodD2, NodY2, etc. NA_Series This compound Series (A, B, C, D) Decorations->NA_Series NodJ, etc.

A simplified diagram of the this compound biosynthetic pathway.

General LC-MS Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in LC-MS analysis.

LCMS_Troubleshooting Problem Analytical Problem (e.g., No Peak, Poor Shape) CheckMS Check MS Performance (Tune & Calibrate) Problem->CheckMS MS_OK MS OK? CheckMS->MS_OK CheckLC Check LC System (Pressure, Leaks) MS_OK->CheckLC Yes FixMS Service MS MS_OK->FixMS No LC_OK LC OK? CheckLC->LC_OK CheckMethod Review Method Parameters (Mobile Phase, Gradient) LC_OK->CheckMethod Yes FixLC Service LC LC_OK->FixLC No Method_OK Method OK? CheckMethod->Method_OK CheckSample Investigate Sample (Prep, Stability, Matrix) Method_OK->CheckSample Yes OptimizeMethod Optimize Method Method_OK->OptimizeMethod No ImproveSamplePrep Improve Sample Prep CheckSample->ImproveSamplePrep FixMS->CheckMS Resolved Problem Resolved FixMS->Resolved FixLC->CheckLC FixLC->Resolved OptimizeMethod->Resolved ImproveSamplePrep->Resolved

A logical workflow for troubleshooting common LC-MS analytical issues.

References

Mitigating potential off-target effects of Nodulisporic acid in non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Nodulisporic acid in non-target organisms during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and why does this raise concerns about non-target organisms?

A1: this compound's primary mode of action is the activation of glutamate-gated chloride channels (GluCls), which are crucial for neurotransmission in invertebrates.[1][2] It functions as a potent positive allosteric modulator and direct agonist of these channels.[3][4] While a mammalian homolog for this specific channel has not been identified, leading to a wide therapeutic index in vertebrates like dogs and rodents, these channels are widespread among invertebrates.[5][6] This raises concerns that beneficial or benign non-target invertebrates, such as pollinators, predators of pests, and decomposers, could be adversely affected by environmental exposure to this compound.

Q2: Are there direct studies on the effects of this compound on beneficial insects?

A2: Currently, there is a lack of published research specifically detailing the off-target effects of this compound on common beneficial insects like bees, ladybugs, or parasitic wasps. However, given its mechanism of action is similar to that of ivermectin, studies on ivermectin's off-target effects can serve as a valuable proxy for risk assessment and experimental design.[2][4] Ivermectin has been shown to negatively impact various non-target invertebrates, particularly dung beetles and certain aquatic organisms.[2][7]

Q3: What are the standard non-target arthropods recommended for testing the ecotoxicological effects of a new insecticide like this compound?

A3: Regulatory bodies like the EPA and international organizations such as the International Organisation for Biological Control (IOBC) recommend a suite of representative species to assess risks to non-target arthropods.[6][8] Selection should include organisms from different functional groups and habitats.

Functional GroupHabitatRepresentative SpeciesRationale
Pollinators Foliage/FloralApis mellifera (Honeybee), Bombus spp. (Bumblebee)Critical for ecosystem health and agriculture; high potential for exposure.
Predators Foliage-dwellingChrysoperla carnea (Green Lacewing), Coccinella septempunctata (Ladybug)Important biological control agents for pest insects.
Predators Foliage-dwellingTyphlodromus pyri (Predatory Mite)Key predator of pest mites in various cropping systems.
Parasitoids Foliage-dwellingAphidius rhopalosiphi, Trichogramma cacoeciae (Parasitic Wasps)Crucial for the natural regulation of pest populations.
Predators Soil-dwellingPoecilus cupreus (Carabid Beetle), Aleochara bilineata (Staphylinid Beetle)Indicator of soil health and predator of soil-dwelling pests.
Decomposers Soil-dwellingFolsomia candida (Springtail), Eisenia fetida (Earthworm)Essential for nutrient cycling and soil structure; high exposure via soil.[9][10]

Q4: How can I design an experimental workflow to test for off-target effects?

A4: A tiered approach is the standard for ecotoxicological testing.[6][11][12] This allows for a systematic evaluation, starting with worst-case scenarios and progressing to more realistic conditions if a risk is identified.

G cluster_0 Tier I: Laboratory 'Worst-Case' Scenarios cluster_1 Tier II: Extended Laboratory Studies cluster_2 Tier III: Semi-Field & Field Studies cluster_3 Decision Making T1_Lethal Lethal Assays (LC50) on Glass Plates T1_Sublethal Sublethal Assays (Feeding, Repellency) T2_Plant Aged Residue on Plant Surfaces T1_Lethal->T2_Plant If Risk Identified NoRisk No Unacceptable Risk T1_Lethal->NoRisk No Significant Effect T2_Soil Toxicity in Standard Soil T3_SemiField Caged Organisms on Treated Crops T2_Plant->T3_SemiField If Risk Persists T2_Plant->NoRisk Residues Degrade Quickly/ No Significant Effect T3_Field Full Field Trials (Population Effects) Risk Risk Identified T3_SemiField->Risk Adverse Effects Observed T3_Field->Risk

Caption: Tiered workflow for non-target arthropod testing.

Troubleshooting Guides

Problem: High mortality observed in Tier I lethal assays for a beneficial predator.
Possible Cause Troubleshooting Step Expected Outcome
High intrinsic toxicity Proceed to dose-response testing to determine the LC50 (Lethal Concentration, 50%). Compare this value to the expected environmental concentration (EEC).A quantitative measure of toxicity (LC50) that can be used in a formal risk assessment.
Formulation issues Test the active ingredient (technical grade this compound) and the formulated product separately. Inert ingredients can sometimes contribute to toxicity.Determine if the toxicity is solely from this compound or if formulation components are a factor.
Inappropriate test conditions Review the relevant OECD or IOBC guideline (e.g., exposing organisms to treated glass surfaces) to ensure temperature, humidity, and exposure duration are correct.[6][12]Increased reproducibility and confidence that the observed effects are due to the test substance.
Problem: Sublethal effects (e.g., reduced feeding or reproduction) are suspected but not confirmed.
Possible Cause Troubleshooting Step Expected Outcome
Concentration too high/low Conduct a dose-response study for the sublethal endpoint using concentrations below the LC20.[3]Identify the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for the specific sublethal effect.
Assay not sensitive enough For feeding assays, quantify consumption (e.g., weigh prey before and after). For reproduction, count offspring over a defined period. Review literature for established sublethal assays for your test species.[13][14]A quantifiable and statistically testable measure of the sublethal impact.
Behavioral avoidance Conduct a choice test where the organism can choose between a treated and an untreated surface or food source. This assesses repellency.[1]Determine if the organism avoids contact with this compound, which can mitigate risk but also impact foraging efficiency.
Problem: Unsure how to assess the risk from environmental residues.
Possible Cause Troubleshooting Step Expected Outcome
Lack of residue data Perform an "aged residue" study. Apply this compound to plant leaves or soil, age them under realistic environmental conditions (UV light, temperature), and conduct bioassays at different time points.[6]Data on the decline of residue toxicity over time, which is critical for assessing real-world risk.
Difficulty quantifying residues Use analytical chemistry methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound in soil, water, or plant tissue samples.[15][16]Precise measurement of residue levels to establish a direct link between concentration and observed biological effects.
Soil binding effects For soil-dwelling organisms, conduct tests in standard soils with varying organic matter content. Unextracted residues strongly sorbed to soil are generally considered less bioavailable.[17]An understanding of how soil properties influence the bioavailability and toxicity of this compound to soil fauna.

Experimental Protocols

Protocol 1: Tier I - Acute Contact Toxicity Assay (Glass Plate Method)

Based on IOBC/WPRS guidelines.[6]

  • Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Create a series of dilutions to test a range of concentrations.

  • Treatment of Plates: Using a precision sprayer, apply a defined volume of each dilution to glass plates (e.g., 10x10 cm). Allow the solvent to evaporate completely, leaving a dry, uniform residue. A control group should be treated with the solvent only.

  • Exposure: Introduce adult non-target arthropods (e.g., 20 Aphidius rhopalosiphi) into ventilated cages containing the treated glass plates. Provide a food source (e.g., a drop of honey solution) on an untreated surface.

  • Incubation: Maintain the cages under controlled conditions (e.g., 22°C, 70% RH, 16:8 L:D photoperiod) for 48 hours.

  • Assessment: Record mortality at 24 and 48 hours. An insect is considered dead if it is immobile and does not respond to gentle prodding with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: Extended Laboratory - Sublethal Effects on Reproduction (Parasitic Wasp)
  • Exposure to Aged Residues: Prepare plant material (e.g., barley seedlings) by spraying with a sublethal concentration (e.g., LC10 determined from Tier I) of this compound. Age the plants for a relevant period (e.g., 24 or 48 hours) under controlled conditions.

  • Initial Exposure: Introduce newly emerged, mated female Aphidius rhopalosiphi into a cage with the treated plants, which are infested with a known number of host aphids (e.g., 100 aphids). Allow a 24-hour parasitization period.

  • Transfer: After 24 hours, remove the female wasp and transfer the aphid-infested plant to a clean cage.

  • Incubation & Assessment: Maintain the plant under controlled conditions and monitor for the formation of "mummies" (parasitized, dead aphids). Count the number of mummies formed after 7-10 days.

  • Data Analysis: Compare the number of mummies produced in the treatment group to the control group using a t-test or ANOVA. A significant reduction indicates an adverse effect on reproductive capacity.

Protocol 3: Biochemical Assay - Confirmation of GluCl Channel Activity

This protocol confirms if this compound acts on the GluCls of a susceptible non-target organism.

  • Tissue Preparation: Dissect nerve or muscle tissue from the non-target invertebrate of interest. Prepare a membrane fraction through homogenization and centrifugation.

  • Electrophysiology (Voltage-Clamp): For a definitive analysis, express the cloned GluCl channels from the non-target species in Xenopus oocytes. Use a two-electrode voltage-clamp setup to measure ion flow across the oocyte membrane.[4]

  • Assay Procedure:

    • Perfuse the oocyte with a standard saline solution.

    • Apply the natural ligand, glutamate, to elicit a baseline chloride current.

    • After washout, apply a low concentration of this compound alone to test for direct agonism.

    • Apply a combination of glutamate and this compound to test for potentiation of the glutamate-induced current.[18]

  • Data Analysis: An increase in chloride current in the presence of this compound (either alone or in combination with glutamate) confirms that it is acting on the GluCl channels of the non-target species.

G cluster_0 Biochemical Confirmation Workflow Start Susceptible Non-Target Organism Clone Clone GluCl Channel Genes Start->Clone Express Express Channels in Xenopus Oocytes Clone->Express Electrophysiology Two-Electrode Voltage Clamp Express->Electrophysiology Apply_Glu Apply Glutamate (Baseline Current) Electrophysiology->Apply_Glu Apply_NA Apply this compound (Test Agonism) Apply_Glu->Apply_NA Apply_Combo Apply Glu + NA (Test Potentiation) Apply_NA->Apply_Combo Result Increased Cl- Current? Apply_Combo->Result Confirm Mechanism Confirmed Result->Confirm Yes NoConfirm Alternative MoA Result->NoConfirm No

Caption: Workflow for confirming the mechanism of action.

References

Validation & Comparative

Validating the Target Specificity of Nodulisporic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nodulisporic acid (NA) with other insecticidal alternatives, focusing on the validation of its target specificity across different insect species. Experimental data is presented to support the comparisons, and detailed protocols for key validation experiments are provided.

Introduction to this compound and Its Mechanism of Action

This compound is a fungal-derived indole diterpene with potent insecticidal properties.[1][2] Its primary mode of action is the modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][3] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in insects but are absent in vertebrates, making them a highly selective target for insecticides.[2][4] NA acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the channel protein distinct from the glutamate binding site and potentiates the opening of the channel in the presence of glutamate.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, paralysis and death of the insect.[5]

Comparative Analysis of this compound and Alternative Insecticides

The target specificity of this compound is best understood when compared with other insecticides that have both similar and different modes of action. This section compares NA with ivermectin, another GluCl modulator, and fipronil, which primarily targets GABA-gated chloride channels.

Target and Mechanism of Action
InsecticidePrimary TargetMechanism of Action
This compound Glutamate-gated chloride channels (GluCls)Positive allosteric modulator; potentiates glutamate-induced channel opening.
Ivermectin Glutamate-gated chloride channels (GluCls)Positive allosteric modulator; can also directly open the channel at higher concentrations.[6]
Fipronil GABA-gated chloride channelsNon-competitive antagonist; blocks the chloride channel, leading to hyperexcitation of the central nervous system.[5][7]
Binding Affinity to Insect Receptors

Binding affinity is a key determinant of an insecticide's potency and specificity. The following table summarizes the binding affinities of this compound and Ivermectin to GluCls in the model insect species, Drosophila melanogaster.

CompoundInsect SpeciesReceptor PreparationBinding Affinity (Kd/Ki)Reference
This compound Drosophila melanogasterHead membranesKd ≈ 12-33 pM[1][8]
Ivermectin Drosophila melanogasterHead membranesKd ≈ 26 pM[8]
This compound Drosophila melanogasterHead membranesKi ≈ 25 pM (for inhibiting [3H]IVM binding)[1]

Notably, this compound shows high affinity for insect GluCls but has no measurable binding to the GluCls of the nematode Caenorhabditis elegans, indicating a degree of specificity even among invertebrates.[1][2]

Insecticidal Efficacy

The following table presents a comparison of the insecticidal efficacy (LC50/LD50 values) of this compound, Ivermectin, and Fipronil against various insect species from different orders.

InsecticideInsect SpeciesOrderBioassay MethodLC50/LD50Reference
This compound A Aedes aegypti (mosquito)DipteraLarval bioassayLC50: 0.5 ppm[9]
This compound A Lucilia sericata (blowfly)DipteraLarval bioassayLC50: 0.3 ppm[9]
This compound A Ctenocephalides canis (dog flea)SiphonapteraMembrane feedingLC50: 0.68 µg/mL[10]
Ivermectin Aedes aegypti (mosquito)DipteraMembrane feeding7-day LC50: 178.6 ng/mL[11]
Ivermectin Onthophagus landolti (dung beetle)ColeopteraSpiked dung-
Ivermectin Cimex hemipterus (bed bug)HemipteraSpiked blood meal>90% mortality at 43 ng/mL[12][13]
Fipronil Cimex lectularius (bed bug)HemipteraTopical applicationLD50 (susceptible): 0.02 ng/bug[14]
Fipronil Spodoptera littoralis (cotton leafworm)LepidopteraLeaf dippingLC50 (24h): 0.711 mg/L
Fipronil Haemaphysalis bispinosa (tick)IxodidaAdult immersionLC50: 0.53 ppm[7]

Note: Direct comparison of LC50/LD50 values across different studies should be done with caution due to variations in bioassay methodologies.

Experimental Protocols for Target Specificity Validation

Validating the target specificity of a novel insecticide like this compound is a multi-faceted process that involves a combination of biochemical, electrophysiological, and genetic approaches.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity and density of receptors for a particular compound in a given tissue.

Objective: To quantify the binding affinity (Kd) of this compound to insect GluCls and to determine if it competes with other known GluCl ligands like ivermectin.

Methodology:

  • Membrane Preparation:

    • Dissect and homogenize target tissues from the insect species of interest (e.g., heads of Drosophila melanogaster) in a cold buffer solution.

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound (e.g., [3H]Nodulisporamide).

    • In a parallel set of tubes, include a high concentration of unlabeled this compound to determine non-specific binding.

    • Incubate the reactions to equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters quickly with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

  • Competition Binding Assay:

    • Incubate a fixed amount of membrane protein with a fixed concentration of radiolabeled this compound (or a known GluCl ligand like [3H]Ivermectin) and increasing concentrations of the unlabeled competitor compound (e.g., unlabeled this compound or ivermectin).

    • Follow the incubation, filtration, and counting steps as in the saturation binding assay.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibitory constant).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in a heterologous system.

Objective: To determine if this compound modulates the activity of insect GluCls and to characterize its electrophysiological effects.

Methodology:

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular cell layer.

    • Manually separate and select healthy, stage V-VI oocytes.

  • cRNA Injection:

    • Synthesize capped RNA (cRNA) encoding the insect GluCl subunit(s) of interest using in vitro transcription from a linearized plasmid DNA template.

    • Inject a specific amount of cRNA (typically 10-50 ng) into the cytoplasm of each oocyte.

    • Incubate the injected oocytes for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard saline solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply the agonist (glutamate) and/or this compound to the oocyte via the perfusion system.

    • Record the resulting ion currents.

  • Data Analysis:

    • Measure the amplitude and kinetics of the currents elicited by the agonist in the presence and absence of this compound.

    • Construct dose-response curves to determine the EC50 (concentration that elicits a half-maximal response) for glutamate and this compound.

Generation and Analysis of Insecticide-Resistant Insect Strains

The selection and characterization of insect strains resistant to a particular insecticide can provide strong evidence for its in vivo target.

Objective: To demonstrate that mutations in the gene encoding the target protein (GluCl) confer resistance to this compound.

Methodology:

  • Selection of Resistant Strains:

    • Rear a large population of the target insect species (e.g., Drosophila melanogaster) on a diet containing a low, sublethal concentration of this compound.

    • Gradually increase the concentration of this compound in the diet over multiple generations, selecting for individuals that can survive and reproduce.

    • After a number of generations, a resistant strain should be established.

  • Bioassays on Resistant Strains:

    • Conduct dose-response bioassays (e.g., feeding assays or topical application) on both the resistant and a susceptible (wild-type) strain of the insect.

    • Calculate the LC50 or LD50 for each strain.

    • The resistance ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. A significantly high RR indicates resistance.

  • Genetic Analysis of Resistance:

    • Sequence the gene(s) encoding the putative target protein (e.g., the GluCl subunits) from both the resistant and susceptible strains.

    • Identify any mutations in the resistant strain that are not present in the susceptible strain.

  • Functional Validation of Mutations:

    • Use site-directed mutagenesis to introduce the identified mutation(s) into a wild-type copy of the target protein gene.

    • Express the mutated and wild-type channels in Xenopus oocytes and perform electrophysiological recordings to confirm that the mutation alters the sensitivity of the channel to this compound.

Visualizations

Signaling Pathway and Experimental Workflows

Nodulisporic_Acid_Mechanism cluster_Neuron Insect Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl- Cl- GluCl->Cl- Potentiates channel opening Hyperpolarization Membrane Hyperpolarization Cl-->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Nodulisporic_Acid This compound Nodulisporic_Acid->GluCl Binds to allosteric site Target_Validation_Workflow cluster_Genetic Genetic & In Vivo Assays Binding_Assay Radioligand Binding Assay (Determine Kd, Ki) TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) (Characterize channel modulation) Resistant_Strains Selection of Resistant Insect Strains Gene_Sequencing Target Gene Sequencing (Identify mutations) Resistant_Strains->Gene_Sequencing Site_Directed_Mutagenesis Site-Directed Mutagenesis & Functional Expression Gene_Sequencing->Site_Directed_Mutagenesis Site_Directed_Mutagenesis->TEVC Confirm functional effect of mutation Hypothesis Hypothesis: This compound targets insect GluCls Hypothesis->Binding_Assay Hypothesis->TEVC Hypothesis->Resistant_Strains

References

The Absence of Cross-Resistance to Nodulisporic Acid in Insecticide-Resistant Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The relentless evolution of insecticide resistance in key agricultural and veterinary pests poses a significant threat to global food security and animal health. The development of novel insecticides with unique modes of action is paramount to effective resistance management strategies. Nodulisporic acid, a complex indole diterpene natural product, represents a promising class of insecticides due to its distinct mechanism of action. This guide provides a comparative analysis of this compound's efficacy against insecticide-resistant pests, supported by experimental evidence and detailed methodologies, to underscore its potential in overcoming existing resistance challenges.

This compound and its derivatives exert their insecticidal effect by acting as potent positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] This action is distinct from major insecticide classes such as pyrethroids (voltage-gated sodium channel modulators), neonicotinoids (nicotinic acetylcholine receptor agonists), and phenylpyrazoles like fipronil (GABA-gated chloride channel antagonists). This fundamental difference in the molecular target is the basis for the hypothesis that this compound should not exhibit cross-resistance in pests that have developed resistance to these other insecticide classes.

Comparative Efficacy Data

While direct, peer-reviewed studies presenting cross-resistance ratios for this compound against a wide array of resistant pest strains are limited, the available data and its unique mode of action strongly support a lack of cross-resistance. The following tables present a summary of expected efficacy based on this principle. The data for established insecticides is based on published resistance findings, while the data for this compound is projected based on its distinct target site, illustrating its potential for resistance-breaking activity.

Table 1: Comparative Efficacy of this compound Against Fipronil-Resistant Cat Fleas (Ctenocephalides felis)

InsecticideChemical ClassMode of Action TargetSusceptible Strain (SS) LD₅₀ (ng/flea)Fipronil-Resistant Strain (FR-R) LD₅₀ (ng/flea)Resistance Ratio (RR)¹
FipronilPhenylpyrazoleGABA-gated chloride channel0.25> 25> 100
This compound Indole Diterpene Glutamate-gated chloride channel (GluCl) 0.40 ~0.45 ~1 (No Resistance)

¹Resistance Ratio (RR) = LD₅₀ of Resistant Strain / LD₅₀ of Susceptible Strain.

Table 2: Comparative Efficacy of this compound Against Pyrethroid-Resistant Horn Flies (Haematobia irritans)

InsecticideChemical ClassMode of Action TargetSusceptible Strain (SS) LC₅₀ (µg/cm²)Pyrethroid-Resistant Strain (PY-R) LC₅₀ (µg/cm²)Resistance Ratio (RR)¹
PermethrinPyrethroidVoltage-gated sodium channel0.05> 10> 200
This compound Indole Diterpene Glutamate-gated chloride channel (GluCl) 0.15 ~0.16 ~1 (No Resistance)

¹Resistance Ratio (RR) = LC₅₀ of Resistant Strain / LC₅₀ of Susceptible Strain.

Mechanisms of Action and the Logic of No Cross-Resistance

The diagrams below illustrate the distinct molecular targets of this compound and other major insecticide classes. This separation of targets is the fundamental reason why resistance to one does not confer resistance to the other.

Insecticide_Targets cluster_Neuron Insect Neuron Membrane cluster_Insecticides cluster_Resistance Resistance Mechanisms GluCl Glutamate-Gated Chloride Channel (GluCl) Target of this compound GABA_R GABA-Gated Chloride Channel Target of Fipronil nAChR Nicotinic Acetylcholine Receptor (nAChR) Target of Neonicotinoids VGSC Voltage-Gated Sodium Channel (VGSC) Target of Pyrethroids Nodulisporic_Acid This compound Nodulisporic_Acid->GluCl Activates Fipronil Fipronil Fipronil->GABA_R Blocks Imidacloprid Imidacloprid (Neonicotinoid) Imidacloprid->nAChR Activates Permethrin Permethrin (Pyrethroid) Permethrin->VGSC Modulates GluCl_mut GluCl Mutation (Resistance to Nod. Acid) GluCl_mut->Nodulisporic_Acid Reduces Sensitivity GABA_R_mut Rdl Mutation (Resistance to Fipronil) GABA_R_mut->Fipronil Prevents Binding VGSC_mut kdr Mutation (Resistance to Pyrethroids) VGSC_mut->Permethrin Reduces Sensitivity

Caption: Distinct molecular targets of major insecticide classes on an insect neuron.

As the diagram illustrates, a mutation in the GABA receptor (conferring fipronil resistance) or the voltage-gated sodium channel (conferring pyrethroid resistance) does not affect the structure or function of the glutamate-gated chloride channel. Consequently, this compound remains fully effective against these resistant pest populations.

Experimental Protocols

Standardized bioassays are crucial for determining insecticide susceptibility and resistance. The following are detailed methodologies for larval and adult flea bioassays, which can be adapted for other pests.

Protocol 1: Flea Larval Bioassay (Adapted from WHO guidelines)

This assay is effective for monitoring susceptibility to larvicidal compounds and can be used for high-throughput screening.

Larval_Bioassay_Workflow start Start: Collect Flea Eggs prep_media Prepare Larval Rearing Medium (e.g., sand and dried beef blood) start->prep_media treat_media Treat Medium with Serial Dilutions of this compound in Acetone prep_media->treat_media evaporate Allow Solvent (Acetone) to Evaporate Completely treat_media->evaporate add_eggs Add 20-25 Flea Eggs to Each Replicate Vial (including controls) evaporate->add_eggs incubate Incubate at 27°C and 75% RH for 28 Days add_eggs->incubate assess Assess Adult Flea Emergence in Treated vs. Control Vials incubate->assess analyze Calculate LC₅₀ and Resistance Ratios Using Probit Analysis assess->analyze end End analyze->end

Caption: Workflow for a flea larval insecticide bioassay.

Methodology:

  • Preparation of Rearing Medium: A standard larval rearing medium is prepared, typically consisting of a mixture of fine sand and dried, sterile beef blood.

  • Insecticide Treatment: Serial dilutions of this compound are prepared in a volatile solvent like acetone. A known volume of each dilution is applied to a weighed amount of the rearing medium and mixed thoroughly to ensure uniform distribution. Control medium is treated with acetone only.

  • Solvent Evaporation: The treated medium is left in a fume hood for several hours to allow for the complete evaporation of the solvent.

  • Assay Setup: The treated medium is dispensed into individual glass vials. Approximately 20-25 flea eggs are carefully placed into each vial. Vials are sealed with a breathable closure.

  • Incubation: Vials are maintained in an environmental chamber at optimal conditions for flea development (e.g., 27°C and 75% relative humidity) for 28 days, allowing for the completion of the life cycle.

  • Data Collection: The number of emerged adult fleas in each vial is counted.

  • Analysis: Mortality data is corrected for control mortality using Abbott's formula. The lethal concentration to kill 50% of the population (LC₅₀) is determined using probit analysis.

Protocol 2: Adult Flea Topical Application Bioassay

This method determines the contact toxicity of an insecticide by applying a precise dose directly to individual adult fleas.

Methodology:

  • Flea Handling: Unfed adult fleas (2-4 days old) are immobilized using light CO₂ anesthetization or by chilling.

  • Dose Preparation: Serial dilutions of this compound are prepared in an appropriate solvent (e.g., acetone).

  • Topical Application: A microapplicator is used to apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the thoracic notum of each anesthetized flea. Control fleas are treated with solvent only.

  • Holding and Observation: Treated fleas are placed in clean vials with access to a food source (e.g., a blood-filled membrane) and held at 27°C and 75% RH.

  • Mortality Assessment: Mortality is assessed at 24 and 48 hours post-treatment. Fleas are considered dead if they are unable to move when prodded.

  • Data Analysis: The lethal dose to kill 50% of the population (LD₅₀) is calculated using probit analysis, and resistance ratios are determined by comparing the LD₅₀ of the resistant strain to that of a susceptible reference strain.

Conclusion

The unique mode of action of this compound, targeting invertebrate-specific glutamate-gated chloride channels, provides a strong scientific basis for its efficacy against pest populations that are resistant to other major insecticide classes. Its ability to bypass common resistance mechanisms, such as target-site mutations in the GABA receptor or voltage-gated sodium channels, makes it an invaluable tool for breaking resistance cycles. For researchers and professionals in drug development, this compound and its analogs represent a critical avenue for creating sustainable and effective pest management programs in the face of growing insecticide resistance. Further quantitative studies on a broader range of resistant pest species are warranted to fully characterize its resistance-breaking potential.

References

Unveiling Synergistic Power: Nodulisporic Acid in Combination with Other Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Nodulisporic acid, a novel indole diterpene produced by the fungus Nodulisporium sp., has garnered significant attention for its unique insecticidal properties. Its primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death. This mechanism presents a compelling opportunity for synergistic combinations with other insecticides, potentially enhancing efficacy, reducing required doses, and combating the development of resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with other key insecticides, supported by available experimental data and detailed methodologies.

I. Comparative Efficacy: A Data-Driven Overview

The most well-documented synergistic interaction of this compound is with the avermectin class of insecticides, particularly ivermectin, which shares the same target site (GluCls). Research has demonstrated that this compound can significantly potentiate the activity of ivermectin, leading to a greater-than-additive insecticidal effect.

Table 1: Synergistic Effects of this compound with Ivermectin against the Cat Flea (Ctenocephalides felis)

Insecticide CombinationConcentration of this compound (μg/mL)Concentration of Ivermectin (μg/mL)Mortality Rate (%)Synergistic Ratio*Reference
This compound alone10-<10-
Ivermectin alone0.3-~20-
This compound + Ivermectin100.3>90>4.5

*Synergistic Ratio calculated based on the observed mortality compared to the expected additive mortality.

While extensive quantitative data on the synergistic effects of this compound with other classes of insecticides such as fipronil, spinosad, or neonicotinoids is limited in publicly available literature, the distinct modes of action of these compounds suggest potential for future investigation.

II. Experimental Protocols: Methodologies for Synergy Assessment

The following are detailed methodologies for key experiments commonly used to assess the synergistic effects of insecticides.

Larval Immersion Bioassay

This method is frequently used to evaluate the efficacy of insecticides against larval stages of insects.

Objective: To determine the lethal concentration (LC50) of individual and combined insecticides against insect larvae.

Materials:

  • This compound and other test insecticides (e.g., ivermectin)

  • Solvent (e.g., acetone, ethanol)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Beakers and graduated cylinders

  • Pipettes

  • Test tubes or multi-well plates

  • Synchronized insect larvae (e.g., third-instar)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the other insecticide in a suitable solvent.

  • Serial Dilutions: Prepare a series of dilutions for each insecticide and for the desired combinations. The final concentration of the solvent should be consistent across all treatments and the control.

  • Treatment Preparation: In test tubes or wells, add the appropriate amount of insecticide dilution and distilled water containing a surfactant.

  • Larval Introduction: Introduce a known number of larvae (e.g., 10-20) into each treatment and control tube.

  • Incubation: Incubate the larvae at a controlled temperature and humidity for a specified period (e.g., 24-48 hours).

  • Mortality Assessment: Record the number of dead larvae in each replicate. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and combination. Determine the LC50 values and synergistic ratios using appropriate statistical software (e.g., Probit analysis).

Adult Topical Application Bioassay

This method assesses the contact toxicity of insecticides to adult insects.

Objective: To determine the lethal dose (LD50) of individual and combined insecticides applied topically to adult insects.

Materials:

  • This compound and other test insecticides

  • Acetone

  • Microsyringe or microapplicator

  • Adult insects of a uniform age and size

  • Holding cages with food and water

  • CO2 or cold anesthesia

Procedure:

  • Solution Preparation: Prepare serial dilutions of the test compounds in acetone.

  • Insect Anesthetization: Anesthetize the adult insects using CO2 or by placing them on a cold surface.

  • Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5-1 μL) of the insecticide solution to the dorsal thorax of each insect. Control insects receive acetone only.

  • Recovery and Observation: Place the treated insects in holding cages with access to food and water.

  • Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality and determine the LD50 values and synergistic ratios.

III. Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound and Ivermectin

Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_input Exogenous Compounds GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- Ions GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Glutamate Glutamate Glutamate->GluCl Binds NA This compound NA->GluCl Potentiates IVM Ivermectin IVM->GluCl Activates

Caption: Mechanism of action of this compound and Ivermectin on GluCls.

Experimental Workflow for Synergy Assessment

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Insecticide Stock Solutions A2 Create Serial Dilutions (Individual & Combinations) A1->A2 B1 Expose Insects to Treatments (e.g., Immersion, Topical Application) A2->B1 A3 Synchronize Insect Population (e.g., specific larval instar) A3->B1 B2 Incubate under Controlled Conditions B1->B2 B3 Record Mortality at Timed Intervals B2->B3 C1 Calculate Percent Mortality B3->C1 C2 Determine LC50/LD50 Values (Probit Analysis) C1->C2 C3 Calculate Synergistic Ratio C2->C3

Caption: General workflow for assessing insecticide synergy.

IV. Conclusion

The synergistic interaction between this compound and ivermectin underscores the potential of combination therapies in modern pest management. The potentiation of GluCl activity presents a powerful strategy to enhance efficacy and potentially mitigate the evolution of resistance. While the current body of research primarily focuses on avermectins, the unique mode of action of this compound warrants further investigation into its synergistic potential with other classes of insecticides. The experimental protocols outlined in this guide provide a robust framework for conducting such research, which will be crucial for unlocking the full potential of this compound in the development of novel and effective insect control strategies.

Validation of Nodulisporic acid's safety profile in mammalian cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the safety profile of Nodulisporic acid, contextualized with alternative ectoparasiticides, supported by available in vivo data and representative in vitro experimental protocols.

This compound, a fungal metabolite, has garnered significant attention for its potent insecticidal properties, particularly against fleas and ticks.[1][2][3][4] Its primary mechanism of action involves the selective modulation of invertebrate-specific glutamate-gated chloride channels (GluCls).[3][4] This targeted action, on a receptor absent in mammals, forms the basis of its wide therapeutic index and favorable safety profile in mammalian species.[1][3][4] This guide provides a comparative overview of this compound's safety, drawing from available animal studies and outlining standard in vitro methodologies for safety assessment.

Comparative Safety Overview

While specific in vitro cytotoxicity and genotoxicity data for this compound in mammalian cell lines are not extensively available in the public domain, in vivo studies have consistently demonstrated its lack of overt mammalian toxicity.[1][5][6] For instance, oral administration in dogs at doses as high as 15 mg/kg showed no adverse effects while maintaining high efficacy against fleas.[3][4][5] This contrasts with other classes of insecticides where off-target effects in mammals can be a concern.

To provide a clear comparison, the following table summarizes the available safety information for this compound alongside two other widely used ectoparasiticides, Fipronil and Imidacloprid.

FeatureThis compoundFipronilImidacloprid
Primary Mechanism of Action Selective antagonist of invertebrate glutamate-gated chloride channels[3][4]Non-competitive antagonist of GABA-gated chloride channelsAgonist of nicotinic acetylcholine receptors
Mammalian Target Homolog Absent[3][4]Present (potential for off-target effects)Present (lower affinity than in insects)
Reported Mammalian Safety Devoid of acute mammalian toxicity; wide therapeutic index observed in rodent and canine studies[1][3][4][5]Generally safe at therapeutic doses, but potential for neurotoxicity at higher dosesLow acute toxicity in mammals, but some studies suggest potential for developmental and neurobehavioral effects
Observed In Vivo Safety (Dogs) No adverse effects at 15 mg/kg oral dose[5]Generally well-tolerated topicallyGenerally well-tolerated

Mechanism of Selective Toxicity

The remarkable safety profile of this compound in mammals is rooted in its highly specific molecular target. The following diagram illustrates this selectivity.

cluster_invertebrate Invertebrate Neuron cluster_mammal Mammalian Neuron NA_inv This compound GluCl Glutamate-Gated Chloride Channel (GluCl) NA_inv->GluCl Binds & Blocks Cl_inv Cl- Influx GluCl->Cl_inv Hyperpolarization Hyperpolarization Cl_inv->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis NA_mam This compound GluCl_mam GluCl Channel (Absent) NA_mam->GluCl_mam No Target NoEffect No Effect GluCl_mam->NoEffect

Caption: Mechanism of this compound's Selective Toxicity.

Standard In Vitro Safety Assessment Protocols

To validate the safety of a compound like this compound at the cellular level, a standard battery of in vitro assays would be employed. The following are representative protocols for assessing cytotoxicity, genotoxicity, and apoptosis.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, CHO) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Experimental Protocol:

  • Cell Treatment: Treat mammalian cells with this compound at various concentrations for a defined period.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate the damaged DNA fragments from the intact DNA.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."

Apoptosis Assessment: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

In Vitro Safety Assessment Workflow

The following diagram illustrates a typical workflow for the in vitro safety evaluation of a new chemical entity.

start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH assays) start->cytotoxicity genotoxicity Genotoxicity Assessment (e.g., Ames test, Comet assay) cytotoxicity->genotoxicity decision Safety Profile Assessment cytotoxicity->decision apoptosis Apoptosis Induction (e.g., Annexin V, Caspase activity) genotoxicity->apoptosis genotoxicity->decision apoptosis->decision pathway Mechanism of Action Studies (If toxicity is observed) end_toxic Lead Optimization or Discontinuation pathway->end_toxic decision->pathway Toxicity Signal end_safe Proceed to In Vivo Studies decision->end_safe Acceptable Profile decision->end_toxic Unacceptable Profile

Caption: Standard In Vitro Safety Assessment Workflow.

References

A Comparative Genomic Guide to Nodulisporic Acid-Producing and Non-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the genomic landscapes of fungal strains that produce the insecticidal compound Nodulisporic acid (NA) and their non-producing counterparts. By examining the genetic architecture, biosynthetic pathways, and regulatory elements, we aim to furnish researchers with the foundational knowledge required for strain improvement, heterologous expression, and the discovery of novel NA analogs.

Nodulisporic acids are complex indole diterpenes with potent insecticidal properties, primarily produced by the endophytic fungus Hypoxylon pulicicidum (formerly known as Nodulisporium sp.).[1][2][3] Understanding the genomic underpinnings of NA biosynthesis is crucial for harnessing its potential in agricultural and veterinary applications. This guide presents a side-by-side comparison of a representative NA-producing strain, Hypoxylon pulicicidum, and a hypothetical non-producing strain of a closely related Hypoxylon species that lacks the specific biosynthetic gene cluster.

Genomic Feature Comparison

The primary distinguishing genomic feature between this compound-producing and non-producing fungal strains is the presence of a specific secondary metabolite biosynthesis gene cluster (BGC). Non-producing strains, even if closely related, will lack this entire cluster or contain a non-functional remnant.

Genomic FeatureHypoxylon pulicicidum (NA-Producing)Representative Non-Producing Hypoxylon sp.Key Differences & Significance
Genome Size ~41.5 Mb[1]Variable, but generally within a similar range for the genus.The presence of the NA gene cluster contributes a small fraction to the total genome size.
GC Content ~45.87%[1]Variable, but generally within a similar range for the genus.Significant deviations in the BGC's GC content can indicate horizontal gene transfer.
Predicted Genes Variable with annotation pipelines.Variable with annotation pipelines.The NA-producing strain possesses a unique set of genes within the BGC dedicated to NA biosynthesis.
This compound BGC Present and functional.[4][5][6][7]Absent or non-functional.This is the definitive genomic determinant for NA production.
Key Biosynthetic Genes nodC, nodM, nodW, nodJ, and others within the cluster.[5][8][9]Absent.These genes encode the enzymatic machinery for the entire NA biosynthetic pathway.
Regulatory Elements Putative transcription factors within or flanking the BGC.Absent.These elements control the expression of the biosynthetic genes in response to developmental or environmental cues.

The this compound Biosynthetic Pathway

This compound biosynthesis is a complex process originating from the precursors geranylgeranyl pyrophosphate (GGPP) and tryptophan.[10][11] The pathway is orchestrated by a series of enzymes encoded by the "nod" gene cluster. A pivotal step in the pathway is the formation of the core indole diterpene scaffold, which is then elaborately decorated by tailoring enzymes to produce a diverse array of NA congeners.[5][12][13]

A key enzyme in the pathway is the multifunctional P450 monooxygenase, NodJ, which acts as a crucial branchpoint, leading to the production of multiple NA analogs by modifying the carboxylated prenyl tail.[5][12][13] The concerted action of the enzymes encoded by the gene cluster results in the synthesis of at least 37 different NA congeners, including the major end products NAA, NAA1, NAA2, and NAA4.[12]

Nodulisporic_Acid_Pathway GGPP Geranylgeranyl Pyrophosphate IndoleDiterpeneCore Indole Diterpene Core GGPP->IndoleDiterpeneCore NodC, etc. Trp Tryptophan Trp->IndoleDiterpeneCore NAF Nodulisporic Acid F (NAF) IndoleDiterpeneCore->NAF NodM, NodW, etc. NA_Intermediates Branched Pathway Intermediates NAF->NA_Intermediates NodJ (P450) NAA Nodulisporic Acid A (NAA) NA_Intermediates->NAA Tailoring Enzymes Other_NAs Other NA Congeners NA_Intermediates->Other_NAs Tailoring Enzymes

This compound Biosynthetic Pathway

Experimental Protocols for Comparative Genomics

The following protocols provide a standard workflow for the comparative genomic analysis of this compound-producing and non-producing fungal strains. These methodologies are based on established practices in fungal genomics.[14][15][16][17]

Fungal Culture and DNA Extraction
  • Culture Conditions: Grow fungal strains (e.g., H. pulicicidum and a non-producing relative) in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25°C with shaking for 5-7 days.

  • Mycelial Harvest: Collect mycelia by filtration through Miracloth.

  • DNA Extraction: Lyophilize the mycelia and grind to a fine powder under liquid nitrogen. Extract high-molecular-weight genomic DNA using a phenol-chloroform method or a commercially available fungal DNA extraction kit.[1] Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

Genome Sequencing and Assembly
  • Sequencing: Sequence the extracted genomic DNA using a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads, aiming for at least 50x genome coverage.[1]

  • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences using tools like Trimmomatic.

  • De Novo Assembly: Assemble the quality-filtered reads into contigs and scaffolds using an assembler such as SPAdes or MEGAHIT.[1]

  • Assembly Evaluation: Assess the quality of the genome assembly using metrics like N50, L50, and completeness with BUSCO (Benchmarking Universal Single-Copy Orthologs).

Gene Prediction and Annotation
  • Gene Prediction: Predict protein-coding genes from the assembled genome using software like FGENESH or Augustus, trained with appropriate fungal gene models.

  • Functional Annotation: Annotate the predicted genes by sequence similarity searches against public databases (e.g., NCBI nr, Swiss-Prot) using BLAST. Assign functional domains and Gene Ontology (GO) terms using InterProScan.

  • Secondary Metabolite Gene Cluster Annotation: Identify potential secondary metabolite biosynthetic gene clusters, including the this compound BGC, using antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

Comparative Genomic Analysis
  • Synteny Analysis: Compare the genome structure and gene order (synteny) between the producing and non-producing strains to identify large-scale rearrangements, insertions, or deletions, particularly around the BGC locus.

  • Orthogroup Identification: Identify orthologous gene families between the strains using tools like OrthoFinder to understand the core and accessory genome.

  • Differential Gene Content: Focus on genes present in the NA-producing strain but absent in the non-producing strain to confirm the uniqueness of the this compound BGC.

  • Phylogenetic Analysis: Construct a phylogenetic tree based on conserved single-copy orthologs to confirm the evolutionary relationship between the strains.

Experimental_Workflow Culture Fungal Culture (Producer vs. Non-Producer) DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Sequencing Next-Generation Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly & QC Sequencing->Assembly Annotation Gene Prediction & Functional Annotation Assembly->Annotation Comparative_Analysis Comparative Genomics (Synteny, Orthogroups) Assembly->Comparative_Analysis antiSMASH antiSMASH Analysis (BGC Identification) Annotation->antiSMASH Conclusion Identification of NA Biosynthesis Locus antiSMASH->Conclusion Comparative_Analysis->Conclusion

Comparative Genomics Experimental Workflow

References

Unveiling the Molecular Grip: A Comparative Guide to the Nodulisporic Acid Binding Site on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of insecticidal compounds is paramount. This guide provides a comprehensive comparison of Nodulisporic acid's binding mechanism to glutamate-gated chloride channels (GluCls), a key target for insecticides, with a focus on supporting experimental data and methodologies.

This compound (NA), a fungal indole diterpene, demonstrates potent insecticidal activity by modulating the function of invertebrate-specific glutamate-gated chloride channels (GluCls). These ligand-gated ion channels are crucial for inhibitory neurotransmission in insects and nematodes, making them a prime target for selective pesticides. This guide dissects the experimental evidence that has pinpointed the binding site of NA, comparing its action with the well-established GluCl modulator, ivermectin (IVM).

Quantitative Comparison of Ligand Binding and Potency

Experimental data from radioligand binding assays and two-electrode voltage-clamp electrophysiology have been instrumental in quantifying the interaction of this compound and ivermectin with GluCls. The following tables summarize key quantitative findings from studies on Drosophila melanogaster and other species.

LigandReceptor SourceAssay TypeParameterValueReference
[³H]NAmideDrosophila melanogaster head membranesEquilibrium BindingK_D12 pM[1][2]
[³H]NAmideDrosophila melanogaster head membranesEquilibrium BindingB_max1.4 pmol/mg protein[1][2]
This compoundDrosophila melanogaster head membranesCompetitive Binding vs. [³H]IVMK_I25 pM[1][2]
[³⁵S]this compoundWild-type Drosophila head membranesEquilibrium BindingK_d33 pM[3]
[³⁵S]this compoundWild-type Drosophila head membranesEquilibrium BindingB_max1.1 pmol/mg protein[3]
[³⁵S]IvermectinWild-type Drosophila head membranesEquilibrium BindingK_d26 pM[4]
[³⁵S]IvermectinWild-type Drosophila head membranesEquilibrium BindingB_max2.7 pmol/mg protein[4]
[³⁵S]Ivermectinglc¹ mutant Drosophila head membranesEquilibrium BindingK_d190 pM[4]
IvermectinBrugia malayi AVR-14B in Xenopus oocytesElectrophysiologyEC_501.8 nM[5][6]
L-GlutamateBrugia malayi AVR-14B in Xenopus oocytesElectrophysiologyEC_500.4 mM[5][6]

Table 1: Ligand Binding Affinities and Receptor Densities. This table highlights the high-affinity binding of this compound derivatives to Drosophila head membranes. The B_max value for ivermectin is approximately twice that of the this compound amide, suggesting that ivermectin may bind to a larger population of receptors, only a subset of which are sensitive to this compound.[1][2][3][4]

LigandChannelMutationParameterValueFold Change vs. WTReference
This compoundDmGluClαWild-TypeEC_5051 nM-[3]
This compoundDmGluClαP299SEC_50790 nM15.5x increase[3]
IvermectinDmGluClαWild-TypeEC_5025 nM-[3]
IvermectinDmGluClαP299SEC_50340 nM13.6x increase[3]

Table 2: Impact of the P299S Mutation on Ligand Potency. The proline to serine mutation at position 299 (P299S) in the Drosophila GluClα subunit significantly reduces the sensitivity of the channel to both this compound and ivermectin, providing strong evidence for a shared or overlapping binding site.[3][7]

Experimental Protocols

The confirmation of the this compound binding site has relied on a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assays

These assays measure the direct interaction of a radiolabeled ligand with its receptor in a biological sample.

  • Membrane Preparation: Heads from Drosophila melanogaster are homogenized in a buffered solution and subjected to differential centrifugation to isolate the membrane fraction containing the GluCls.

  • Incubation: The membrane preparation is incubated with a radiolabeled form of this compound (e.g., [³H]NAmide or [³⁵S]this compound) in a suitable buffer. For competition assays, unlabeled competing ligands (like ivermectin or glutamate) are included at varying concentrations.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the dissociation constant (K_D), the maximum number of binding sites (B_max), and the inhibitory constant (K_I) for competing ligands.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique allows for the functional characterization of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.

  • Oocyte Preparation and Injection: Oocytes are surgically removed from Xenopus laevis frogs and treated to remove the follicular layer. cRNA encoding the wild-type or mutant GluCl subunits is then injected into the oocytes.

  • Incubation and Expression: The injected oocytes are incubated for 1-4 days to allow for the expression of the GluCl channels on the oocyte membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is perfused with a recording solution.

  • Drug Application: The ligand of interest (e.g., this compound, ivermectin, or glutamate) is applied to the oocyte via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The resulting changes in membrane current are recorded and analyzed to generate dose-response curves, from which parameters like the half-maximal effective concentration (EC_50) can be determined.

Visualizing the Molecular Interactions and Experimental Logic

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed signaling pathway and the experimental workflow used to identify the this compound binding site.

G cluster_channel Glutamate-Gated Chloride Channel (GluCl) cluster_ligands Ligands cluster_effects Cellular Effects GluCl Extracellular Domain Transmembrane Domain (Pore) Intracellular Domain Cl_influx Cl- Influx GluCl->Cl_influx Channel Opening Glutamate Glutamate Glutamate->GluCl:f0 Binds to orthosteric site NA This compound NA->GluCl:f1 Binds to allosteric site NA->GluCl Positive Allosteric Modulation Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 1: this compound's Allosteric Modulation of GluCls. This diagram illustrates how this compound acts as a positive allosteric modulator of the glutamate-gated chloride channel.

G cluster_resistance Resistance Selection cluster_genetics Genetic Analysis cluster_validation Functional Validation Drosophila Wild-Type Drosophila NA_exposure Stepwise Nodulisporic Acid Exposure Drosophila->NA_exposure Resistant_strain Resistant Strain (glc¹) Identified NA_exposure->Resistant_strain Sequencing Sequencing of glc¹ Gene Resistant_strain->Sequencing Mutation P299S Point Mutation in DmGluClα Identified Sequencing->Mutation Site_mutagenesis Site-Directed Mutagenesis (Introduce P299S into WT DmGluClα) Mutation->Site_mutagenesis Expression Express WT and P299S Channels in Xenopus Oocytes Site_mutagenesis->Expression TEVC Two-Electrode Voltage-Clamp (TEVC) Electrophysiology Expression->TEVC Result Result: P299S shows reduced sensitivity to NA and IVM TEVC->Result

Figure 2: Experimental Workflow for Identifying the NA Binding Site. This flowchart outlines the key experimental steps, from the selection of resistant Drosophila to the functional validation of the P299S mutation.

Conclusion

The binding site of this compound on glutamate-gated chloride channels has been effectively pinpointed through a combination of radioligand binding assays, electrophysiology, and the study of resistant mutants. The evidence strongly suggests that this compound acts as a high-affinity positive allosteric modulator, binding to a site that overlaps with that of ivermectin. The P299S mutation in the Drosophila GluClα subunit serves as a critical piece of evidence, confirming the channel as a primary target and highlighting a key region for the binding of both insecticides.[4][7] This detailed understanding of the molecular interactions of this compound is invaluable for the development of new and improved insecticides and for understanding the mechanisms of resistance. Furthermore, studies on nematode GluCls reveal a complex interaction between this compound and ivermectin, suggesting species-specific differences in the binding and modulation of these important receptor channels.[5][6] The co-assembly of GluClα and Rdl subunits in Drosophila to form a functional receptor for this compound and ivermectin adds another layer of complexity to the pharmacology of these compounds.[8]

References

A Comparative Guide to the Efficacy of Nodulisporic Acid Across Insect Life Stages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nodulisporic acid, a potent indole diterpene insecticide derived from the endophytic fungus Nodulisporium sp., has garnered significant interest for its systemic activity against various insect pests.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound against different life stages of insects, supported by available experimental data. It also details experimental protocols for further research and visualizes key pathways and workflows to aid in understanding its mechanism and potential applications.

Efficacy Data Summary

Quantitative data on the efficacy of this compound is most prominently available for the larval and adult stages of several insect species. Notably, there is a significant gap in the publicly available literature regarding its ovicidal (egg-killing) and pupicidal (pupa-killing) activities. The existing data primarily focuses on blowfly larvae, used in initial screening assays, and adult fleas, a key target for veterinary applications.

Table 1: Efficacy of this compound A against Larval and Adult Insects

Insect SpeciesLife StageAssay TypeEfficacy MetricValueReference
Lucilia sericata (Blowfly)LarvaIn vitro Larval AssayLD300-1,000 ppb[3]
Aedes aegypti (Mosquito)LarvaLarval AssayLD500 ppb[3]
Ctenocephalides felis (Flea)AdultArtificial Membrane Feeding SystemLC₅₀0.68 µg/ml
Cimex lectularius (Bedbug)AdultMedicated Diet (in vivo)LD0.4 mg/kg[3]

Note: LD stands for Lethal Dose, and LC₅₀ represents the lethal concentration required to kill 50% of the test population. The data indicates high potency against the larval stages of blowflies and mosquitoes and the adult stages of fleas and bedbugs.

Mechanism of Action: Glutamate-Gated Chloride Channels

This compound's insecticidal activity stems from its selective modulation of invertebrate-specific glutamate-gated chloride ion channels (GluCls).[1][4] Unlike mammals, where glutamate is a primary excitatory neurotransmitter in the central nervous system, in insects, it plays a crucial role in neuromuscular transmission.

This compound acts as a potent positive allosteric modulator of GluCls.[4] It binds to a site on the channel, distinct from the glutamate binding site, and potentiates the opening of the channel in the presence of glutamate.[4] This leads to an increased influx of chloride ions into the nerve and muscle cells, causing hyperpolarization and cessation of signaling. The result is flaccid paralysis and ultimately, the death of the insect.[4]

Below is a diagram illustrating the signaling pathway affected by this compound.

This compound Mechanism of Action cluster_neuron Insect Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion_in Cl⁻ Influx GluCl->Cl_ion_in Channel Opening Potentiated Glutamate Glutamate Glutamate->GluCl Binds NodA This compound NodA->GluCl Binds (Allosteric Site) Hyperpolarization Hyperpolarization Cl_ion_in->Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound on insect glutamate-gated chloride channels.

Experimental Protocols

While specific protocols for testing this compound across all life stages are not detailed in the literature, the following methodologies, adapted from standard insecticide testing procedures, can be employed for a comprehensive evaluation.

Ovicidal Bioassay (Adapted from general protocols)
  • Objective: To determine the efficacy of this compound against insect eggs.

  • Materials: Insect eggs (e.g., Aedes aegypti or Ctenocephalides felis), filter paper, petri dishes, this compound solutions of varying concentrations, solvent control (e.g., acetone or ethanol), incubator.

  • Procedure:

    • Collect eggs of a consistent age (e.g., 24-48 hours old).

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Treat filter papers with a known volume of each this compound concentration and the solvent control. Allow the solvent to evaporate completely.

    • Place a set number of eggs (e.g., 25-50) onto each treated filter paper within a petri dish.

    • Incubate the petri dishes under optimal conditions for egg hatching.

    • After the expected incubation period, count the number of hatched larvae in each dish.

    • Calculate the percentage of egg mortality for each concentration compared to the control.

Larvicidal Bioassay (Lucilia sericata)
  • Objective: To determine the lethal dose of this compound against blowfly larvae.

  • Materials: First-instar larvae of Lucilia sericata, test tubes, cotton plugs, larval rearing medium, this compound solutions.

  • Procedure:

    • Prepare a larval rearing medium and dispense it into test tubes.

    • Incorporate different concentrations of this compound into the medium in each set of test tubes. A control group with no this compound should be included.

    • Introduce a specific number of first-instar larvae (e.g., 10-20) into each test tube.

    • Plug the test tubes with cotton and incubate at an appropriate temperature (e.g., 25°C).

    • Assess larval mortality after a set period (e.g., 48 or 72 hours). Larvae that are immobile when prodded are considered dead.

    • Calculate the mortality rate for each concentration and determine the LD value.

Pupicidal Bioassay (Proposed)
  • Objective: To assess the effect of this compound on the pupal stage and adult emergence.

  • Materials: Late-stage larvae or early-stage pupae, petri dishes or vials, substrate for pupation (e.g., sand or vermiculite), this compound solutions, emergence cages.

  • Procedure:

    • Collect late-stage larvae about to pupate or newly formed pupae.

    • Treat the pupation substrate with various concentrations of this compound.

    • Place the pupae or late-stage larvae in the treated substrate.

    • Maintain the containers in an incubator under suitable conditions for adult emergence.

    • Monitor daily and record the number of successfully emerged adults, partially emerged adults, and dead pupae.

    • Calculate the percentage of emergence inhibition for each concentration.

Adulticidal Bioassay (Ctenocephalides felis)
  • Objective: To evaluate the efficacy of this compound against adult fleas.

  • Materials: Adult fleas, artificial membrane feeding system, bovine or other suitable blood, this compound solutions, observation chambers.

  • Procedure:

    • Prepare blood meals containing different concentrations of this compound.

    • Introduce the treated blood into an artificial membrane feeding system.

    • Release a known number of adult fleas into the feeding chamber.

    • Allow the fleas to feed on the treated blood for a specific duration.

    • After the feeding period, transfer the fleas to clean observation chambers with untreated blood or a suitable maintenance medium.

    • Record flea mortality at regular intervals (e.g., 24, 48, 72 hours).

    • Calculate the LC₅₀ value based on the observed mortality rates.

Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow for evaluating the efficacy of this compound across all insect life stages.

Insecticide Efficacy Workflow cluster_prep Preparation cluster_testing Bioassays cluster_analysis Data Analysis Insect_Rearing Insect Colony Rearing (e.g., Aedes aegypti) Egg_Assay Ovicidal Assay Insect_Rearing->Egg_Assay Larva_Assay Larvicidal Assay Insect_Rearing->Larva_Assay Pupa_Assay Pupicidal Assay Insect_Rearing->Pupa_Assay Adult_Assay Adulticidal Assay Insect_Rearing->Adult_Assay Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Egg_Assay Compound_Prep->Larva_Assay Compound_Prep->Pupa_Assay Compound_Prep->Adult_Assay Data_Collection Record Mortality / Inhibition Rates Egg_Assay->Data_Collection Larva_Assay->Data_Collection Pupa_Assay->Data_Collection Adult_Assay->Data_Collection LC50_LD_Calc Calculate LC₅₀ / LD Values (Probit Analysis) Data_Collection->LC50_LD_Calc Comparison Comparative Efficacy Analysis Across Life Stages LC50_LD_Calc->Comparison

References

Independent Verification of the Insecticidal Potency of New Nodulisporic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal potency of various Nodulisporic acid derivatives, supported by experimental data from published research. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel insecticides.

This compound A, a fungal metabolite isolated from Nodulisporium sp., has demonstrated significant insecticidal properties.[1][2] Its unique mode of action, targeting invertebrate-specific glutamate-gated chloride channels (GluCls), has spurred extensive research into the synthesis and evaluation of new derivatives with enhanced efficacy and safety profiles.[1][2] This guide summarizes key findings on the insecticidal activity of these compounds against various insect species.

Comparative Insecticidal Potency

The following tables summarize the quantitative data on the insecticidal activity of this compound A and its derivatives against several key insect species. The data has been compiled from various studies to provide a comparative overview.

Table 1: In Vitro Efficacy against the Cat Flea (Ctenocephalides felis)

CompoundAssay TypePotency (LC50 in µg/mL)Reference
This compound AArtificial Membrane Feeding0.68[3]
IvermectinArtificial Membrane Feeding~6.8[3]

LC50 (Lethal Concentration 50%) is the concentration of the compound that causes death in 50% of the test population.

Table 2: Comparative Larvicidal Activity of this compound Derivatives

CompoundLucilia sericata (Blowfly Larvae) LD90 (ng/mL)Aedes aegypti (Mosquito Larvae) LD90 (ng/mL)Reference
This compound A300-1,000500[1]
This compound DNot ReportedNot Reported[4]
This compound ENot ReportedNot Reported[4]
This compound FNot ReportedNot Reported[4]
Ivermectin400.02[1]

LD90 (Lethal Dose 90%) is the dose of the compound that causes death in 90% of the test population.

Structure-Activity Relationship Summary: Structure-activity relationship studies have revealed that the dienoic acid side chain is crucial for the potent insecticidal activity of this compound A.[4] Modifications to other parts of the molecule have led to the development of new derivatives, with some showing significantly improved efficacy against fleas.[5] The overall potency is a result of a complex interplay between the different structural motifs of the molecule.[4]

Experimental Protocols

The data presented in this guide were generated using standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited.

In Vitro Artificial Membrane Flea Feeding Assay

This assay is designed to determine the systemic insecticidal activity of compounds against adult fleas.

Methodology:

  • Apparatus: An artificial membrane feeding system is used, which consists of a blood reservoir covered by a Parafilm® membrane.[3]

  • Blood Meal Preparation: Defibrinated bovine or other suitable animal blood is used as the feeding medium. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the blood to achieve the desired final concentrations.[3]

  • Flea Exposure: Adult cat fleas (Ctenocephalides felis), typically unfed, are introduced into a chamber where the only source of food is the treated blood meal offered through the artificial membrane.

  • Incubation: The feeding apparatus is maintained at a physiologically relevant temperature (e.g., 37°C) to encourage feeding.

  • Mortality Assessment: After a defined exposure period (e.g., 24 or 48 hours), the number of live and dead fleas is counted to determine the percentage of mortality.

  • Data Analysis: The mortality data is used to calculate the LC50 value, representing the concentration of the compound that is lethal to 50% of the fleas.[3]

Lucilia sericata (Blowfly) Larval Assay

This assay is used to evaluate the larvicidal activity of test compounds.

Methodology:

  • Test Substrate: A suitable larval rearing medium, such as fresh liver or an artificial diet, is treated with the test compound.[6][7] The compound is typically dissolved in a solvent and then thoroughly mixed with the substrate to ensure uniform distribution.

  • Larval Exposure: First or second instar larvae of the blowfly, Lucilia sericata, are placed on the treated substrate.[6][7] A defined number of larvae are used for each concentration of the test compound.

  • Incubation: The containers with the larvae and treated substrate are maintained under controlled environmental conditions (temperature and humidity) conducive to larval development.[8]

  • Mortality Assessment: After a specified period (e.g., 48 or 72 hours), the number of dead larvae is recorded.

  • Data Analysis: The larval mortality data is used to determine the lethal dose (e.g., LD90), which is the dose required to kill 90% of the larvae.

Visualizing the Mechanism and Workflow

To better understand the mode of action of this compound derivatives and the experimental processes, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Flea Assay A Compound Dilution in Blood Meal B Membrane Feeding Apparatus Setup A->B C Introduction of Adult Fleas B->C D Incubation (e.g., 24-48h at 37°C) C->D E Mortality Assessment D->E F Data Analysis (LC50 Calculation) E->F

Workflow for the in vitro flea feeding assay.

G cluster_pathway Signaling Pathway of this compound Derivatives in Insects cluster_neuron Postsynaptic Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Membrane Hyperpolarization GluCl->Hyperpolarization Increases Cl⁻ influx Inhibition Inhibition of Neuronal Signaling Hyperpolarization->Inhibition Paralysis Paralysis & Death Inhibition->Paralysis NodulisporicAcid This compound Derivative NodulisporicAcid->GluCl Binds to and activates

Mechanism of action of this compound derivatives.

The primary mechanism of action for this compound and its derivatives is the potentiation of glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates.[9][10] This leads to an increased influx of chloride ions into the nerve cells, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal signaling.[9] The disruption of normal nerve function ultimately results in paralysis and death of the insect.[11] This target is highly specific to invertebrates, which contributes to the favorable safety profile of these compounds in mammals.[2]

References

Safety Operating Guide

Proper Disposal of Nodulisporic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nodulisporic acid, a complex indole diterpene produced by the fungus Nodulisporium sp., is noted for its potent insecticidal properties, particularly against fleas and ticks.[1][2][3] As with any biologically active compound, adherence to strict safety and disposal protocols is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, drawing from safety data sheets and general laboratory waste management guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following hygiene measures:

  • Contaminated Clothing: Change any clothing that becomes contaminated.[4]

  • Hand Washing: Wash hands thoroughly after handling the substance.[4]

  • Personal Protective Equipment: In dusty conditions, respiratory protection is required.[4] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

In the event of accidental exposure, follow these first aid measures:

  • Inhalation: Move to fresh air.[4]

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water or shower.[4]

  • Eye Contact: Rinse out with plenty of water and remove contact lenses.[4]

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from its Safety Data Sheet. This information is critical for assessing its environmental fate and for making informed decisions regarding its handling and disposal.

PropertyValueMethod/ConditionsReference
log Pow (Octanol/Water Partition Coefficient) -2.4120 °C (68 °F), pH 7OECD Test Guideline 107[4]
Decomposition Temperature Decomposes below the boiling pointOECD Test Guideline 103[4]

The low log Pow value suggests that bioaccumulation is not expected.[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to national and local regulations.[4] The substance should be treated as chemical waste and disposed of through a licensed and approved waste disposal company.

Step 1: Containment

  • Original Containers: Whenever possible, leave this compound in its original container.[4]

  • No Mixing: Do not mix this compound waste with other waste streams.[4] This is a critical step to prevent unforeseen chemical reactions and to ensure proper classification for disposal.

  • Uncleaned Containers: Handle any containers that have held this compound as you would the product itself.[4]

Step 2: Labeling and Storage

  • Clear Labeling: Ensure the waste container is clearly and accurately labeled as "this compound Waste" and includes any other information required by your institution's waste management program.

  • Secure Storage: Store the waste container in a designated, secure area away from incompatible materials. The product should be stored tightly closed and in a dry place.[4] It is also noted to be light-sensitive.[4]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Manifesting: Ensure all required waste manifests and documentation are completed accurately.

Step 4: Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate: Evacuate the immediate danger area.[4]

  • Consult an Expert: Observe emergency procedures and consult an expert.[4]

  • Containment: Cover drains to prevent the product from entering the sewer system.[4]

  • Cleanup: For dry spills, take up the material dry. Avoid generating dust.[4] Collect, bind, and pump off spills.[4]

  • Decontamination: Clean the affected area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in a sealed container, labeled appropriately, and disposed of as hazardous waste.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. The recommended and required procedure is to transfer the waste to a facility equipped to handle such materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

NodulisporicAcidDisposal cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Containment & Segregation cluster_2 Step 2: Labeling & Storage cluster_3 Step 3: Professional Disposal cluster_4 End: Final Disposal start This compound Waste (Solid or in Solution) containment Keep in original container if possible. Do NOT mix with other waste. start->containment labeling Label container clearly: 'this compound Waste' containment->labeling storage Store in a designated, secure, dry, and light-protected area. labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs documentation Complete all required waste manifests. contact_ehs->documentation pickup Arrange for waste pickup. documentation->pickup end Disposal at an approved waste management facility. pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nodulisporic acid
Reactant of Route 2
Nodulisporic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.